molecular formula C70H99N7O21 B2985367 Mal-PEG2-VCP-Eribulin

Mal-PEG2-VCP-Eribulin

Katalognummer: B2985367
Molekulargewicht: 1374.6 g/mol
InChI-Schlüssel: ODAGJGZILCZEBN-LHGNNKGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mal-PEG2-VCP-Eribulin is a useful research compound. Its molecular formula is C70H99N7O21 and its molecular weight is 1374.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mal-PEG2-VCP-Eribulin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-PEG2-VCP-Eribulin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGJGZILCZEBN-LHGNNKGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H99N7O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mal-PEG2-VCP-Eribulin mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Mal-PEG2-VCP-Eribulin

Introduction

Antibody-drug conjugates (ADCs) represent a strategic class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The Mal-PEG2-VCP-Eribulin construct is an exemplary ADC payload-linker system, combining a potent microtubule inhibitor, Eribulin, with a sophisticated linker designed for controlled, intracellular drug release.[1][2][3] This system consists of three key components:

  • Eribulin : A synthetic analogue of the marine natural product halichondrin B, Eribulin is a mechanistically unique microtubule dynamics inhibitor approved for the treatment of metastatic breast cancer and liposarcoma.[4]

  • Mal-PEG2-VCP Linker : This linker connects Eribulin to a monoclonal antibody. It is comprised of:

    • Mal (Maleimide) : Enables covalent conjugation to cysteine residues on the antibody.[5]

    • PEG2 (Polyethylene Glycol) : A short hydrophilic spacer that can improve solubility and pharmacokinetic properties.[5]

    • VCP (Valine-Citrulline-p-aminobenzyloxycarbonyl) : A protease-cleavable unit. The Valine-Citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[6][7][8] The p-aminobenzyloxycarbonyl (PABC) moiety acts as a self-immolative spacer, ensuring the release of unmodified, fully active Eribulin following Val-Cit cleavage.[9]

This guide details the mechanism of action of an ADC utilizing the Mal-PEG2-VCP-Eribulin system, presents key preclinical data, and provides methodologies for the core experiments used in its evaluation.

Core Mechanism of Action

The therapeutic effect of a Mal-PEG2-VCP-Eribulin ADC is achieved through a multi-step process, beginning with targeted delivery and culminating in the induction of cancer cell apoptosis.

  • Targeting, Binding, and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen overexpressed on the surface of cancer cells (e.g., HER2 or Folate Receptor Alpha).[4][5] Upon binding, the entire ADC-antigen complex is internalized into the cell, typically through the process of endocytosis.[10]

  • Lysosomal Trafficking and Linker Cleavage : Following internalization, the endocytic vesicle containing the ADC traffics through the endo-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases are critical for drug release.[6] The Val-Cit dipeptide of the linker is a specific substrate for the cysteine protease Cathepsin B, which is highly active in this compartment.[6][11] Cathepsin B cleaves the peptide bond between Citrulline and the PABC spacer.[6]

  • Self-Immolation and Payload Release : The cleavage by Cathepsin B initiates an electronic cascade within the PABC spacer. This spontaneous, self-immolative reaction results in the release of carbon dioxide and the liberation of the unmodified Eribulin payload into the cytoplasm of the cancer cell.[9]

  • Eribulin-Mediated Cytotoxicity : Once free in the cytoplasm, Eribulin exerts its potent anti-mitotic effects.[1][2]

    • Mitotic Mechanism : Eribulin binds to high-affinity sites at the plus ends of growing microtubules, inhibiting microtubule polymerization.[4] Uniquely, it does not affect the shortening (depolymerization) phase of microtubule dynamics.[4] This disruption of microtubule function prevents the formation of a functional mitotic spindle, leading to a prolonged and irreversible mitotic blockade at the G2/M phase of the cell cycle.[12] This sustained mitotic arrest ultimately triggers apoptotic cell death.[5]

    • Non-Mitotic Mechanisms : Preclinical studies have shown that Eribulin also has effects beyond its anti-mitotic activity. These include the remodeling of tumor vasculature, which can increase tumor perfusion and alleviate hypoxia, and the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[12] These non-mitotic actions may contribute to its overall therapeutic efficacy.

Below is a diagram illustrating the overall mechanism of action.

Mal_PEG2_VCP_Eribulin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC (Mal-PEG2-VCP-Eribulin) Receptor Tumor Antigen (e.g., HER2, FRα) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Eribulin Free Eribulin Lysosome->Eribulin 4. Linker Cleavage & Payload Release Microtubule Microtubule Disruption (Polymerization Block) Eribulin->Microtubule 5. Inhibition of Microtubule Growth Apoptosis Apoptosis Microtubule->Apoptosis 6. Mitotic Arrest & Cell Death

Overall mechanism of action of a Mal-PEG2-VCP-Eribulin ADC.

The specific enzymatic cleavage and self-immolative release mechanism is detailed in the following diagram.

Linker_Cleavage_Mechanism cluster_lysosome Lysosomal Lumen (pH 4.5-5.5) cluster_cytoplasm Cytoplasm ADC_Linker Antibody-S-Mal-PEG2-Val-Cit-PABC-Eribulin CathepsinB Cathepsin B ADC_Linker->CathepsinB Cleaved_Intermediate Antibody-S-Mal-PEG2-Val-Cit + H2N-PABC-Eribulin CathepsinB->Cleaved_Intermediate Proteolytic Cleavage Self_Immolation Self-Immolation (1,6-elimination) Cleaved_Intermediate->Self_Immolation Spontaneous Free_Eribulin Free Eribulin (Active Payload) Self_Immolation->Free_Eribulin Byproducts CO2 + p-aminobenzyl alcohol Self_Immolation->Byproducts

Cathepsin B-mediated cleavage and self-immolation of the VCP linker.

Data Presentation: In Vitro Cytotoxicity

The potency of ADCs utilizing the Mal-PEG2-VCP-Eribulin system has been evaluated across numerous cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: In Vitro Potency of MORAb-202 (Farletuzumab-Mal-PEG2-VCP-Eribulin) in Ovarian, NSCLC, and Gastric Cancer Cell Lines.[5]

Cell LineCancer TypeFRα ExpressionMORAb-202 IC50 (nM)Free Eribulin IC50 (nM)
IGROV1Ovarian+++0.02 ± 0.000.28 ± 0.17
OVCAR-3Ovarian++0.75 ± 0.360.10 ± 0.03
CaOV3Ovarian++4.26 ± 0.530.44 ± 0.00
NCI-H2110NSCLC++0.42 ± 0.110.19 ± 0.01
MKN7Gastric++2.17 ± 0.910.18 ± 0.01

Table 2: In Vitro Potency of MORAb-202 in Breast Cancer Cell Lines.[12]

Cell LineSubtypeFRα ExpressionMORAb-202 IC50 (nM)
T47DLuminal AHigh< 10
MDA-MB-361Luminal BHigh< 10
HCC1954HER2+High< 10
MDA-MB-231TNBCHigh< 10
MCF7Luminal ALow> 10
SK-BR-3HER2+Low> 10
BT549TNBCLow> 10

Table 3: In Vitro Potency of BB-1701 (Anti-HER2-Mal-PEG2-VCP-Eribulin) in Various Cancer Cell Lines.[4]

Cell LineCancer TypeHER2 ExpressionBB-1701 IC50 (nM)
BT-474Breast CancerHigh (3+)0.07
NCI-N87Gastric CancerHigh (3+)0.11
JIMT-1Breast CancerModerate (2+)0.24
NCI-H1975NSCLCLow (1+)1.34
MDA-MB-231Breast CancerNegative> 30

Experimental Protocols

Detailed methodologies are essential for the evaluation of ADC performance.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Objective : To measure the antigen-dependent potency of a Mal-PEG2-VCP-Eribulin ADC.

  • Methodology :

    • Cell Seeding : Seed cancer cells (e.g., 6,000 cells/well) in a 96-well plate and allow them to adhere overnight.[13]

    • ADC Treatment : Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free Eribulin in cell culture medium.

    • Incubation : Remove the overnight culture medium from the cells and add the ADC/drug dilutions. Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.[13]

    • Viability Assessment : Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).

    • Data Analysis : Normalize the viability data to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay confirms that the linker is cleaved by its target protease to release the payload.

  • Objective : To quantify the rate of Eribulin release from the ADC in the presence of purified Cathepsin B.[6]

  • Methodology :

    • Reagent Preparation : Prepare an assay buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.8-5.5) containing a reducing agent like DTT to ensure Cathepsin B activity.[6][13] Activate recombinant human Cathepsin B according to the manufacturer's instructions.

    • Reaction Setup : In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[6]

    • Reaction Initiation : Start the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration). Incubate the mixture at 37°C.[6]

    • Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent like acetonitrile).[6]

    • Analysis : Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, linker-payload fragments, and released free Eribulin.

Protocol 3: Immunofluorescence Assay for Microtubule Disruption

This microscopy-based assay visualizes the effect of released Eribulin on the cellular cytoskeleton.

  • Objective : To qualitatively and quantitatively assess the disruption of the microtubule network in cells treated with the ADC.

  • Methodology :

    • Cell Culture : Grow adherent cancer cells on glass coverslips in a multi-well plate. Treat the cells with the ADC or free Eribulin for a specified time (e.g., 24 hours).

    • Fixation : Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution like 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[14]

    • Permeabilization : Wash the cells with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[14]

    • Blocking : Wash again and incubate the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour to prevent non-specific antibody binding.

    • Antibody Staining : Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.[14][15] The next day, wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.[14][15] A nuclear counterstain like DAPI can also be included.

    • Imaging : Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

    • Analysis : Visualize the cells using a fluorescence or confocal microscope. Compare the organized filamentous network of microtubules in control cells to the disrupted, fragmented, or aggregated tubulin structures in treated cells.

The following diagram illustrates Eribulin's specific inhibitory action on microtubule dynamics.

Eribulin_Microtubule_Action cluster_dynamics Normal Microtubule Dynamics cluster_eribulin_effect Effect of Eribulin Polymerization Polymerization (Growth Phase) MT Microtubule Polymerization->MT MitoticArrest Mitotic Arrest (G2/M Phase) Polymerization->MitoticArrest Growth Phase Halted Depolymerization Depolymerization (Shortening Phase) Tubulin Free Tubulin Dimers Depolymerization->Tubulin Depolymerization->MitoticArrest Shortening Unaffected, Leads to Net Disassembly Tubulin->Polymerization MT->Depolymerization Eribulin Eribulin Block BLOCK Eribulin->Block Block->Polymerization Binds to Plus-Ends, Inhibits Growth

Eribulin's unique inhibition of the microtubule growth phase.

References

An In-depth Technical Guide to the VCP Cleavable Linker Mechanism in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Valine-Citrulline-PABA (VCP) cleavable linker, a critical component in the design and efficacy of modern Antibody-Drug Conjugates (ADCs). We will delve into the core mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated biological and experimental pathways.

Introduction to VCP Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule payload. The linker, which connects these two components, is pivotal to the ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site.

Cleavable linkers are designed to be stable in the systemic circulation and to undergo cleavage to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] Among the most successful and widely used cleavable linkers is the valine-citrulline (Val-Cit) dipeptide-based linker, often coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This combination, referred to as the VCP linker, is engineered for selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[][3][4]

The Core Mechanism of VCP Linker Cleavage

The VCP linker's mechanism of payload release is a sophisticated, two-step process that occurs within the lysosome of a target cancer cell. This ensures that the cytotoxic payload is unleashed specifically at the site of action, minimizing off-target toxicity.

The cleavage process is initiated following the internalization of the ADC and its trafficking to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of cathepsin B.[5][6]

The two key steps are:

  • Enzymatic Cleavage: Cathepsin B, a cysteine protease abundant in lysosomes, recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer. The Val-Cit dipeptide sequence is an efficient substrate for cathepsin B.[3]

  • Self-Immolation: The cleavage of the dipeptide exposes an amine on the PABC spacer, triggering a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified cytotoxic payload, along with carbon dioxide and azaquinone methide as byproducts.[]

This precise, enzyme-driven mechanism ensures that the payload is released in its fully active form directly within the target cell.

VCP_Cleavage_Mechanism ADC ADC with VCP Linker (Val-Cit-PABC-Payload) CathepsinB Cathepsin B (in Lysosome, pH 4.5-5.0) ADC->CathepsinB Enzymatic Cleavage CleavedIntermediate Cleaved Intermediate (H2N-PABC-Payload) CathepsinB->CleavedIntermediate SelfImmolation 1,6-Elimination (Spontaneous) CleavedIntermediate->SelfImmolation ReleasedPayload Active Payload SelfImmolation->ReleasedPayload Release Byproducts CO2 + Azaquinone Methide SelfImmolation->Byproducts Release

VCP Linker Cleavage Mechanism

Intracellular Trafficking and Payload Release Pathway

The journey of a VCP-linked ADC from the bloodstream to the release of its payload within a cancer cell involves a series of well-orchestrated cellular processes. Understanding this pathway is crucial for optimizing ADC design and predicting its efficacy.

  • Binding: The ADC circulates in the bloodstream until its monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[7]

  • Endosomal Trafficking: The complex is then enclosed within an endosome and trafficked through the cell's endosomal-lysosomal pathway. It progresses from early endosomes to late endosomes.[7]

  • Lysosomal Fusion: The late endosome fuses with a lysosome, forming a phagolysosome.

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the VCP linker is cleaved by cathepsin B, leading to the release of the active payload as described in the previous section.[5]

  • Cytotoxic Action: The released payload can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect.

ADC_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC VCP-linked ADC Receptor Target Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Binding Binding EarlyEndosome Early Endosome Internalization->EarlyEndosome 2. Internalization LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome (Cathepsin B) LateEndosome->Lysosome 4. Fusion Payload Released Payload Lysosome->Payload 5. Cleavage & Release Cytotoxicity Cytotoxic Effect Payload->Cytotoxicity 6. Action

Intracellular Trafficking of a VCP-linked ADC

Quantitative Data on VCP Linker Performance

The performance of a VCP linker is evaluated based on its stability in plasma and its cleavage efficiency within the lysosome. Below is a summary of representative quantitative data.

Table 1: In Vitro Plasma Stability of VCP-linked ADCs

Linker ChemistrySpeciesIncubation Time (days)% Intact ADC RemainingReference
mc-Val-Cit-PABCMouse6~20% (payload loss)[8]
mc-Val-Cit-PABCRat7~80%[3]
mc-Val-Cit-PABCHuman7>95%[9]
Silyl ether-based Val-CitHuman7>95%[9]

Note: Stability in rodent plasma can be lower due to the activity of carboxylesterase 1C, which can cleave the linker. This is less of a concern in human plasma.[3]

Table 2: Enzymatic Cleavage Kinetics of VCP Linkers by Cathepsin B

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)pHReference
Z-Val-Cit-PABC-PNP0.24131.8 x 10⁴5.5N/A
ADC1-vc-MMAENot Reported15.1 ± 2.1Not Reported6.0[7]
ADC2-vc-MMAENot Reported16.5 ± 2.9Not Reported6.0[7]
ADC3-vc-MMAENot Reported15.0 ± 2.1Not Reported6.0[7]
ADC4-vc-MMAENot Reported15.6 ± 1.9Not Reported6.0[7]

Note: Quantitative kinetic data for VCP linker cleavage is often proprietary. The provided data indicates that while Km values are consistent across different ADCs, kcat values are often not disclosed. The cleavage is pH-dependent, with optimal activity in the acidic environment of the lysosome.[6]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization of VCP-linked ADCs.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict premature payload release.

Plasma_Stability_Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points (0, 24, 48, 96h, etc.) Incubate->Timepoints Isolate Isolate ADC from Plasma (e.g., Protein A/G beads) Timepoints->Isolate Analyze Analyze ADC and Supernatant Isolate->Analyze LCMS_ADC LC-MS Analysis of ADC (Determine DAR) Analyze->LCMS_ADC ADC Fraction LCMS_Payload LC-MS/MS Analysis of Supernatant (Quantify Released Payload) Analyze->LCMS_Payload Supernatant Data Calculate % Intact ADC and Payload Release Rate LCMS_ADC->Data LCMS_Payload->Data End End: Stability Profile Data->End

Workflow for In Vitro Plasma Stability Assay

Methodology:

  • Preparation: Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation: Dilute the ADC stock solution into fresh plasma (e.g., human, mouse, rat) to a final concentration of 1 mg/mL. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Processing:

    • To analyze the remaining intact ADC, capture the ADC from the plasma sample using Protein A or Protein G magnetic beads. Wash the beads to remove plasma proteins and elute the ADC.

    • To analyze the released payload, precipitate the plasma proteins from the aliquot with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • Analysis:

    • Analyze the eluted ADC fraction by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[10]

    • Analyze the supernatant by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload.[11]

  • Data Interpretation: Plot the average DAR or the percentage of intact ADC over time to determine the plasma half-life of the ADC.

Cathepsin B Cleavage Assay

This assay evaluates the efficiency of payload release in the presence of cathepsin B.

Methodology:

  • Reaction Buffer: Prepare a reaction buffer appropriate for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

  • Enzyme Activation: Pre-activate human recombinant cathepsin B in the reaction buffer.

  • Reaction Initiation: Add the VCP-linked ADC to the activated cathepsin B solution to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme with a low pH solution or an organic solvent.

  • Analysis: Quantify the amount of released payload in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Kinetic parameters (kcat and Km) can be determined by measuring the initial rates at varying substrate concentrations.

ADC Cytotoxicity (MTT) Assay

This assay measures the cytotoxic potential of the ADC on cancer cells.

Methodology:

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the VCP-linked ADC, a non-targeting control ADC, and the free payload in cell culture medium. Replace the medium in the wells with the ADC or control solutions.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The VCP cleavable linker represents a highly effective and clinically validated strategy for targeted payload delivery in ADC development. Its mechanism, which relies on the specific enzymatic activity of lysosomal cathepsin B, ensures payload release preferentially within cancer cells, thereby enhancing the therapeutic window. A thorough understanding of its cleavage mechanism, intracellular trafficking, and stability, as characterized by the quantitative assays and protocols outlined in this guide, is paramount for the successful design and development of next-generation ADCs with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Role of the PEG2 Spacer in ADC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC's architecture comprises a monoclonal antibody (mAb) linked to a cytotoxic payload via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and safety profile.[1][2] Spacers are often incorporated within the linker to modulate its properties. Among these, short polyethylene (B3416737) glycol (PEG) spacers, particularly PEG2 (a diethylene glycol unit), play a crucial role in enhancing linker stability and overall ADC performance.

This guide provides a detailed examination of the multifaceted role of the PEG2 spacer in ADC linker stability. We will explore its impact on physicochemical properties, summarize quantitative data, detail relevant experimental protocols, and provide visual representations of key concepts.

The Physicochemical Impact of PEG2 Spacers

The incorporation of a PEG2 spacer into an ADC linker imparts several beneficial physicochemical properties that contribute to enhanced stability.

Hydrophilicity and Solubility

Many potent cytotoxic payloads are inherently hydrophobic.[3] Conjugating these molecules to an antibody, especially at high drug-to-antibody ratios (DAR), can increase the overall hydrophobicity of the ADC, leading to aggregation and rapid clearance from circulation.[4][5]

A PEG2 spacer is a hydrophilic moiety due to the ether oxygen atoms in its backbone, which can form hydrogen bonds with water.[6] This small addition of hydrophilicity helps to:

  • Mitigate Aggregation: By increasing the water solubility of the linker-payload, the PEG spacer counteracts the hydrophobic nature of the drug, reducing the propensity for ADC molecules to aggregate.[][8] Preventing aggregation is critical for maintaining the safety and stability of the ADC formulation.[8]

  • Improve Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which can shield the hydrophobic payload from the surrounding environment.[4][6] This shielding effect reduces non-specific clearance, prolonging the ADC's circulation half-life and allowing more of the conjugate to reach the target tumor cells.[4]

Steric Hindrance

Despite its small size, a PEG2 spacer provides steric hindrance that can protect the linker from premature degradation.[9]

  • Protection from Enzymatic Cleavage: The flexible PEG chain can physically obstruct the access of circulating enzymes (e.g., proteases, esterases) to labile bonds within the linker, such as dipeptide sequences (e.g., Val-Cit) or ester bonds.[6][10][11] This steric shielding enhances plasma stability by preventing the premature release of the cytotoxic payload before the ADC reaches the target cell.[12]

  • Modulation of Drug-to-Antibody Ratio (DAR): The steric bulk of a PEG spacer can influence the conjugation efficiency. In some cases, a shorter PEG spacer like PEG2 is optimal for achieving a higher DAR compared to longer PEG chains, which might excessively hinder the conjugation reaction.[9] The optimal PEG length is often a balance between reducing hydrophobicity and avoiding excessive steric hindrance.[9]

Quantitative Impact on ADC Stability and Performance

The inclusion of PEG spacers has a quantifiable impact on key ADC parameters. While direct head-to-head comparisons focusing solely on PEG2 are often embedded within broader studies, the trends observed with short PEG linkers are informative.

Table 1: Influence of PEG Spacers on Drug-to-Antibody Ratio (DAR) and Aggregation

Linker-Payload Components (Conjugation Chemistry)PEG Spacer LengthAverage DARHigh Molecular Weight Species (HMWS) / Aggregates (%)Reference
Maleimide, Eribulin (Hinge Cys)PEG24.31.15%[9]
Maleimide, Eribulin (Hinge Cys)PEG44.61.03%[9]
Val-Cit-PABC Trigger (Maleimide)PEG23.9Not specified; lower than PEG8[9]
Val-Cit-PABC Trigger (Maleimide)PEG82.4Not specified; higher than PEG2[9]
DM1 (Lysine modification)PEG63.5< 3%[9]
DM1 (Lysine modification)PEG67.3< 3%[9]

This table summarizes representative data showing how PEG spacer length can influence conjugation efficiency (DAR) and the physical stability (aggregation) of the resulting ADC. Shorter PEG spacers like PEG2 can be highly effective in achieving good DAR while minimizing aggregation.[9]

Table 2: Comparative In Vitro Plasma Stability of Cleavable Linkers

Linker TypePlasma SourceStability MetricObservationReference
Val-Cit-PABCMouse% Drug ReleaseSusceptible to premature payload release by carboxylesterase 1c (Ces1c).[10]
Val-Cit-PABCHuman% Drug ReleaseSusceptible to human neutrophil elastase-mediated degradation.[10]
OHPAS LinkerMouse/HumanDAR ChangeStable in both mouse and human plasma over the study period.[13]
Thiol-MaleimideMouse% Payload LossCan undergo deconjugation via thiolexchange with plasma albumin.[14]

This table provides context for the importance of linker stability, which PEG spacers aim to enhance. Different linker chemistries exhibit varying stability in plasma from different species, highlighting the need for thorough evaluation.[10][13][14]

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC is a critical step in its development. The following are detailed protocols for key experiments used to assess the impact of linkers, including those with PEG2 spacers.

Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its potential for premature payload release and off-target toxicity.[15][16]

Objective: To measure the change in average DAR or the amount of released free payload over time when an ADC is incubated in plasma.[17][18]

Methodology:

  • Preparation: An ADC is incubated in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 1.0 mg/mL) at 37°C. A buffer control is run in parallel to assess the inherent chemical stability of the ADC.[15]

  • Time Points: Aliquots are collected at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[15][18]

  • Sample Processing (for DAR analysis):

    • The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A or antigen-coated magnetic beads.[15][18]

  • Sample Processing (for free payload analysis):

    • Plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).[16][17]

    • The mixture is centrifuged to pellet the precipitated proteins.[17]

    • The supernatant, containing the small molecule free payload, is collected for analysis.[17]

  • Analysis:

    • DAR Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average DAR at each time point.[5][15] A decrease in DAR indicates drug deconjugation.[15]

    • Free Payload Analysis: The supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.[17][19]

Protocol: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

This method is used to quantify the percentage of high molecular weight species (HMWS) or aggregates in an ADC formulation.[8]

Objective: To assess the physical stability of the ADC and determine the extent of aggregation.

Methodology:

  • Sample Preparation: The ADC sample is diluted to an appropriate concentration in the mobile phase buffer.

  • Chromatography: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an SEC column.

  • Separation: The separation is performed isocratically. Larger molecules (aggregates) elute first, followed by the ADC monomer, and then any smaller fragments.

  • Detection: The eluting species are detected using a UV detector, typically at 280 nm.

  • Data Analysis: The peak areas of the aggregate and monomer are integrated. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualization of Workflows and Relationships

Diagrams created using Graphviz DOT language help to visualize complex processes and relationships relevant to ADC stability.

Diagram 1: General ADC Mechanism of Action

ADC_Mechanism General ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Linker is Stable) Binding ADC Binds to Antigen ADC->Binding Antigen Target Antigen on Cancer Cell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Workflow illustrating the targeted delivery and intracellular processing of an Antibody-Drug Conjugate.

Diagram 2: Experimental Workflow for ADC Plasma Stability

Stability_Workflow Experimental Workflow for ADC Plasma Stability Assessment cluster_DAR DAR Analysis cluster_Payload Free Payload Analysis Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Time = 0, 1, 3, 7 days Incubation->Time_Points Capture 1. Immunoaffinity Capture of ADC Time_Points->Capture Precipitate 1. Protein Precipitation (Acetonitrile) Time_Points->Precipitate LCMS_DAR 2. Analyze by LC-MS or HIC Capture->LCMS_DAR DAR_Result Result: Change in Average DAR LCMS_DAR->DAR_Result LCMS_Payload 2. Analyze Supernatant by LC-MS/MS Precipitate->LCMS_Payload Payload_Result Result: Concentration of Free Payload LCMS_Payload->Payload_Result

Caption: Step-by-step process for evaluating ADC linker stability in a plasma matrix.

Diagram 3: Role of PEG2 Spacer in Enhancing Stability

PEG2_Role Logical Relationship: How a PEG2 Spacer Enhances ADC Stability cluster_props Physicochemical Properties cluster_outcomes Stability Outcomes PEG2 PEG2 Spacer Incorporation Hydrophilicity Increased Hydrophilicity PEG2->Hydrophilicity Steric_Hindrance Steric Hindrance PEG2->Steric_Hindrance Aggregation Reduced ADC Aggregation Hydrophilicity->Aggregation Clearance Slower Plasma Clearance Hydrophilicity->Clearance Degradation Protection from Enzymatic Degradation Steric_Hindrance->Degradation Improved_Stability Overall Improved Linker & ADC Stability Aggregation->Improved_Stability Clearance->Improved_Stability Degradation->Improved_Stability

Caption: The relationship between PEG2 properties and their positive impact on overall ADC stability.

Conclusion

The stability of the linker is a cornerstone of a successful Antibody-Drug Conjugate. Even a small structural modification, such as the inclusion of a PEG2 spacer, can have a profound and positive impact on the overall performance of the ADC. By imparting hydrophilicity and providing steric shielding, the PEG2 spacer helps to prevent aggregation, protect the linker from premature enzymatic cleavage, and improve the ADC's pharmacokinetic profile.[4][6][9] The experimental protocols and data presented herein underscore the importance of rationally designing linker technologies to balance payload potency with conjugate stability. As the field of ADCs continues to evolve, the strategic use of hydrophilic spacers like PEG2 will remain a critical tool for developing safer and more effective cancer therapeutics.

References

The Alchemist's Bond: A Technical Guide to Maleimide Chemistry for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of therapeutic payloads to monoclonal antibodies has revolutionized targeted therapy, leading to the rise of potent Antibody-Drug Conjugates (ADCs). Among the chemistries employed for this purpose, the reaction between a maleimide (B117702) and a thiol stands as one of the most prevalent and well-established methods. This guide provides an in-depth exploration of the core principles, practical considerations, and detailed protocols associated with maleimide chemistry for the development of antibody conjugates.

The Chemistry: A Specific and Efficient Reaction

Maleimide-based bioconjugation hinges on the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond.[1][2] This reaction is highly efficient and demonstrates remarkable chemoselectivity for thiols, particularly within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine (B10760008) residues.[2] This specificity allows for precise control over the site of conjugation, especially when using antibodies with engineered cysteine residues or by reducing native interchain disulfide bonds.[4]

The reaction proceeds rapidly under mild, physiological conditions, forming a stable covalent thiosuccinimide linkage.[2][5]

Figure 1: Maleimide-Thiol Michael Addition Reaction.

The Achilles' Heel: Understanding Conjugate Stability

Despite its utility, the thiosuccinimide linkage is not impervious to degradation. The stability of the conjugate is a critical parameter, as premature cleavage of the drug in circulation can lead to off-target toxicity and reduced therapeutic efficacy.[6] Two primary pathways contribute to the instability of maleimide conjugates: the retro-Michael reaction and hydrolysis of the succinimide (B58015) ring.

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide linkage breaks, reforming the original thiol and maleimide. The regenerated maleimide can then react with other thiol-containing molecules in the biological milieu, such as human serum albumin or glutathione, leading to "payload migration."[2][7] This deconjugation is a significant liability for traditional N-alkyl maleimide-based ADCs.[8]

  • Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened succinamic acid thioether.[7][9] This ring-opened product is stable and no longer susceptible to the retro-Michael reaction.[9] Therefore, promoting hydrolysis after conjugation can be a strategy to stabilize the ADC.

G cluster_main Conjugate Fate ADC Thiosuccinimide Conjugate (Antibody-S-Payload) Stable Stable Ring-Opened Conjugate (Resistant to Deconjugation) ADC->Stable Hydrolysis (Stabilization) Deconjugated Deconjugated Payload + Free Antibody ADC->Deconjugated Retro-Michael Reaction (Instability) Migrated Migrated Payload (e.g., Albumin-S-Payload) Deconjugated->Migrated Thiol Exchange G A 1. Antibody Preparation (Buffer Exchange) B 2. Disulfide Reduction (TCEP or DTT) A->B C 3. Removal of Reducing Agent (Desalting Column / SEC) B->C D 4. Conjugation Reaction (Add Maleimide-Payload) C->D E 5. Quenching (Add excess Cysteine) D->E F 6. Purification of ADC (SEC or HIC) E->F G 7. Characterization (HIC-HPLC, MS, SEC) F->G

References

In-Depth Technical Guide: Structural Analysis of Mal-PEG2-VCP-Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of Mal-PEG2-VCP-Eribulin, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and the experimental protocols for its synthesis, conjugation, and characterization.

Introduction

Mal-PEG2-VCP-Eribulin is a linker-payload construct designed for targeted cancer therapy. It comprises a highly potent microtubule inhibitor, Eribulin, attached to a sophisticated linker system. This system is engineered for stability in circulation and selective release of the cytotoxic payload within tumor cells. The components of Mal-PEG2-VCP-Eribulin are:

  • Maleimide (B117702) (Mal): A reactive group that allows for covalent conjugation to thiol groups on monoclonal antibodies.

  • Polyethylene Glycol (PEG2): A short PEG spacer that enhances solubility and improves pharmacokinetic properties.

  • Valine-Citrulline (VC): A dipeptide that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1][2]

  • p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that, upon cleavage of the VC linker, releases the unmodified Eribulin payload.

  • Eribulin: A synthetic analog of the marine natural product halichondrin B, which acts as a potent microtubule depolymerizing agent, leading to cell cycle arrest and apoptosis.[1]

This guide will delve into the quantitative data associated with this molecule, the detailed experimental procedures for its use, and visual representations of its structure, mechanism, and synthesis workflow.

Quantitative Data

The following tables summarize the key quantitative data for Mal-PEG2-VCP-Eribulin and an exemplary ADC, MORAb-202, which utilizes this linker-payload.

Table 1: Physicochemical Properties of Mal-PEG2-VCP-Eribulin
PropertyValueSource
Molecular Formula C70H99N7O21PubChem
Molecular Weight 1374.6 g/mol PubChem
Synonyms Mal-PEG2-VC-PAB-EribulinPubChem
Table 2: In Vitro Cytotoxicity of MORAb-202 (Farletuzumab-Mal-PEG2-VCP-Eribulin)
Cell LineTarget Antigen (FRA) ExpressionIC50 (M)Source
IGROV-1High9.880 x 10⁻¹³[2]
NCI-H2110Moderate7.4 x 10⁻¹⁰[2]
A431-A3Low2.3 x 10⁻⁸[2]
NLR-HL-60Negative2.418 x 10⁻⁸ (monoculture)[2]
NLR-HL-60Negative (co-culture with IGROV-1)2.399 x 10⁻¹⁰[2]
Table 3: Pharmacokinetic and Stability Data of MORAb-202
ParameterValueSpeciesSource
Drug-to-Antibody Ratio (DAR) 4.0-[1]
Half-life (T½) 192 hours (male), 162 hours (female)Cynomolgus Monkey[1]
Area Under the Curve (AUC₀-t) 7160 µg·h/mL (male), 6300 µg·h/mL (female)Cynomolgus Monkey[1]
Plasma Stability Released MMAE below the lower limit of quantitation for 7 daysHuman[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Mal-PEG2-VCP-Eribulin linker-payload, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC.

Synthesis of Mal-PEG2-VCP-Eribulin

The synthesis of Mal-PEG2-VCP-Eribulin involves a multi-step process. The following is a generalized protocol based on patent literature and established chemical principles for similar linkers.

Materials:

  • Fmoc-Val-Cit-PAB-PNP

  • Eribulin

  • Maleimide-PEG2-NHS ester

  • Solvents (e.g., DMF, DMSO)

  • Bases (e.g., DIPEA)

  • Piperidine (B6355638)

  • Reagents for purification (e.g., HPLC columns, solvents)

Procedure:

  • Coupling of Val-Cit-PAB to Eribulin: a. Dissolve Fmoc-Val-Cit-PAB-PNP and Eribulin in an appropriate solvent such as DMF. b. Add a base like DIPEA to facilitate the reaction. c. Stir the reaction mixture at room temperature until completion, monitoring by HPLC. d. Purify the product (Fmoc-Val-Cit-PAB-Eribulin) by reverse-phase HPLC.

  • Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-Eribulin in DMF. b. Add piperidine to the solution to remove the Fmoc protecting group. c. Monitor the reaction by HPLC. d. Once complete, purify the resulting H2N-Val-Cit-PAB-Eribulin by HPLC.

  • Conjugation of Maleimide-PEG2: a. Dissolve the H2N-Val-Cit-PAB-Eribulin and Maleimide-PEG2-NHS ester in a solvent like DMSO. b. Add a base such as DIPEA. c. Stir the reaction at room temperature until the starting material is consumed, as monitored by HPLC. d. Purify the final product, Mal-PEG2-VCP-Eribulin, by preparative HPLC. e. Lyophilize the purified product to obtain a stable powder.

Conjugation of Mal-PEG2-VCP-Eribulin to a Monoclonal Antibody

This protocol describes the conjugation to a monoclonal antibody (e.g., Farletuzumab in MORAb-202) via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Mal-PEG2-VCP-Eribulin dissolved in an organic solvent (e.g., DMA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction: a. To the mAb solution, add a calculated amount of TCEP to achieve partial reduction of the interchain disulfide bonds. The goal is to generate a specific number of free thiol groups per antibody (typically aiming for a DAR of 4). b. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Conjugation Reaction: a. Add the Mal-PEG2-VCP-Eribulin solution to the reduced antibody. A molar excess of the linker-payload is typically used. b. Incubate the mixture at room temperature for 1-2 hours to allow the maleimide group to react with the free thiols on the antibody.

  • Quenching: a. Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups, preventing further reactions.

  • Purification: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column such as Sephadex G-25, eluting with a formulation buffer (e.g., PBS). b. Collect the protein-containing fractions.

  • Concentration and Formulation: a. Concentrate the purified ADC to the desired concentration using a suitable method like ultrafiltration. b. Formulate the final ADC product in a stable buffer and store under appropriate conditions (e.g., -80°C).

Characterization of the Antibody-Drug Conjugate

3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HPLC

A. Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic linker-payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • System: HPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR (2.5 µm, 4.6 x 35 mm) or similar HIC column.

  • Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, 25% isopropanol, pH 7.0.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The weighted average DAR is calculated based on the relative peak areas.

B. Reversed-Phase HPLC (RP-HPLC)

  • Principle: For cysteine-linked ADCs, the antibody is first reduced to separate the light and heavy chains. RP-HPLC then separates these chains based on their hydrophobicity, allowing for the quantification of drug-loaded and unloaded chains.

  • Sample Preparation: The ADC is treated with a reducing agent like DTT or TCEP to fully dissociate the light and heavy chains.

  • System: UHPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).

  • Column: A C4 reversed-phase column (e.g., YMC-Triart Bio C4).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used.

  • Detection: UV absorbance at 214 nm and/or 280 nm, and mass spectrometry.

  • Analysis: The peak areas for the unconjugated and conjugated light and heavy chains are determined. The weighted average DAR is calculated from the relative abundance of these species.

3.3.2. Purity and Integrity by SDS-PAGE

  • Principle: SDS-PAGE separates proteins based on their molecular weight. It can be used to assess the integrity of the ADC and confirm conjugation.

  • Gel: 4-12% Bis-Tris precast gel or similar.

  • Sample Preparation:

    • Non-reducing: The ADC sample is mixed with a non-reducing loading buffer.

    • Reducing: The ADC sample is mixed with a reducing loading buffer (containing DTT or β-mercaptoethanol) and heated (e.g., 95°C for 5 minutes).

  • Running Conditions: The gel is run in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage until the dye front reaches the bottom.

  • Staining: The gel is stained with Coomassie Brilliant Blue or a similar protein stain.

  • Analysis:

    • Under non-reducing conditions, a successful conjugation will show a band at a higher molecular weight than the unconjugated antibody.

    • Under reducing conditions, the heavy and light chains will be separated. Conjugated chains will migrate slower than their unconjugated counterparts.

Visualizations

Molecular Structure of Mal-PEG2-VCP-Eribulin

G cluster_0 Mal-PEG2-VCP-Eribulin Mal Maleimide (Mal) (for Antibody Conjugation) PEG2 PEG2 Spacer (Solubility) Mal->PEG2 Linker VC Valine-Citrulline (VC) (Cathepsin B Cleavage Site) PEG2->VC Linker PABC PABC Spacer (Self-immolative) VC->PABC Linker Eribulin Eribulin (Cytotoxic Payload) PABC->Eribulin Linker

Caption: Molecular components of the Mal-PEG2-VCP-Eribulin linker-payload.

Mechanism of Action of a Mal-PEG2-VCP-Eribulin ADC

G cluster_0 Extracellular Space cluster_1 Tumor Cell ADC ADC (Antibody-Mal-PEG2-VCP-Eribulin) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Eribulin Free Eribulin Lysosome->Eribulin 4. Cleavage (VC Linker) CathepsinB Cathepsin B CathepsinB->Lysosome Microtubules Microtubule Disruption Eribulin->Microtubules 5. Payload Action Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Signaling pathway of ADC action from binding to apoptosis.

Experimental Workflow for ADC Production and Characterization

G cluster_workflow ADC Production and Characterization Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_characterization Characterization Synth_Linker Synthesis of Mal-PEG2-VCP-Eribulin mAb_Prep mAb Reduction (TCEP) Synth_Linker->mAb_Prep Conjugation Conjugation Reaction mAb_Prep->Conjugation Purification Purification (G-25 Chromatography) Conjugation->Purification DAR_Analysis DAR Analysis (HPLC) Purification->DAR_Analysis Purity_Analysis Purity/Integrity (SDS-PAGE) Purification->Purity_Analysis Functional_Assay In Vitro Cytotoxicity (IC50) Purification->Functional_Assay

References

A Technical Guide to Mal-PEG2-VCP-Eribulin: A Potent Drug-Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of Mal-PEG2-VCP-Eribulin, a critical component in the development of next-generation antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document details the chemical properties, synthesis, and mechanism of action of this potent cytotoxic drug-linker.

Executive Summary

Mal-PEG2-VCP-Eribulin is an advanced drug-linker conjugate designed for targeted cancer therapy. It comprises three key components: Eribulin (B193375), a highly potent microtubule inhibitor; a cathepsin B-cleavable valine-citrulline (VC or VCP) linker; and a maleimide-polyethylene glycol (Mal-PEG2) unit for stable conjugation to a monoclonal antibody. This sophisticated design ensures stability in systemic circulation and facilitates specific, potent cell-killing upon internalization into target cancer cells. This document will elucidate the core chemical attributes, provide a detailed look at its mechanism of action, and outline the methodologies for its application.

Chemical Properties and Structure

Mal-PEG2-VCP-Eribulin is a complex molecule meticulously designed for ADC applications. The structure combines the cytotoxic payload with a linker system that ensures conditional release.

Core Chemical Data

The fundamental chemical and physical properties of Mal-PEG2-VCP-Eribulin are summarized below. These values are computed and aggregated from various chemical databases and supplier specifications.[1][2]

PropertyValueSource
Molecular Formula C₇₀H₉₉N₇O₂₁[1][2]
Molecular Weight 1374.57 g/mol [1][2][3]
IUPAC Name [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1³,³².1³,³³.1⁶,⁹.1¹²,¹⁶.0¹⁸,²².0²⁹,³⁶.0³¹,³⁵]hentetracontan-20-yl]propyl]carbamate[1]
CAS Number 2130869-18-8[2][3]
Purity ≥98% (as reported by commercial suppliers)[2][3]
Storage Conditions Store at -20°C or -80°C, protect from light, handle under an inert atmosphere (e.g., Nitrogen).[4]
Structural Components

The molecule's functionality is derived from its three distinct parts, as illustrated in the diagram below.

G cluster_0 Mal-PEG2-VCP-Eribulin Structure Mal Maleimide-PEG2 (Antibody Conjugation) VCP Val-Cit-PABC Linker (Cleavage Site) Mal->VCP Amide Bond Eri Eribulin (Cytotoxic Payload) VCP->Eri Carbamate Bond

Caption: Structural components of Mal-PEG2-VCP-Eribulin.

  • Maleimide-PEG2 (Mal-PEG2): This unit provides a reactive maleimide (B117702) group for covalent attachment to thiol groups on monoclonal antibodies, typically from reduced cysteine residues. The two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and improves pharmacokinetic properties.

  • Valine-Citrulline-PABC (VCP): This is a protease-cleavable dipeptide linker containing a p-aminobenzyl alcohol (PAB) self-immolative spacer.[5] The valine-citrulline motif is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.

  • Eribulin: A synthetic analog of the marine natural product halichondrin B, Eribulin is a potent antimitotic agent that inhibits microtubule dynamics.[3]

Synthesis and Experimental Protocols

The synthesis of Mal-PEG2-VCP-Eribulin is a multi-step process involving the sequential assembly of the linker and conjugation to the Eribulin payload. The detailed procedures are outlined in patent literature, specifically WO2017151979A1.[1][5][6] While the full, unabridged synthesis is proprietary, the general methodology for conjugating the drug-linker to an antibody is described in related research.

General Protocol for ADC Conjugation

The following protocol is a representative example of how a drug-linker like Mal-PEG2-VCP-Eribulin is conjugated to a monoclonal antibody (mAb).

Objective: To covalently attach Mal-PEG2-VCP-Eribulin to a target mAb via cysteine-thiol chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., DPBS).

  • Reducing agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Mal-PEG2-VCP-Eribulin dissolved in an organic solvent (e.g., DMSO).

  • Reaction buffer: DPBS with EDTA.

  • Quenching agent: N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

Methodology:

  • Antibody Reduction: The mAb is treated with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated at room temperature for 1-2 hours.

  • Drug-Linker Conjugation: The Mal-PEG2-VCP-Eribulin solution is added to the reduced mAb. The maleimide group on the linker reacts with the newly exposed thiol groups on the antibody to form a stable thioether bond. The reaction proceeds for several hours at room temperature.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified from unreacted drug-linker, excess reagents, and aggregated protein using SEC or TFF.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.

G mAb Monoclonal Antibody (mAb) TCEP Add TCEP (Reducing Agent) mAb->TCEP reduced_mAb Reduced mAb (Exposed -SH groups) TCEP->reduced_mAb drug_linker Add Mal-PEG2-VCP-Eribulin reduced_mAb->drug_linker conjugation Conjugation Reaction (Thioether bond formation) drug_linker->conjugation ADC_raw Crude ADC Mixture conjugation->ADC_raw purification Purification (e.g., SEC/TFF) ADC_raw->purification ADC_final Purified ADC purification->ADC_final

Caption: General workflow for ADC synthesis.

Mechanism of Action

The efficacy of an ADC based on Mal-PEG2-VCP-Eribulin relies on a sequence of events, from systemic circulation to payload-induced apoptosis.

ADC Internalization and Payload Release

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome.

G ADC Mechanism of Action cluster_0 Extracellular Space cluster_1 Cancer Cell ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release 6. Eribulin is Released into Cytoplasm Cleavage->Release Apoptosis 7. Eribulin Induces Apoptosis Release->Apoptosis G cluster_0 Non-Mitotic Effects cluster_1 Phenotypic Outcomes Eribulin Eribulin VEGF VEGF Pathway Eribulin->VEGF inhibits Wnt Wnt Pathway Eribulin->Wnt inhibits Notch Notch Pathway Eribulin->Notch inhibits Ephrin Ephrin Pathway Eribulin->Ephrin inhibits EMT EMT Factors (e.g., N-cadherin, Vimentin) Eribulin->EMT inhibits Vasc Vascular Remodeling (Increased Perfusion) VEGF->Vasc Notch->Vasc Ephrin->Vasc MET Mesenchymal-to-Epithelial Transition (MET) EMT->MET Hypoxia Reduced Hypoxia Vasc->Hypoxia Metastasis Decreased Metastasis MET->Metastasis

References

An In-depth Technical Guide to the Intracellular Cleavage of Val-Cit PABC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) spacer is a cornerstone of modern antibody-drug conjugate (ADC) design. This linker system is engineered for high stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cancer cells, leading to the specific release of potent cytotoxic payloads. This technical guide provides a comprehensive overview of the intracellular cleavage of Val-Cit PABC linkers, including the enzymatic machinery, cleavage mechanism, factors influencing stability, and detailed experimental protocols for their evaluation.

Introduction to Val-Cit PABC Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Protease-cleavable linkers, such as the Val-Cit PABC system, have gained prominence due to their ability to remain stable in the bloodstream and undergo selective cleavage by enzymes that are overexpressed in the tumor microenvironment.[1]

The Val-Cit dipeptide is the most extensively utilized protease-cleavable linker in clinically approved and investigational ADCs.[1] Its design is predicated on its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in various tumor types.[2][3]

The Enzymatic Landscape of Val-Cit PABC Linker Cleavage

While initially thought to be solely cleaved by Cathepsin B, it is now understood that a broader range of lysosomal proteases can process the Val-Cit PABC linker.

Primary Cleaving Enzyme: Cathepsin B

Cathepsin B is a cysteine protease predominantly located in the lysosomes, where it plays a crucial role in protein degradation.[1][4] It functions optimally in the acidic environment of the lysosome (pH 4.5-5.5).[1] The Val-Cit dipeptide sequence serves as a specific recognition motif for Cathepsin B, which hydrolyzes the amide bond between citrulline and the PABC spacer.[1][3] The specificity is driven by favorable interactions within the enzyme's active site, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.[4]

Other Contributing Cathepsins

Subsequent research, including gene knockout studies, has revealed that other lysosomal cysteine proteases, such as Cathepsin S, Cathepsin L, and Cathepsin F, are also capable of cleaving the Val-Cit PABC linker.[5][6][7] This enzymatic redundancy is advantageous as it reduces the likelihood of resistance developing due to the downregulation of a single protease.[4]

Mechanism of Intracellular Cleavage and Payload Release

The release of the cytotoxic payload from an ADC with a Val-Cit PABC linker is a multi-step process that occurs following internalization into the target cancer cell.

ADC_Mechanism_of_Action Figure 1. ADC Mechanism of Action and Intracellular Cleavage. ADC 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC->Binding High Stability Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking in Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome Endosome->Lysosome pH drop Cleavage 6. Enzymatic Cleavage of Linker Lysosome->Cleavage Cathepsins (e.g., B, L, S, F) Release 7. Payload Release (Self-Immolation) Cleavage->Release Action 8. Cytotoxic Action of Payload Release->Action Diffusion to Cytosol/Nucleus

Figure 1. ADC Mechanism of Action and Intracellular Cleavage.

Step 1: Enzymatic Cleavage of the Dipeptide

Upon reaching the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond at the C-terminus of the citrulline residue, separating the dipeptide from the PABC spacer.[4]

Step 2: Self-Immolation of the PABC Spacer

The cleavage of the Val-Cit dipeptide unmasks a free aniline (B41778) on the PABC group. This triggers a spontaneous, rapid 1,6-electronic cascade elimination. This "self-immolative" process results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and a quinone methide byproduct.[4] This traceless release mechanism is crucial as it ensures that the payload is delivered in its most potent form.

Figure 2. Intracellular Cleavage of Val-Cit PABC Linker.

Data Presentation: Stability and Cleavage Kinetics

The stability of the Val-Cit PABC linker in plasma and its cleavage efficiency by lysosomal enzymes are critical parameters for ADC development.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

LinkerPlasma SourceIncubation Time% Intact ADC RemainingReference
Val-Cit-PABCHuman28 days> 95%[8]
Val-Cit-PABCMouse14 days< 5%[8]
Glu-Val-Cit-PABCHuman28 days> 95%[8]
Glu-Val-Cit-PABCMouse14 days> 95%[8][9]
Ser-Val-Cit-PABCMouse14 days~30%[8]
Val-CitMouse6 days~25%[8]
Val-CitRat6 days~90%[8]
Val-CitMonkey6 days> 95%[8]
Phe-LysHuman-t½ = 30 days[10]
Val-CitHuman-t½ = 230 days[10]
Phe-LysMouse-t½ = 12.5 hours[10]
Val-CitMouse-t½ = 80 hours[10]

Table 2: Comparative Cathepsin B-Mediated Cleavage of Dipeptide Linkers

Linker SubstrateRelative Cleavage RateHalf-life (h) in presence of Cathepsin BReference
Val-Cit-PABC-ADC-4.6[9]
Ser-Val-Cit-PABC-ADC-5.4[9]
Glu-Val-Cit-PABC-ADCMore sensitive than Val-Cit2.8[9]
Val-AlaCleaved at half the rate of Val-Cit-[6]
Z-Phe-Lys-PABC-DOX30-fold faster than Z-Val-Cit-PABC-DOX-[11]
Z-Val-Cit-PABC-DOXBaseline-[11]

Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published and are highly dependent on the specific ADC construct and experimental conditions.

Factors Influencing Val-Cit PABC Linker Stability and Cleavage

Several factors can impact the performance of Val-Cit PABC linkers, including off-target cleavage and structural modifications.

Instability in Rodent Plasma

A significant challenge in the preclinical evaluation of ADCs with Val-Cit PABC linkers is their instability in mouse and rat plasma. This is due to cleavage by carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[12] This premature payload release can lead to off-target toxicity and an underestimation of the ADC's therapeutic index in rodent models.

Cleavage by Neutrophil Elastase

The Val-Cit linker has also been shown to be susceptible to cleavage by human neutrophil elastase, a serine protease secreted by neutrophils.[12] This can contribute to off-target toxicities, particularly myelosuppression, as the released payload can affect neutrophil precursors in the bone marrow.[11]

Linker Modifications to Enhance Stability

To address the issue of instability in mouse plasma, researchers have developed modified linkers. The addition of a polar acidic residue at the P3 position, such as in the glutamic acid-valine-citrulline (EVCit) linker, has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c cleavage, without compromising cleavage by Cathepsin B.[9][12]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of Val-Cit PABC linker performance.

Experimental_Workflow Figure 3. General Experimental Workflow for Linker Evaluation. cluster_stability Plasma Stability Assessment cluster_cleavage Intracellular Cleavage Assessment Plasma_Incubation Incubate ADC in Human and Mouse Plasma Time_Points_Plasma Collect Aliquots at Time Points Plasma_Incubation->Time_Points_Plasma Analysis_Plasma Analyze by LC-MS/HIC (Measure DAR) Time_Points_Plasma->Analysis_Plasma Lysosome_Incubation Incubate ADC with Lysosomal Fractions/Cathepsin B Time_Points_Cleavage Collect Aliquots at Time Points Lysosome_Incubation->Time_Points_Cleavage Analysis_Cleavage Analyze by LC-MS (Quantify Released Payload) Time_Points_Cleavage->Analysis_Cleavage

Figure 3. General Experimental Workflow for Linker Evaluation.
In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a Val-Cit PABC-containing ADC in the presence of purified Cathepsin B.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT

  • Quenching Solution: Acetonitrile with 1% formic acid

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Enzyme Activation: Pre-activate Cathepsin B in the assay buffer according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration is in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM).[8]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma

  • Phosphate-buffered saline (PBS) as a control

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS or Hydrophobic Interaction Chromatography (HIC) system

Methodology:

  • Incubation: Dilute the ADC to a final concentration (e.g., 1.3 mg/mL) in plasma from each species and in PBS.[5]

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points, typically over several days (e.g., 0, 1, 3, 7 days).[5]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture beads.

  • Analysis: Analyze the captured ADC by LC-MS or HIC to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the released payload.

  • Data Interpretation: A stable ADC will show minimal change in DAR over time. A significant decrease in DAR in mouse plasma compared to human plasma is indicative of Ces1c-mediated cleavage.

Lysosomal Catabolism Assay

Objective: To simulate the intracellular environment and identify the catabolites of the ADC.

Materials:

  • ADC construct

  • Isolated human liver lysosomes or S9 fractions

  • Incubation buffer that maintains metabolic activity

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Incubation: Incubate the ADC with the lysosomal or S9 fractions at 37°C.

  • Time Points: Collect samples at various time points over a 24-hour period.

  • Sample Processing: Stop the reaction (e.g., by heat inactivation) and perform protein precipitation to separate the released payload and other catabolites.

  • Analysis: Analyze the supernatant by LC-MS to identify and quantify the ADC catabolites.

Conclusion

The Val-Cit PABC linker system represents a highly successful and widely adopted strategy for achieving tumor-specific drug release in ADCs. Its efficacy is rooted in the selective cleavage by lysosomal proteases, primarily Cathepsin B, followed by a self-immolative cascade that liberates the active payload. A thorough understanding of the cleavage mechanism, the enzymes involved, and the factors influencing stability is paramount for the rational design and optimization of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this dynamic field. Continued innovation in linker design, such as the development of more stable and selective linkers, will further enhance the therapeutic potential of ADCs in the treatment of cancer.

References

The PEGylation Advantage: A Technical Guide to Enhancing Drug-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of potent therapeutic agents to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs), has revolutionized targeted therapy. However, the inherent hydrophobicity of many cytotoxic payloads and linkers can lead to challenges in solubility, stability, and pharmacokinetics, ultimately limiting therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations. This in-depth technical guide explores the core advantages of PEGylation in drug-linker conjugates, providing quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Core Advantages of PEGylation

The introduction of hydrophilic PEG chains into a drug-linker conjugate imparts several beneficial physicochemical and biological properties. These advantages work in concert to improve the overall therapeutic index of the conjugate.

  • Enhanced Solubility and Stability: Many potent cytotoxic drugs are hydrophobic, leading to aggregation and poor solubility of the resulting conjugate. PEGylation increases the hydrophilicity of the molecule, improving its solubility in aqueous media and preventing aggregation, which is crucial for manufacturing, formulation, and in vivo stability.[1][2][] This enhanced stability can lead to a longer shelf-life and more consistent product quality.[4][5][6]

  • Improved Pharmacokinetics: The hydrophilic and flexible nature of PEG chains creates a hydrodynamic shield around the conjugate, which has a profound impact on its pharmacokinetic profile.[1] This "stealth" effect reduces renal clearance and shields the conjugate from uptake by the reticuloendothelial system, leading to a significantly prolonged circulation half-life.[1] This extended exposure increases the probability of the conjugate reaching its target site.

  • Reduced Immunogenicity: By masking potential antigenic epitopes on the protein component of the conjugate, PEGylation can reduce its immunogenicity.[] This is particularly important for therapeutic proteins to minimize the risk of adverse immune responses in patients.

  • Increased Drug-to-Antibody Ratio (DAR): The improved solubility and reduced aggregation afforded by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the conjugate's physical properties.[7] This allows for the delivery of a higher payload concentration to the target cells, potentially enhancing therapeutic efficacy.

  • Enhanced Tumor Penetration and Accumulation: The prolonged circulation time and improved stability of PEGylated conjugates can lead to greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8]

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize representative data from the literature, comparing key parameters of PEGylated and non-PEGylated conjugates.

ParameterNon-PEGylated ConjugatePEGylated ConjugateFold ImprovementReference
Pharmacokinetics
Half-life (Affibody-MMAE)19.6 min49.2 min (4 kDa PEG)2.5x[9]
219.0 min (10 kDa PEG)11.2x[9]
Blood Concentration (1 h p.i.)0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g3.8x[10][11]
In Vivo Efficacy
Tumor Growth InhibitionLowerHigher-[8][12][13]
Physicochemical Properties
AggregationHigher tendencySignificantly reduced-[1][4][7]
SolubilityLowerHigher-[1][2][][7]

Table 1: Comparative data on the impact of PEGylation on drug-linker conjugates.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of PEGylated drug-linker conjugates. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Two-Step Lysine (B10760008) Conjugation using a NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 2-10 mg/mL.

  • Heterobifunctional PEG linker (e.g., SM(PEG)n, where 'n' indicates the number of PEG units).

  • Thiol-containing payload (drug).

  • Organic solvent (e.g., DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-7.5 using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Antibody with PEG Linker:

    • Equilibrate the NHS-PEG-Maleimide linker to room temperature.

    • Prepare a stock solution of the linker in DMSO (e.g., 10 mM).

    • Add a 10- to 50-fold molar excess of the linker to the antibody solution. The final concentration of the organic solvent should be less than 10% to avoid protein precipitation.[14]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[15]

  • Removal of Excess Linker:

    • Remove the unreacted linker using a desalting column equilibrated with conjugation buffer.

  • Conjugation with Thiol-Containing Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 2-fold molar excess of the payload over the maleimide (B117702) groups is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetylcysteine or cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the PEGylated ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

    • Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: Purification of PEGylated ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.

Materials:

  • PEGylated ADC sample.

  • HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

  • HPLC system.

Procedure:

  • Sample Preparation:

    • Dilute the PEGylated ADC sample in Mobile Phase A to promote binding to the column.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared ADC sample onto the column.

    • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species will elute in order of increasing hydrophobicity (lower DAR species elute first).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species to determine the DAR distribution and average DAR.

Protocol 3: Characterization of PEGylated ADC by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and determining the molecular weight and DAR of the ADC.

Materials:

  • Purified PEGylated ADC sample.

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap).

  • Reducing agent (e.g., DTT) for subunit analysis.

  • Enzyme for peptide mapping (e.g., Trypsin).

Procedure:

  • Intact Mass Analysis:

    • Desalt the ADC sample using a suitable method.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and deconvolute the data to determine the molecular weights of the different DAR species.

  • Subunit Analysis:

    • Reduce the ADC with DTT to separate the light and heavy chains.

    • Analyze the reduced sample by LC-MS to determine the drug load on each chain.

  • Peptide Mapping:

    • Digest the ADC with an enzyme like trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the specific conjugation sites.

Visualizing the Impact of PEGylation

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.

PEGylated_ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker PEGylated Linker cluster_Payload Cytotoxic Payload mAb Antibody (e.g., IgG) Linker Linker Moiety mAb->Linker Conjugation Site (e.g., Lysine, Cysteine) PEG PEG Chain Linker->PEG Hydrophilic Spacer Payload Drug Linker->Payload caption Structure of a PEGylated Antibody-Drug Conjugate.

Structure of a PEGylated Antibody-Drug Conjugate.

ADC_MOA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC PEGylated ADC Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Cytotoxic Action Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death caption Mechanism of Action of a PEGylated ADC. ADC_Development_Workflow start Start: Target & Antibody Selection drug_linker Payload & PEG-Linker Synthesis start->drug_linker conjugation Antibody-Drug Conjugation start->conjugation drug_linker->conjugation purification Purification (SEC/HIC) conjugation->purification characterization Characterization (MS, HPLC, etc.) purification->characterization in_vitro In Vitro Studies (Stability, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (PK, Efficacy, Toxicity) in_vitro->in_vivo end Lead Candidate in_vivo->end caption Preclinical Development Workflow for a PEGylated ADC. PI3K_AKT_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Inhibition of Survival AKT->Survival Proliferation Inhibition of Proliferation mTOR->Proliferation Payload ADC Payload (e.g., Tubulin Inhibitor) CellCycle Cell Cycle Arrest Payload->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis caption PI3K/AKT Signaling Pathway Targeted by ADC Payloads.

References

An In-Depth Technical Guide to Mal-PEG2-VCP-Eribulin for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The landscape of oncology is rapidly evolving toward precision medicine, with antibody-drug conjugates (ADCs) at the forefront of this transformation. This whitepaper provides a comprehensive technical overview of Mal-PEG2-VCP-Eribulin, an advanced linker-payload system designed for the development of targeted cancer therapies. We delve into the distinct molecular components: the highly potent microtubule inhibitor Eribulin, and the sophisticated, cleavable linker system comprising a maleimide (B117702) connector (Mal), a polyethylene (B3416737) glycol spacer (PEG2), and a cathepsin-labile Val-Cit-PABC (VCP) moiety. This guide details the conjugate's mechanism of action, summarizes critical pharmacokinetic and clinical efficacy data for Eribulin, outlines key experimental protocols for ADC development, and visualizes the underlying biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the creation of next-generation ADCs.

Introduction to the Mal-PEG2-VCP-Eribulin System

Antibody-drug conjugates are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent directly to cancer cells by leveraging the specificity of a monoclonal antibody against a tumor-associated antigen. The Mal-PEG2-VCP-Eribulin system is a linker-drug combination engineered for this purpose. It consists of two primary functional units:

  • The Payload (Eribulin): A synthetic analog of the marine natural product halichondrin B, Eribulin is a mechanistically unique microtubule dynamics inhibitor.[1][2]

  • The Linker (Mal-PEG2-VCP): A multi-component system designed for stable conjugation, favorable pharmacokinetics, and specific, intracellular cleavage.

This system is designed to be conjugated to a targeting antibody, creating an ADC that remains stable in systemic circulation, internalizes into target cancer cells, and releases its potent payload within the lysosomal compartment to induce cell death.

Core Components and Their Functionality

The Cytotoxic Payload: Eribulin

Eribulin is a non-taxane microtubule inhibitor with a distinct mechanism of action that differentiates it from other anti-tubulin agents like taxanes and vinca (B1221190) alkaloids.[2][3]

Mechanism of Action: Eribulin's primary antimitotic activity stems from its interaction with tubulin at the plus ends of microtubules.[1][4] Its mechanism is characterized by:

  • Inhibition of Microtubule Growth: Eribulin suppresses the growth phase of microtubules without significantly affecting the shortening phase.[2][4][5] This "end-poisoning" mechanism disrupts the delicate balance of microtubule dynamics required for proper mitotic spindle formation.[3]

  • Tubulin Sequestration: Eribulin induces the formation of non-productive tubulin aggregates, effectively reducing the intracellular concentration of tubulin available for polymerization.[2]

  • Irreversible Mitotic Blockade: The disruption of mitotic spindles leads to a prolonged G2/M phase cell cycle arrest, which is often irreversible and ultimately triggers apoptosis.[1][3][5]

Non-Mitotic Effects: Beyond its direct cytotoxic effects, preclinical studies have revealed that Eribulin can modulate the tumor microenvironment. These non-mitotic activities include vascular remodeling, which can improve perfusion in hypoxic tumor regions, and the reversal of the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[1][6]

The Linker System: Mal-PEG2-VCP

The linker is a critical component that dictates the stability, solubility, and release characteristics of the ADC.

  • Maleimide (Mal): This functional group provides a covalent attachment point to the antibody. It reacts with free sulfhydryl groups on cysteine residues, which can be engineered into the antibody or generated by the partial reduction of interchain disulfide bonds.[7]

  • Polyethylene Glycol (PEG2): The two-unit PEG spacer enhances the hydrophilicity of the linker-drug, which can improve the solubility and pharmacokinetic properties of the resulting ADC and may reduce aggregation.[8]

  • Val-Cit-PABC (VCP): This is the enzymatically cleavable and self-immolative portion of the linker.

    • Valine-Citrulline (Val-Cit): This dipeptide sequence is a well-established substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in cancer cells.[9][10][] The Val-Cit linker is designed to be stable in the bloodstream but efficiently cleaved within the lysosome.[12]

    • p-Aminobenzyloxycarbonyl (PABC): This self-immolative spacer connects the cleavable dipeptide to the Eribulin payload.[7] Following Cathepsin B-mediated cleavage of the Val-Cit amide bond, the PABC unit undergoes a spontaneous 1,6-elimination reaction, ensuring the release of Eribulin in its unmodified, fully active form.[7]

Integrated Mechanism of Action: From Targeting to Apoptosis

The therapeutic action of an ADC utilizing the Mal-PEG2-VCP-Eribulin system is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature drug release. The antibody component specifically binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Cit linker.

  • Payload Release: This cleavage event triggers the self-immolation of the PABC spacer, releasing active Eribulin into the cytoplasm.

  • Cytotoxicity: The released Eribulin binds to tubulin, disrupts microtubule dynamics, induces irreversible mitotic arrest, and ultimately leads to apoptosis.

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC ADC (Mal-PEG2-VCP-Eribulin) Antigen Tumor Antigen ADC->Antigen 1. Binding CathepsinB Cathepsin B Cleavage Linker Cleavage CathepsinB->Cleavage 4. Enzymatic Action PABC PABC Self-Immolation Cleavage->PABC Eribulin_Released Active Eribulin PABC->Eribulin_Released 5. Payload Release Microtubule Microtubule Disruption Eribulin_Released->Microtubule 6. Cytotoxic Effect Endosome Endosome Antigen->Endosome 2. Internalization Endosome->CathepsinB 3. Trafficking to Lysosome Apoptosis Apoptosis Microtubule->Apoptosis Experimental_Workflow cluster_synthesis 1. ADC Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation cluster_analysis 4. Data Analysis Reduction Antibody Partial Reduction (e.g., TCEP) Conjugation Conjugation with Mal-PEG2-VCP-Eribulin Reduction->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., DAR by HIC/MS) Purification->Characterization Binding Antigen Binding Assay (e.g., ELISA, Flow Cytometry) Characterization->Binding Internalization Internalization Assay (e.g., Confocal Microscopy) Binding->Internalization Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Internalization->Cytotoxicity Xenograft Tumor Xenograft Model Implantation Cytotoxicity->Xenograft Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring PK Pharmacokinetic Analysis Treatment->PK Efficacy Efficacy Assessment (e.g., TGI) Monitoring->Efficacy Toxicity Toxicity Assessment Monitoring->Toxicity PK->Efficacy Apoptotic_Signaling_Pathway Eribulin Cytosolic Eribulin Tubulin Tubulin Heterodimers Eribulin->Tubulin Binds to tubulin MT_Growth Inhibition of Microtubule Growth Tubulin->MT_Growth Spindle Mitotic Spindle Disruption MT_Growth->Spindle Arrest Irreversible Mitotic Arrest (G2/M Phase) Spindle->Arrest Bcl2 Bcl-2 Inactivation Arrest->Bcl2 Downstream Signaling Caspase Caspase Cascade Activation (e.g., Caspase-3) Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Execution Phase

References

Eribulin-Based Antibody-Drug Conjugates: A Technical Deep Dive into Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin (B193375), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, has carved a niche in oncology with its unique mechanism of microtubule dynamics inhibition.[1][2] Beyond its standalone therapeutic applications, eribulin's potent cytotoxicity and distinct mode of action have made it an attractive payload for antibody-drug conjugates (ADCs). Eribulin-based ADCs leverage the specificity of monoclonal antibodies to deliver this potent cytotoxic agent directly to tumor cells, aiming to enhance the therapeutic window and overcome resistance to other therapies. This technical guide provides an in-depth overview of the discovery and development of key eribulin-based ADCs, focusing on their preclinical and clinical data, underlying signaling pathways, and the experimental methodologies employed in their creation and evaluation.

Core Components of Eribulin-Based ADCs

The architecture of an eribulin-based ADC is a sophisticated interplay of three core components: a monoclonal antibody (mAb) that dictates tumor specificity, the eribulin payload that induces cytotoxicity, and a chemical linker that connects the two and controls the payload's release.

The Antibody: The choice of mAb is critical and is directed against a tumor-associated antigen (TAA) that is highly expressed on the surface of cancer cells with limited expression on healthy tissues. Key examples include antibodies targeting Folate Receptor Alpha (FRα) and Human Epidermal Growth Factor Receptor 2 (HER2).

The Linker: The linker is a pivotal element, ensuring the ADC remains stable in circulation and releases the eribulin payload preferentially within the tumor microenvironment or inside the target cancer cell. A commonly employed linker is a protease-cleavable maleimide-polyethylene glycol-valine-citrulline-p-aminobenzylcarbamyl construct. This linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[3]

The Payload: Eribulin functions by a non-taxane mechanism, inhibiting the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into non-functional aggregates, ultimately causing irreversible mitotic blockade and cell death by apoptosis.[1]

Featured Eribulin-Based ADCs: A Data-Driven Overview

Several eribulin-based ADCs are currently in various stages of preclinical and clinical development. This section summarizes the available quantitative data for three prominent examples: MORAb-202, BB-1701, and SMP-656.

MORAb-202 (Farletuzumab Ecteribulin)

MORAb-202 is an ADC composed of farletuzumab, a humanized monoclonal antibody targeting FRα, linked to eribulin.[4] FRα is overexpressed in a variety of solid tumors, including ovarian, endometrial, and non-small cell lung cancer.

Table 1: Preclinical In Vitro Cytotoxicity of MORAb-202

Cell LineCancer TypeFRα ExpressionIC50 (nM)
IGROV-1OvarianHigh1
NCI-H2110LungModerate74
A431-A3EpidermoidLow2300
SJSA-1OsteosarcomaNegative>10000

Table 2: Clinical Efficacy of MORAb-202 in Platinum-Resistant Ovarian Cancer (Phase 1, NCT03386942) [4][5][6][7]

Dose CohortNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
0.9 mg/kg2425.0%75.0%
1.2 mg/kg2152.4%Not Reported
BB-1701

BB-1701 is an ADC that utilizes a trastuzumab biosimilar as the antibody component to target HER2, conjugated to eribulin.[8] It is being investigated in HER2-positive and HER2-low expressing breast cancer and other solid tumors.

Table 3: Preclinical In Vivo Efficacy of BB-1701 in Xenograft Models [9]

Xenograft ModelCancer TypeHER2 ExpressionTreatment DoseTumor Growth Inhibition
NCI-N87GastricHigh5 mg/kg (single dose)Significant Inhibition
NUGC-3GastricLow5 mg/kg (single dose)Significant Inhibition
MAXF574 (T-DM1 resistant PDX)BreastMid-High5 mg/kg (single dose)Significant Inhibition
NCI-H1975LungLow5 mg/kg (single dose)Significant Inhibition

Table 4: Clinical Efficacy of BB-1701 in HER2-Low Metastatic Breast Cancer (Phase 1, NCT04257110) [10]

Dose LevelNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)6-month Progression-Free Survival (PFS) Rate
1.0 mg/kg540.0% (2 PR)80.0%20%
1.2 mg/kg1827.8% (5 PR)88.9%50%
1.4 mg/kg540.0% (2 PR)80.0%40%
1.6 mg/kg1030.0% (1 CR, 2 PR)60.0%50%

CR: Complete Response, PR: Partial Response

SMP-656

SMP-656 is another HER2-targeting eribulin-based ADC that has shown promising early clinical results, particularly in patients previously treated with other ADCs.

Table 5: Preliminary Clinical Activity of SMP-656 in Solid Tumors (Phase 1/Ib)

Patient PopulationNumber of PatientsObjective Response Rate (ORR) (all Partial Responses)
ADC-naïve, HER2-high Breast Cancer4100%
ADC-naïve, HER2-low Breast Cancer250%
Prior ADC-treated Breast Cancer955.6%

Signaling Pathways and Mechanism of Action

The efficacy of eribulin-based ADCs is underpinned by a series of molecular events, from receptor binding and internalization to the ultimate disruption of microtubule dynamics by the eribulin payload.

ADC Internalization and Payload Release

ADC_Mechanism cluster_extracellular Extracellular Space ADC Eribulin-ADC Receptor Tumor Antigen (e.g., HER2, FRα) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Eribulin Eribulin Lysosome->Eribulin 4. Payload Release (Linker Cleavage) Microtubules Microtubules Eribulin->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest & Cell Death

Eribulin's Impact on Microtubule Signaling

Eribulin_Signaling Eribulin Eribulin Tubulin Tubulin Dimers Eribulin->Tubulin Binds to plus ends Microtubule_Growth Microtubule Growth Phase Eribulin->Microtubule_Growth Inhibits Nonfunctional_Aggregates Non-functional Tubulin Aggregates Eribulin->Nonfunctional_Aggregates Sequesters Tubulin Tubulin->Microtubule_Growth Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Growth->Mitotic_Spindle Nonfunctional_Aggregates->Mitotic_Spindle Prevents Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Target-Specific Signaling Pathways

The initial binding of the ADC to its target receptor can also modulate downstream signaling pathways.

HER2_Signaling HER2_ADC HER2-Eribulin ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization & Payload Release HER2_ADC->Internalization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

FRa_Signaling FRa_ADC FRα-Eribulin ADC FRa Folate Receptor α FRa_ADC->FRa Binding Endocytosis Endocytosis (Potocytosis) FRa->Endocytosis Internalization Signaling_Pathways Downstream Signaling (e.g., JAK/STAT, ERK) FRa->Signaling_Pathways Activation Payload_Release Payload Release Endocytosis->Payload_Release Cell_Growth Cell Growth & Survival Signaling_Pathways->Cell_Growth

Experimental Protocols

The development of eribulin-based ADCs involves a series of well-defined experimental procedures. Below are generalized protocols for key stages of this process.

Antibody-Drug Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a maleimide-functionalized eribulin-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for partial reduction of the disulfide bonds.

  • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with EDTA).

2. Conjugation Reaction:

  • Prepare a stock solution of the maleimide-activated eribulin-linker payload in an organic solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]).

  • Add the payload solution to the reduced antibody solution. The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) to favor the reaction of the maleimide (B117702) with the free thiols.

  • The reaction is often carried out at a low temperature (e.g., 4°C or on ice) for several hours to overnight to allow for efficient conjugation while minimizing antibody degradation.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purify the resulting ADC from unconjugated payload, excess linker, and other reaction components. Common purification methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[][12][13]

ADC_Conjugation_Workflow Antibody Monoclonal Antibody Reduction Reduction (TCEP/DTT) Antibody->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation Conjugation Reduced_Ab->Conjugation Eribulin_Linker Maleimide-Linker-Eribulin Eribulin_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Pure_ADC Purified Eribulin-ADC Purification->Pure_ADC

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

1. Cell Seeding:

  • Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the eribulin-based ADC, the unconjugated antibody, and the free eribulin payload in cell culture medium.

  • Remove the overnight culture medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

3. Incubation:

  • Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.

4. Viability Assessment:

  • Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

  • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).[3][14]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) value.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

1. Tumor Implantation:

  • Implant human tumor cells (either cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[15][16]

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, eribulin-based ADC at different doses).

3. Treatment Administration:

  • Administer the treatments to the mice, typically via intravenous injection, according to the planned dosing schedule (e.g., once or multiple doses).

4. Monitoring and Endpoints:

  • Monitor tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and assessment of toxicity (e.g., body weight loss, clinical signs).

  • The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

5. Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion and Future Directions

Eribulin-based ADCs represent a promising and evolving class of targeted cancer therapeutics. The unique mechanism of action of eribulin, combined with the specificity of antibody-based delivery, offers the potential for improved efficacy and a manageable safety profile in various solid tumors. The clinical data for agents like MORAb-202 and BB-1701 are encouraging, particularly in heavily pre-treated patient populations and in tumors with low antigen expression.

Future research in this area will likely focus on several key aspects:

  • Optimization of Linker Technology: Developing novel linkers that offer enhanced stability in circulation and more efficient and specific payload release within the tumor.

  • Combination Therapies: Exploring the synergistic potential of eribulin-based ADCs with other anticancer agents, including immunotherapy and other targeted therapies.

  • Expansion to New Targets: Identifying and validating new tumor-associated antigens to broaden the applicability of eribulin-based ADCs to a wider range of cancers.

  • Overcoming Resistance: Investigating mechanisms of resistance to eribulin-based ADCs and developing strategies to overcome them.

As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, so too will the potential of eribulin-based ADCs to provide significant clinical benefit to patients with cancer.

References

The Bystander Effect of Eribulin Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the bystander effect mediated by Eribulin-based Antibody-Drug Conjugates (ADCs). Eribulin (B193375), a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent.[1] When utilized as a payload in ADCs, its ability to induce a bystander effect—killing not only the targeted cancer cells but also neighboring, antigen-negative cells—significantly enhances the therapeutic potential of these targeted therapies. This guide will delve into the mechanism of action, experimental methodologies to assess the bystander effect, and quantitative data from preclinical studies of prominent Eribulin ADCs, MORAb-202 and BB-1701.

Mechanism of the Eribulin ADC Bystander Effect

The bystander effect of Eribulin ADCs is a multi-step process that begins with the targeted delivery of the ADC to an antigen-positive cancer cell and culminates in the death of adjacent tumor cells, irrespective of their antigen expression status. This phenomenon is particularly crucial in the context of heterogeneous tumors where not all cancer cells express the target antigen.

The process unfolds as follows:

  • Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the target cell.

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. Eribulin ADCs, such as MORAb-202 and BB-1701, typically employ a cleavable linker system, often containing a valine-citrulline peptide sequence that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[2][3] This enzymatic cleavage liberates the Eribulin payload from the antibody.

  • Payload Diffusion: The released Eribulin, being a moderately lipophilic small molecule, can then diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment.[4]

  • Bystander Cell Killing: The diffused Eribulin can then be taken up by neighboring cells, including antigen-negative cancer cells and potentially other cells within the tumor stroma. Once inside these bystander cells, Eribulin exerts its cytotoxic effects.

Eribulin's Mechanism of Action

Eribulin's cytotoxic activity stems from its unique interaction with tubulin. It inhibits microtubule polymerization, leading to the sequestration of tubulin into non-functional aggregates.[1] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing the formation of a proper mitotic spindle and ultimately inducing apoptosis.[1][5] Studies have also suggested that Eribulin can induce cell death through the activation of the ERK signaling pathway.[6][7]

Eribulin_ADC_Bystander_Effect cluster_antigen_positive Antigen-Positive Cancer Cell cluster_tme Tumor Microenvironment cluster_antigen_negative Antigen-Negative Bystander Cell ADC Eribulin ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Eribulin_Released Released Eribulin Lysosome->Eribulin_Released Linker Cleavage TME_space Eribulin_Released->TME_space Diffusion Eribulin_Uptake Eribulin Uptake TME_space->Eribulin_Uptake Uptake Microtubule_Disruption Microtubule Disruption Eribulin_Uptake->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Eribulin ADC Bystander Effect Workflow.

Experimental Protocols for Assessing the Bystander Effect

The evaluation of the bystander effect of Eribulin ADCs relies on a combination of in vitro and in vivo experimental models. These assays are designed to quantify the killing of antigen-negative cells in the presence of antigen-positive cells treated with the ADC.

In Vitro Bystander Effect Assays

2.1.1. Co-culture Bystander Assay

This is a widely used method to directly measure the killing of bystander cells.[8][9][10]

  • Principle: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are co-cultured. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. Upon treatment with the ADC, the viability of the fluorescent Ag- cells is measured to determine the extent of bystander killing.[8]

  • Protocol Outline:

    • Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. Varying the ratio of Ag+ to Ag- cells can provide insights into the dependency of the bystander effect on the number of target cells.

    • ADC Treatment: After cell adherence, treat the co-cultures with a serial dilution of the Eribulin ADC. It is crucial to include control wells with only Ag- cells to assess the direct cytotoxicity of the ADC on these cells.

    • Incubation: Incubate the plates for a period of 72 to 120 hours.

    • Quantification: Measure the viability of the Ag- cells. This can be done by quantifying the fluorescence of the labeled cells using a plate reader or by flow cytometry.[9][11]

2.1.2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[8][12]

  • Principle: The culture medium from ADC-treated Ag+ cells (conditioned medium) is collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed.

  • Protocol Outline:

    • Preparation of Conditioned Medium: Seed Ag+ cells and treat them with the Eribulin ADC for 48-72 hours. Collect the culture supernatant.

    • Treatment of Bystander Cells: Seed Ag- cells in a separate plate. After adherence, replace their medium with the collected conditioned medium.

    • Incubation and Viability Assessment: Incubate the Ag- cells with the conditioned medium for 72 hours and assess their viability using a standard assay like MTT or CellTiter-Glo.

Experimental_Workflows cluster_coculture Co-culture Bystander Assay cluster_conditioned Conditioned Medium Transfer Assay cc_seed Seed Ag+ and fluorescent Ag- cells cc_treat Treat with Eribulin ADC cc_seed->cc_treat cc_incubate Incubate (72-120h) cc_treat->cc_incubate cc_quantify Quantify viability of Ag- cells cc_incubate->cc_quantify cm_prep Prepare conditioned medium from ADC-treated Ag+ cells cm_treat Treat Ag- cells with conditioned medium cm_prep->cm_treat cm_incubate Incubate (72h) cm_treat->cm_incubate cm_assess Assess viability of Ag- cells cm_incubate->cm_assess

References

Mal-PEG2-VCP-Eribulin: A Technical Guide to its Role in Immunogenic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

The intersection of targeted chemotherapy and immuno-oncology has paved the way for innovative therapeutic strategies, with a significant focus on Antibody-Drug Conjugates (ADCs) that can not only deliver potent cytotoxic payloads to tumor cells but also stimulate a robust anti-tumor immune response. Mal-PEG2-VCP-Eribulin is a key drug-linker conjugate that embodies this dual functionality. It comprises the potent microtubule inhibitor Eribulin, a cleavable valine-citrulline (VC) peptide linker, and a maleimide-polyethylene glycol (PEG) component for antibody conjugation.[1][][3] This technical guide provides a comprehensive overview of the mechanisms by which Mal-PEG2-VCP-Eribulin, particularly when incorporated into ADCs, induces immunogenic cell death (ICD), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Eribulin, a synthetic analog of the marine natural product halichondrin B, exerts its cytotoxic effects by inhibiting microtubule dynamics.[4] This leads to mitotic arrest and subsequent apoptosis of cancer cells.[][5] Beyond this direct cytotoxicity, emerging evidence highlights Eribulin's capacity to induce ICD, a form of regulated cell death that triggers an adaptive immune response against tumor antigens.[6][7] This is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system.[8][9][10]

An exemplary ADC utilizing this conjugate is BB-1701, which consists of the anti-HER2 antibody Trastuzumab linked to Eribulin via the Mal-PEG2-VCP linker.[1][11][12] Studies on such ADCs have demonstrated significant induction of ICD, underscoring the potential of this platform to convert "cold" tumors into "hot" tumors that are more susceptible to immune-mediated clearance.[1][11]

Mechanism of Action: From Microtubule Inhibition to Immune Activation

The journey from the administration of a Mal-PEG2-VCP-Eribulin-containing ADC to the elicitation of an anti-tumor immune response is a multi-step process.

cluster_0 Cellular Uptake and Payload Release cluster_1 Induction of Mitotic Catastrophe cluster_2 Immunogenic Cell Death (ICD) Induction cluster_3 Immune System Activation ADC ADC (e.g., BB-1701) [Mal-PEG2-VCP-Eribulin conjugated to Antibody] Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Eribulin Free Eribulin Lysosome->Eribulin Linker Cleavage (Cathepsin B) Microtubules Microtubule Dynamics Eribulin->Microtubules Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DNA_Damage DNA Damage (γH2AX) MitoticArrest->DNA_Damage ER_Stress Endoplasmic Reticulum Stress MitoticArrest->ER_Stress ATP_Release ATP Release Apoptosis->ATP_Release HMGB1_Release HMGB1 Release Apoptosis->HMGB1_Release Secondary Necrosis CRT_Exposure Calreticulin (CRT) Surface Exposure ER_Stress->CRT_Exposure DC Dendritic Cell (DC) CRT_Exposure->DC Eat-me signal ATP_Release->DC Recruitment HMGB1_Release->DC Maturation (via TLR4) Antigen_Presentation Antigen Presentation DC->Antigen_Presentation T_Cell T-Cell Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis Tumor_Cell Tumor Cell T_Cell_Priming T-Cell Priming & Activation Antigen_Presentation->T_Cell_Priming T_Cell_Priming->T_Cell Tumor_Lysis->Tumor_Cell start Cancer cells treated with Mal-PEG2-VCP-Eribulin ADC or Eribulin collect_supernatant Collect cell culture supernatant at various time points (e.g., 12h, 24h, 48h) start->collect_supernatant atp_assay Use a bioluminescent ATP assay kit (e.g., RealTime-Glo™ Extracellular ATP Assay) collect_supernatant->atp_assay measure_luminescence Measure luminescence on a plate reader atp_assay->measure_luminescence quantify Quantify ATP concentration against a standard curve and normalize to control measure_luminescence->quantify start Treat cells with Eribulin as described harvest_cells Harvest cells gently to preserve membrane integrity start->harvest_cells stain_crt Stain with a primary antibody against Calreticulin (e.g., anti-CRT-Alexa Fluor 488) harvest_cells->stain_crt stain_nucleus Co-stain with a viability dye (e.g., Propidium Iodide) to exclude necrotic cells stain_crt->stain_nucleus flow_cytometry Analyze by flow cytometry stain_nucleus->flow_cytometry quantify Quantify the percentage of CRT-positive cells in the live cell population flow_cytometry->quantify Eribulin Eribulin Microtubule_Inhibition Microtubule Inhibition Eribulin->Microtubule_Inhibition Mitotic_Arrest Mitotic Arrest Microtubule_Inhibition->Mitotic_Arrest ER_Stress ER Stress (PERK Pathway Activation) Mitotic_Arrest->ER_Stress Apoptosis_Caspases Apoptosis (Caspase Activation) Mitotic_Arrest->Apoptosis_Caspases Phospho_eIF2a Phosphorylation of eIF2α ER_Stress->Phospho_eIF2a CHOP CHOP Expression Phospho_eIF2a->CHOP CRT_Exposure Calreticulin Surface Exposure CHOP->CRT_Exposure ATP_Release ATP Release Apoptosis_Caspases->ATP_Release Secondary_Necrosis Secondary Necrosis Apoptosis_Caspases->Secondary_Necrosis HMGB1_Release HMGB1 Release Secondary_Necrosis->HMGB1_Release

References

Theoretical Drug-to-Antibody Ratio of Mal-PEG2-VCP-Eribulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical drug-to-antibody ratio (DAR) for an antibody-drug conjugate (ADC) utilizing the Mal-PEG2-VCP-Eribulin linker-payload. The document outlines the underlying chemical principles, experimental methodologies for DAR determination, and expected outcomes in ADC development.

Introduction to Mal-PEG2-VCP-Eribulin ADC

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents, such as Eribulin, directly to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing ability of a small molecule drug. The linker, in this case, Maleimide-Polyethylene Glycol (PEG)2-Valine-Citrulline-p-Aminobenzylcarbamate (Mal-PEG2-VCP), plays a crucial role in the stability and efficacy of the ADC. Eribulin is a potent microtubule inhibitor used as the cytotoxic payload.[1][2][3]

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the therapeutic window.[4][5] A low DAR may result in suboptimal efficacy, while a high DAR can lead to increased toxicity and poor pharmacokinetics.[5] Therefore, understanding and controlling the DAR is paramount in the development of ADCs.

Theoretical Drug-to-Antibody Ratio

The theoretical DAR is contingent upon the conjugation strategy and the number of available reactive sites on the antibody. The Mal-PEG2-VCP-Eribulin construct utilizes maleimide (B117702) chemistry, which reacts with free thiol (sulfhydryl) groups.[][7] In a typical monoclonal antibody (e.g., IgG1), these thiol groups are generated by the reduction of interchain disulfide bonds.

An IgG1 antibody possesses four interchain disulfide bonds. Complete reduction of these bonds yields eight reactive thiol groups. Therefore, the theoretical maximum DAR for a cysteine-conjugated ADC using a standard IgG1 antibody is 8 .

However, in practice, a DAR of 8 is often not targeted due to potential impacts on antibody structure, stability, and increased hydrophobicity which can lead to aggregation and faster clearance. A common target DAR for such ADCs is around 4, as seen with similar constructs like MORAb-202, which utilizes a comparable linker and eribulin.[8] This provides a balance between potency and developability.

Key Components and Properties

The following table summarizes the key components involved in the formation of the Mal-PEG2-VCP-Eribulin ADC.

ComponentChemical FormulaMolecular Weight ( g/mol )Function
Mal-PEG2-VCP-EribulinC70H99N7O211374.57Linker-payload for conjugation
Monoclonal Antibody (example IgG1)Approx. C6400H9900N1700O2000S40~150,000Targeting moiety
EribulinC40H59NO11729.9Cytotoxic payload, microtubule inhibitor

Data sourced from PubChem and other chemical databases.[1][9]

Experimental Protocols for DAR Determination

Accurate determination of the average DAR and the distribution of different DAR species is essential for ADC characterization. Several analytical techniques can be employed.

UV/Vis Spectroscopy

This is a straightforward method for determining the average DAR.[10][] It relies on the distinct UV absorbance maxima of the antibody and the payload.

Methodology:

  • Determine Extinction Coefficients: Measure the molar extinction coefficients of the naked antibody (at 280 nm) and the Mal-PEG2-VCP-Eribulin linker-payload at its absorbance maximum (e.g., ~252 nm) and at 280 nm.

  • Measure ADC Absorbance: Record the UV/Vis spectrum of the purified ADC solution.

  • Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to solve for the concentrations of the antibody and the conjugated drug.

  • Calculate Average DAR: The average DAR is the molar ratio of the drug to the antibody.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution and the average DAR for cysteine-conjugated ADCs.[5][10] The separation is based on the hydrophobicity of the ADC species; higher DAR species are more hydrophobic and thus have longer retention times.

Methodology:

  • Column and Mobile Phase: Use a HIC column (e.g., Butyl-NPR) with a mobile phase gradient from high salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer) to low salt concentration.

  • Sample Preparation: Dilute the ADC sample in the high-salt mobile phase.

  • Chromatography: Inject the sample and run the gradient. The different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8) will separate into distinct peaks.

  • Data Analysis: Calculate the area of each peak. The weighted average DAR is calculated from the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a detailed characterization of the ADC, including the precise mass of different DAR species.[10][]

Methodology:

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.

  • LC Separation: Typically, Reverse Phase (RP) or HIC is used to separate the different species before they enter the mass spectrometer.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF) is used to determine the mass of each eluting species.

  • Data Analysis: The DAR is determined by deconvoluting the mass spectra and calculating the weighted average from the relative abundance of each DAR species.

Visualization of Key Processes

Conjugation of Mal-PEG2-VCP-Eribulin to an Antibody

The following diagram illustrates the chemical reaction between the maleimide group of the linker-payload and a thiol group on the reduced antibody.

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Antibody_SH Antibody-SH Reaction Thiol-Maleimide Michael Addition Antibody_SH->Reaction Mal_Linker_Payload Mal-PEG2-VCP-Eribulin Mal_Linker_Payload->Reaction ADC Antibody-S-Linker-Payload (ADC) Reaction->ADC G cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction Conjugation Conjugation with Mal-PEG2-VCP-Eribulin Reduction->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification UV_Vis UV/Vis Spectroscopy Purification->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) Purification->HIC LC_MS LC-MS Purification->LC_MS DAR_Analysis DAR Analysis UV_Vis->DAR_Analysis HIC->DAR_Analysis LC_MS->DAR_Analysis G cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) cluster_effect Cellular Effect ADC_extracellular ADC ADC_intracellular Internalized ADC ADC_extracellular->ADC_intracellular Internalization Cleavage Linker Cleavage ADC_intracellular->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Eribulin Free Eribulin Cleavage->Eribulin Microtubule_Disruption Microtubule Disruption Eribulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Mal-PEG2-VCP-Eribulin Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[1][2] The Mal-PEG2-VCP-Eribulin drug-linker is a sophisticated system for ADC development. Eribulin (B193375), a synthetic analog of halichondrin B, is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[3][4] The linker system, comprising a maleimide (B117702) (Mal) group for attachment to the antibody, a polyethylene (B3416737) glycol (PEG2) spacer to improve solubility, and a cathepsin B-cleavable valine-citrulline (VC) peptide, ensures stability in circulation and efficient release of the eribulin payload within the target cancer cell.[4][][6]

These application notes provide detailed protocols for the conjugation of Mal-PEG2-VCP-Eribulin to a monoclonal antibody, as well as for the subsequent characterization and in vitro evaluation of the resulting ADC.

Principle of the Method

The conjugation process begins with the partial reduction of the monoclonal antibody's interchain disulfide bonds using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This exposes free sulfhydryl (-SH) groups on the cysteine residues.[7][8] The maleimide group of the Mal-PEG2-VCP-Eribulin linker then reacts with these sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[7] The resulting ADC is a heterogeneous mixture of species with varying numbers of drug molecules conjugated to each antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR).[9][10] Following conjugation, the ADC is purified and characterized to determine its DAR, purity, and in vitro potency.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Monoclonal Antibody (e.g., anti-HER2)In-house or CommercialN/A
Mal-PEG2-VCP-EribulinMedChemExpressHY-128870
Tris(2-carboxyethyl)phosphine (TCEP) HClThermo Fisher Scientific20490
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethylacetamide (DMA)Sigma-Aldrich32228
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89882
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186004932
Ammonium SulfateSigma-AldrichA4418
Sodium PhosphateSigma-AldrichS0751
Isopropanol (B130326)Sigma-Aldrich190764
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Sodium Dodecyl Sulfate (SDS)Sigma-AldrichL3771
Hydrochloric Acid (HCl)Sigma-Aldrich320331
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Target-Positive Cancer Cell Line (e.g., SK-BR-3)ATCCHTB-30
Target-Negative Cancer Cell Line (e.g., MCF-7)ATCCHTB-22

Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP to generate free thiol groups for conjugation.

  • Antibody Preparation:

    • Prepare the monoclonal antibody at a concentration of 10 mg/mL in PBS, pH 7.4.

  • TCEP Preparation:

    • Prepare a fresh 10 mM stock solution of TCEP in PBS, pH 7.4.

  • Reduction Reaction:

    • Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2.5:1.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Removal of Excess TCEP:

    • Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS, pH 7.4. This step is critical to prevent the reduction of the maleimide linker in the subsequent conjugation step.[11]

Protocol 2: Conjugation of Mal-PEG2-VCP-Eribulin to Reduced Antibody

This protocol details the conjugation of the thiol-activated antibody with the Mal-PEG2-VCP-Eribulin drug-linker.

  • Drug-Linker Preparation:

    • Dissolve the Mal-PEG2-VCP-Eribulin in DMA to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the Mal-PEG2-VCP-Eribulin stock solution to the reduced antibody solution to achieve a final molar ratio of drug-linker to antibody of 5:1.

    • Ensure the final concentration of DMA in the reaction mixture does not exceed 10% (v/v) to minimize antibody precipitation.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine and incubate for an additional 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation mAb Monoclonal Antibody (10 mg/mL in PBS) Reduction Incubate at 37°C for 2h (TCEP:mAb = 2.5:1) mAb->Reduction TCEP TCEP Solution (10 mM in PBS) TCEP->Reduction Desalting1 Remove Excess TCEP (Desalting Column) Reduction->Desalting1 Reduced_mAb Reduced mAb (with free thiols) Desalting1->Reduced_mAb Conjugation Incubate at RT for 1h (Drug-Linker:mAb = 5:1) Reduced_mAb->Conjugation DrugLinker Mal-PEG2-VCP-Eribulin (10 mM in DMA) DrugLinker->Conjugation Quenching Add N-acetylcysteine Conjugation->Quenching Purification Purify ADC (Desalting/SEC) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC

Figure 1: Workflow for ADC Conjugation.
Protocol 3: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC preparation.[9][10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.

  • Chromatographic Conditions:

    • Column: Waters Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm (or equivalent).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-5 min: 0% B

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100-0% B

      • 45-50 min: 0% B

  • Sample Preparation:

    • Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

    • Inject 10 µL onto the column.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area of all DAR species)

DAR SpeciesRetention Time (min) (Example)Peak Area (%) (Example)
DAR0 (Unconjugated mAb)15.210.5
DAR218.925.3
DAR422.145.8
DAR624.815.1
DAR827.33.3
Average DAR N/A 3.8
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of ADCs.[12][13][14]

  • Cell Seeding:

    • Seed target-positive (e.g., SK-BR-3) and target-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC, unconjugated antibody, and free eribulin in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

CompoundTarget-Positive Cells (IC50, nM) (Example)Target-Negative Cells (IC50, nM) (Example)
Eribulin-ADC1.5>1000
Unconjugated mAb>1000>1000
Free Eribulin5.26.8
Protocol 5: In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[1][15][16]

  • Cell Seeding:

    • Seed a co-culture of target-positive (e.g., SK-BR-3) and target-negative cells (e.g., MCF-7, engineered to express GFP) in a 96-well plate at a 1:1 ratio, with a total of 10,000 cells per well.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC.

    • Incubate for 72 hours.

  • Analysis:

    • Measure the viability of the target-negative (GFP-expressing) cells using fluorescence microscopy or a plate reader.

    • Compare the viability of the target-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.

G cluster_adc_action ADC Action on Target Cell cluster_bystander Bystander Effect ADC_binds ADC binds to target antigen Internalization Internalization via endocytosis ADC_binds->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Linker cleavage by Cathepsin B Lysosome->Cleavage Eribulin_release Eribulin is released Cleavage->Eribulin_release Microtubule_inhibition Microtubule inhibition Eribulin_release->Microtubule_inhibition Eribulin_diffusion Eribulin diffuses out of target cell Eribulin_release->Eribulin_diffusion Apoptosis Apoptosis of target cell Microtubule_inhibition->Apoptosis Neighbor_uptake Uptake by neighboring antigen-negative cell Eribulin_diffusion->Neighbor_uptake Neighbor_apoptosis Apoptosis of neighboring cell Neighbor_uptake->Neighbor_apoptosis

Figure 2: Mechanism of Action and Bystander Effect.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Incomplete reduction of the antibody.Increase the TCEP:antibody molar ratio or incubation time. Ensure TCEP solution is fresh.
Inactive drug-linker.Use a fresh stock of Mal-PEG2-VCP-Eribulin.
High Aggregation Over-reduction of the antibody.Decrease the TCEP:antibody molar ratio or incubation time.
High concentration of organic solvent (DMA).Ensure the final DMA concentration is below 10% (v/v).
Poor HIC Resolution Inappropriate gradient or mobile phase.Optimize the salt gradient and isopropanol concentration.
High IC50 in Target Cells Low DAR.Optimize the conjugation protocol to achieve a higher DAR.
Cell line is resistant to eribulin.Use a different cell line or payload.
No Bystander Effect Eribulin is not effectively released or is not membrane permeable.This is inherent to the payload; consider a different payload if a strong bystander effect is required.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the successful conjugation of Mal-PEG2-VCP-Eribulin to a monoclonal antibody and the subsequent in vitro characterization of the resulting ADC. Careful optimization of the reaction conditions is crucial for achieving a desirable drug-to-antibody ratio and minimizing aggregation. The in vitro cytotoxicity and bystander effect assays are essential for evaluating the potency and potential efficacy of the ADC. These methods serve as a valuable starting point for researchers and drug development professionals working to advance novel antibody-drug conjugates for cancer therapy.

References

Step-by-Step Guide to Maleimide-Thiol Conjugation: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of maleimide-thiol conjugation. This highly specific and efficient bioconjugation technique is pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.

Introduction

Maleimide-thiol chemistry is a cornerstone of modern bioconjugation, facilitating the covalent linkage of molecules through the formation of a stable thioether bond. The reaction leverages the high reactivity of the maleimide (B117702) group towards the sulfhydryl (thiol) group of a cysteine residue. This Michael addition reaction is characterized by its high selectivity for thiols under mild, physiological conditions, making it an invaluable tool for the precise modification of sensitive biomolecules.[1]

The specificity of the maleimide-thiol reaction is highly pH-dependent. Within a pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions.[2] This high degree of chemoselectivity is critical for creating well-defined and homogenous bioconjugates, a key consideration in the development of therapeutic and diagnostic agents.

Core Principles and Reaction Mechanism

The conjugation process involves the nucleophilic attack of a deprotonated thiol group (thiolate) on one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable succinimidyl thioether linkage.

It is important to be aware of potential side reactions. The maleimide ring can undergo hydrolysis, particularly at a pH above 7.5, which opens the ring to form a non-reactive maleamic acid.[1][2] Additionally, the formed thioether bond can, in some instances, undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1]

Quantitative Reaction Parameters

The efficiency and success of maleimide-thiol conjugation are governed by several key parameters. The following tables summarize the critical quantitative data to guide experimental design.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Maximizes thiol selectivity and minimizes maleimide hydrolysis. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[2]
Temperature 4°C to 37°CReactions are typically performed at room temperature (20-25°C) or 4°C. Lower temperatures are recommended for sensitive proteins.[2][3]
Reaction Time 30 minutes - 16 hoursDependent on temperature and the specific reactants. Faster at higher temperatures.[2]
Maleimide:Thiol Molar Ratio 2:1 to 40:1A molar excess of the maleimide reagent is generally used. The optimal ratio is system-dependent and should be determined empirically.[4][5][6][7]
Reaction ConditionTypical Outcome
Room Temperature (20-25°C) 30 minutes - 2 hours reaction time.[2]
4°C Overnight (8-16 hours) reaction time. Recommended for sensitive proteins to minimize degradation.[2]
37°C ~30 minutes reaction time. Can accelerate the reaction but may not be suitable for all biomolecules.[2][3]
pH < 6.5 Slow reaction rate due to protonation of the thiol group.[2]
pH > 7.5 Decreased selectivity due to competing reaction with amines and increased maleimide hydrolysis.[2]

Experimental Workflow

The general workflow for maleimide-thiol conjugation involves preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the conjugate.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_Molecule Prepare Thiol-Containing Molecule (1-10 mg/mL) Reduction Optional: Reduce Disulfide Bonds with TCEP Thiol_Molecule->Reduction If necessary Conjugation React Maleimide and Thiol (pH 6.5-7.5) Reduction->Conjugation Maleimide_Reagent Prepare Maleimide Reagent (10 mM Stock) Maleimide_Reagent->Conjugation Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Analysis Characterize Conjugate (e.g., HPLC, MS) Purification->Analysis

A typical experimental workflow for maleimide-thiol bioconjugation.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Preparation of a Thiol-Containing Protein
  • Buffer Preparation : Prepare a suitable conjugation buffer, such as 10-100 mM Phosphate-Buffered Saline (PBS), Tris, or HEPES, with a pH between 7.0 and 7.5.[8][9][10][11][12] It is crucial that the buffer is free of any thiol-containing compounds.[2]

  • Degassing : Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas, such as nitrogen or argon, through the solution to prevent the oxidation of thiols.[8][10]

  • Protein Solution : Dissolve the thiol-containing protein in the degassed buffer to a concentration of 1-10 mg/mL.[4][8][10]

  • (Optional) Reduction of Disulfide Bonds : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

    • Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[4][5][10][11][12][13] TCEP is recommended as it does not contain a thiol and does not need to be removed before the conjugation step.[2][5]

    • Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[5]

Protocol 2: Maleimide-Thiol Conjugation
  • Maleimide Stock Solution : Immediately before use, dissolve the maleimide-activated reagent in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[5][10][11][12] Unused stock solution can be stored at -20°C for up to a month, protected from light.[11][12]

  • Conjugation Reaction :

    • Add the maleimide stock solution to the prepared protein solution to achieve the desired molar ratio of maleimide to protein. A 10:1 to 20:1 molar excess of maleimide is a common starting point.[11][12]

    • Add the maleimide solution dropwise while gently stirring or vortexing.

    • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[14] If using a fluorescent maleimide, protect the reaction from light.

Protocol 3: Purification of the Conjugate
  • Quenching (Optional) : To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[5]

  • Purification : Remove excess, unreacted maleimide reagent and byproducts using a suitable method based on the properties of the conjugate.

    • Size-Exclusion Chromatography (SEC) : Use a desalting column (e.g., Sephadex G-25) to separate the larger conjugate from smaller, unreacted molecules.

    • Dialysis : This method is suitable for removing water-soluble maleimides.[4]

    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC can be used for both purification and analysis of the conjugate.[2][4]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the degree of conjugation.

  • HPLC Analysis : Reverse-phase HPLC can be used to separate the unconjugated protein, unreacted maleimide, and the final conjugate, allowing for quantification.[2]

  • Mass Spectrometry (MS) : MS is a powerful tool to confirm the covalent modification and to determine the number of molecules conjugated per protein, often referred to as the drug-to-antibody ratio (DAR) in ADC development.[2]

  • Ellman's Assay : This colorimetric assay can be used to quantify the number of free thiols before and after conjugation to determine the reaction efficiency.[2]

Applications in Drug Development

Maleimide-thiol conjugation is a key technology in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide-thiol reaction is frequently employed to attach the drug payload to engineered cysteine residues on the antibody, enabling the creation of homogenous ADCs with a defined DAR.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the conceptual pathway of an ADC and the detailed experimental workflow for maleimide-thiol conjugation.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Binding ADC Binds to Target Antigen ADC->Binding Targeting Target_Cell Target Cancer Cell (Antigen Expression) Internalization Internalization of ADC Binding->Target_Cell Binding->Internalization Release Drug Release (e.g., Linker Cleavage) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

Conclusion

The maleimide-thiol conjugation reaction is a robust and highly specific method for the modification of biomolecules. Its efficiency and mild reaction conditions make it an indispensable tool in academic research and the pharmaceutical industry. A thorough understanding of the reaction mechanism, optimization of key parameters, and proper execution of the experimental protocol are essential for the successful generation of well-defined bioconjugates for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Eribulin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor that has shown significant promise as a payload in ADCs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences both its efficacy and safety profile. An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities and negative impacts on pharmacokinetics. Therefore, accurate and reliable determination of the DAR is paramount during the development and characterization of Eribulin-based ADCs.

This application note provides detailed protocols for three commonly employed analytical techniques for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of DAR Calculation

The average DAR of an ADC preparation is the average number of drug molecules conjugated to a single antibody molecule. This value is crucial as a low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and potentially altered pharmacokinetic properties. The methods described herein provide both an average DAR and, in the case of HIC and LC-MS, information on the distribution of different drug-loaded species.

Experimental Methodologies

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][2] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] To calculate the average DAR, the absorbance of the ADC is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug-linker has a strong absorbance.

Protocol: UV/Vis Spectroscopy

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the Eribulin-linker at both 280 nm and the wavelength of maximum absorbance for the drug-linker (λmax-drug). This can be done empirically by measuring the absorbance of solutions of known concentration.

  • Sample Preparation:

    • Prepare a solution of the Eribulin ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and λmax-drug (Aλmax-drug).

  • Calculation of Average DAR:

    • The concentrations of the antibody (CAb) and the drug (CDrug) can be calculated using the following simultaneous equations:

      A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug) Aλmax-drug = (εAb,λmax-drug * CAb) + (εDrug,λmax-drug * CDrug)

    • Solve for CAb and CDrug.

    • The average DAR is then calculated as:

      Average DAR = CDrug / CAb

Table 1: Summary of UV/Vis Spectroscopy for DAR Determination

ParameterDescription
Principle Beer-Lambert Law
Measurement Absorbance at two wavelengths (280 nm and λmax-drug)
Output Average DAR
Advantages Simple, rapid, and requires minimal sample
Limitations Provides only the average DAR, not the distribution. Requires accurate extinction coefficients and assumes no interaction between the chromophores of the antibody and the drug. Can be less accurate if the drug's absorbance spectrum significantly overlaps with the antibody's.[3]
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[4][5][6] For cysteine-linked ADCs, the conjugation of the hydrophobic Eribulin-linker to the antibody increases its overall hydrophobicity.[7] HIC can therefore separate the unconjugated antibody from ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[4][8] The weighted average DAR can be calculated from the relative peak areas of the different species.

Protocol: HIC-HPLC

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).[9]

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[9]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[9]

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.[9]

    • Column Temperature: 22 °C.[9]

    • Detection Wavelength: 280 nm.[9]

    • Injection Volume: 10 µL.[9]

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the percentage of each species.

    • The weighted average DAR is calculated using the following formula:[][10]

      Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Table 2: Summary of HIC-HPLC for DAR Determination

ParameterDescription
Principle Separation based on hydrophobicity.
Measurement Chromatographic peak area at 280 nm.
Output Average DAR and distribution of drug-loaded species.
Advantages Provides information on DAR distribution and heterogeneity. Analysis is performed under non-denaturing conditions.[6][8]
Limitations Requires method development and optimization for each specific ADC. May not be suitable for all ADC formats (e.g., lysine-conjugated ADCs with high heterogeneity).[7][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization

LC-MS is a highly sensitive and specific technique that provides detailed information about the mass of the intact ADC and its subunits.[12][13] This allows for the precise determination of the number of conjugated Eribulin molecules and the identification of different drug-loaded species.[12] Native MS, where the analysis is performed under non-denaturing conditions, is particularly well-suited for cysteine-conjugated ADCs where the heavy and light chains may be held together by non-covalent interactions after reduction of interchain disulfides.

Protocol: Intact LC-MS

  • Instrumentation:

    • LC system (e.g., UPLC or HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.

    • For reduced analysis, incubate the ADC with a reducing agent such as dithiothreitol (B142953) (DTT).

    • Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectra.[12]

  • LC Conditions (Reversed-Phase):

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient from low to high organic solvent (Mobile Phase B) is used to elute the protein.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Set to acquire data over a mass range appropriate for the intact ADC or its subunits.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage) to ensure good ionization and transmission of the large protein molecules.

  • Data Analysis:

    • The raw mass spectra, which show a series of multiply charged ions, are deconvoluted to obtain the zero-charge mass of the different species.

    • The mass of the unconjugated antibody (or its subunits) is subtracted from the mass of the drug-conjugated species to determine the number of attached drug-linkers.

    • The weighted average DAR is calculated based on the relative abundance of the different drug-loaded species observed in the deconvoluted mass spectrum.[10]

Table 3: Summary of LC-MS for DAR Determination

ParameterDescription
Principle Separation by chromatography followed by mass determination.
Measurement Mass-to-charge ratio of intact ADC or its subunits.
Output Precise mass of each species, average DAR, and detailed drug load distribution.
Advantages High accuracy, sensitivity, and specificity. Provides detailed molecular information.[13]
Limitations Requires more complex instrumentation and data analysis. Denaturing conditions in reversed-phase LC can sometimes be incompatible with certain ADCs.[4]

Visualizations

G cluster_0 ADC DAR Determination Workflow Eribulin_ADC_Sample Eribulin ADC Sample UV_Vis UV/Vis Spectroscopy Eribulin_ADC_Sample->UV_Vis Measure Absorbance HIC Hydrophobic Interaction Chromatography (HIC) Eribulin_ADC_Sample->HIC Separate by Hydrophobicity LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Eribulin_ADC_Sample->LC_MS Separate and Measure Mass Avg_DAR Average DAR UV_Vis->Avg_DAR DAR_Distribution DAR Distribution & Average DAR HIC->DAR_Distribution Precise_Mass Precise Mass, DAR Distribution, & Average DAR LC_MS->Precise_Mass

Caption: Workflow for DAR determination of Eribulin ADCs.

G cluster_1 Eribulin's Mechanism of Action Eribulin Eribulin Tubulin Tubulin Eribulin->Tubulin Binds to PI3K_AKT_mTOR_Inhibition Inhibition of PI3K/AKT/mTOR Pathway Eribulin->PI3K_AKT_mTOR_Inhibition Vascular_Remodeling Tumor Microenvironment Modulation (Vascular Remodeling, EMT Reversal) Eribulin->Vascular_Remodeling Microtubule_Growth_Inhibition Inhibition of Microtubule Growth Tubulin->Microtubule_Growth_Inhibition G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Growth_Inhibition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of Eribulin's mechanism of action.

Conclusion

The accurate determination of the drug-to-antibody ratio is a critical step in the development of Eribulin-based ADCs. This application note provides detailed protocols for three orthogonal analytical methods: UV/Vis spectroscopy, HIC, and LC-MS. The choice of method will depend on the stage of development and the level of detail required. UV/Vis spectroscopy offers a rapid assessment of the average DAR, while HIC provides valuable information on the distribution of drug-loaded species. LC-MS delivers the most detailed characterization, including precise mass confirmation. For comprehensive characterization, it is recommended to use a combination of these methods.

References

Application Note: Characterization of Mal-PEG2-VCP-Eribulin Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography (HIC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of antibody-drug conjugates (ADCs).

Abstract This application note provides a detailed protocol for the characterization of Mal-PEG2-VCP-Eribulin antibody-drug conjugates (ADCs) using Hydrophobic Interaction Chromatography (HIC). The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that directly influences the efficacy and safety of an ADC.[] HIC is a robust analytical technique that separates ADC species based on their hydrophobicity, allowing for the determination of drug distribution and the calculation of the average DAR.[2][3] The method described herein utilizes a salt gradient to resolve unconjugated antibody from species with varying numbers of conjugated drug-linkers.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[3] The ADC in focus, Mal-PEG2-VCP-Eribulin, consists of a monoclonal antibody conjugated to the potent microtubule inhibitor Eribulin via a maleimide-containing linker.[4][5][6] The conjugation process, particularly for cysteine-linked ADCs, results in a heterogeneous mixture of species with different numbers of drug molecules attached, typically ranging from 0 to 8.[7][8]

The number of drugs conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a crucial parameter affecting the ADC's therapeutic window.[][9] Hydrophobic Interaction Chromatography (HIC) is an ideal method for characterizing this heterogeneity.[2] The conjugation of the relatively hydrophobic Eribulin drug-linker to the mAb increases the overall hydrophobicity of the protein.[3][7] HIC separates these different species under non-denaturing conditions, with higher DAR species exhibiting stronger hydrophobic interactions and thus eluting later at lower salt concentrations.[3][10][11] This allows for the quantification of each species and the calculation of the weighted average DAR.[10]

Experimental Workflow

The overall workflow for the HIC characterization of the Mal-PEG2-VCP-Eribulin ADC is outlined below. It involves sample and mobile phase preparation, system setup, chromatographic separation, and data analysis to determine the drug distribution and average DAR.

HIC_Workflow_for_ADC_Characterization cluster_Prep 1. Preparation cluster_HPLC 2. HPLC Analysis cluster_Data 3. Data Analysis Prep_Sample Prepare ADC Sample (e.g., 1 mg/mL in PBS) Prep_Mobile_A Prepare Mobile Phase A (High Salt Buffer) Prep_Mobile_B Prepare Mobile Phase B (Low Salt / Organic Buffer) Setup_HPLC Setup HPLC System (Install HIC Column) Prep_Mobile_B->Setup_HPLC Equilibrate Equilibrate Column with Mobile Phase A Setup_HPLC->Equilibrate Inject Inject ADC Sample Equilibrate->Inject Gradient Run Salt Gradient Elution (Decrease Salt Concentration) Inject->Gradient Detect Detect Elution Profile (UV at 280 nm) Gradient->Detect Integrate Integrate Chromatogram Peaks (DAR 0, 2, 4, 6, 8) Detect->Integrate Calculate_Area Determine Relative Peak Area % Integrate->Calculate_Area Calculate_DAR Calculate Weighted Average DAR Calculate_Area->Calculate_DAR Report Report Results Calculate_DAR->Report

Caption: Experimental workflow for ADC characterization by HIC.

Detailed Experimental Protocol

This protocol is a guideline for the HIC analysis of a cysteine-linked Mal-PEG2-VCP-Eribulin ADC.[12] Optimization may be required depending on the specific antibody and conjugation characteristics.

Materials and Reagents
  • ADC Sample: Mal-PEG2-VCP-Eribulin ADC, diluted to 1 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[12]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, 25% (v/v) Isopropanol, pH 7.0.[12]

  • HPLC Grade Water

  • Sodium Phosphate (Monobasic and Dibasic)

  • Ammonium Sulfate

  • Isopropanol (HPLC Grade)

Instrumentation
  • HPLC System: A bio-inert HPLC or UPLC system is recommended to prevent corrosion from high salt buffers (e.g., Agilent 1290 Infinity II Bio LC, Waters ACQUITY UPLC H-Class).[11]

  • HIC Column: TSKgel Butyl-NPR (2.5 μm, 4.6 x 35 mm) or equivalent.[12]

  • Detector: UV/Vis Detector set to 280 nm.

  • Data Acquisition Software: Empower 3, OpenLab CDS, or similar.[11]

Chromatographic Conditions
ParameterCondition
Column TSKgel Butyl-NPR (2.5 μm, 4.6 x 35 mm)
Mobile Phase A 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0
Flow Rate 0.6 mL/min
Column Temp. 22 °C
Detection UV 280 nm
Injection Vol. 10 µL (10 µg on column)
Run Time ~20 minutes
Gradient Elution Program
Time (min)% Mobile Phase BCurve
0.00Linear
15.0100Linear
17.0100Linear
17.10Linear
20.00Linear
Procedure
  • Buffer Preparation: Prepare Mobile Phases A and B as described in section 3.1. Filter both buffers through a 0.2 µm membrane filter before use.

  • System Preparation: Purge the HPLC system with both mobile phases. Install the HIC column and equilibrate the system with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared ADC sample.

  • Data Acquisition: Start the chromatographic run using the gradient program detailed in section 3.4.

  • Post-Run Wash: After the analytical runs, wash the column and system thoroughly with HPLC-grade water to remove residual salts. For storage, follow the manufacturer's recommendations, often a 20% ethanol (B145695) solution.[13]

Data Analysis and Results

Chromatogram Interpretation

The HIC separation resolves the ADC into distinct peaks corresponding to different drug-loaded species. The first eluting peak is typically the unconjugated mAb (DAR 0), which is the most hydrophilic. Subsequent peaks correspond to species with increasing numbers of conjugated drugs (e.g., DAR 2, DAR 4, DAR 6, DAR 8), which elute at progressively later retention times due to their increased hydrophobicity.[10][11]

Calculation of Average DAR

The weighted average DAR is calculated from the relative peak area of each species.[10] The following formula is used:

Average DAR = Σ (Peak Area % of DARₓ * x) / 100

Where:

  • Peak Area % of DARₓ is the percentage of the total peak area for the species with 'x' drugs attached.

  • x is the number of drugs for that species (e.g., 0, 2, 4, 6, 8).

Representative Data

The following table presents illustrative data for a hypothetical Mal-PEG2-VCP-Eribulin ADC analyzed by the described HIC method.

DAR Species (x)Retention Time (min)Peak Area (%)Contribution to DAR
05.25.50.00
28.918.20.36
411.545.11.80
613.125.81.55
814.35.40.43
Total - 100.0 4.14

From this data, the calculated Average DAR is 4.14 .

Conclusion

Hydrophobic Interaction Chromatography is a powerful and essential technique for the characterization of Mal-PEG2-VCP-Eribulin ADCs.[2][10] The method provides a detailed profile of drug-load distribution, which is critical for ensuring product consistency, efficacy, and safety. The protocol detailed in this application note offers a reliable framework for determining the average DAR, a CQA in ADC manufacturing and development.[] The non-denaturing conditions of HIC preserve the native structure of the ADC, providing highly relevant analytical data.[11]

References

Application Notes and Protocols for Mass Spectrometry Analysis of Mal-PEG2-VCP-Eribulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The Mal-PEG2-VCP-Eribulin drug-linker is conjugated to a monoclonal antibody to form an ADC designed for targeted delivery of the microtubule dynamics inhibitor, Eribulin, to cancer cells. Eribulin, a synthetic analog of halichondrin B, functions by inhibiting the growth phase of microtubules, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1]

The linker system, comprising a maleimide (B117702) group for conjugation to the antibody's cysteine residues, a polyethylene (B3416737) glycol (PEG2) spacer, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, is designed for stability in circulation and efficient release of the payload within the target cell's lysosome.[][3] The p-aminobenzylcarbamate (PABC) spacer facilitates the self-immolative release of the unmodified Eribulin upon cleavage of the Val-Cit linker.[]

Thorough characterization of Mal-PEG2-VCP-Eribulin ADCs is critical for ensuring their safety, efficacy, and batch-to-batch consistency. Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive characterization of these complex biomolecules. This document provides detailed application notes and protocols for the MS-based analysis of Mal-PEG2-VCP-Eribulin conjugates, including intact mass analysis for drug-to-antibody ratio (DAR) determination, subunit analysis, and peptide mapping for conjugation site localization.

Experimental Workflows

The following diagram outlines the comprehensive mass spectrometry workflow for the characterization of Mal-PEG2-VCP-Eribulin ADCs.

ADC_Workflow cluster_sample ADC Sample cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis & Characterization ADC Mal-PEG2-VCP-Eribulin ADC Intact_MS Intact Mass Analysis (LC-MS) ADC->Intact_MS Subunit_MS Subunit Analysis (Reduced, LC-MS) ADC->Subunit_MS Peptide_Map Peptide Mapping (Digested, LC-MS/MS) ADC->Peptide_Map DAR DAR Calculation & Drug Load Distribution Intact_MS->DAR Subunit_Mass Light & Heavy Chain Mass Confirmation Subunit_MS->Subunit_Mass Site_ID Conjugation Site Identification & Occupancy Peptide_Map->Site_ID

Caption: Overall workflow for ADC characterization.

Intracellular Drug Release Mechanism

The targeted delivery and intracellular release of Eribulin are mediated by a series of events initiated by the binding of the ADC to its target antigen on the cancer cell surface. The following diagram illustrates the proposed mechanism.

Drug_Release_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization 1 Lysosome Trafficking to Lysosome Internalization->Lysosome 2 Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage 3 Release Self-immolation of PABC releases Eribulin Cleavage->Release 4 Eribulin Free Eribulin Release->Eribulin 5 Action Microtubule Disruption & Apoptosis Eribulin->Action 6

Caption: Mechanism of intracellular Eribulin release.

Quantitative Data Summary

The following tables summarize the expected molecular weights for a typical IgG1-based Mal-PEG2-VCP-Eribulin ADC. The molecular weight of the Mal-PEG2-VCP-Eribulin drug-linker is 1374.57 Da.[4] A typical IgG1 monoclonal antibody has a light chain mass of approximately 23.5 kDa and a heavy chain mass of approximately 50.5 kDa.[5][]

Table 1: Expected Molecular Weights of Intact ADC Species

Drug Load (n)SpeciesExpected Average Mass (Da)
0Unconjugated mAb148,000
1mAb + 1 Drug-Linker149,375
2mAb + 2 Drug-Linkers150,749
3mAb + 3 Drug-Linkers152,124
4mAb + 4 Drug-Linkers153,498
5mAb + 5 Drug-Linkers154,873
6mAb + 6 Drug-Linkers156,247
7mAb + 7 Drug-Linkers157,622
8mAb + 8 Drug-Linkers158,996

Table 2: Expected Molecular Weights of Reduced ADC Subunits

SubunitDrug Load (n)Expected Average Mass (Da)
Light Chain023,500
124,875
Heavy Chain050,500
151,875
253,249
354,624

Experimental Protocols

Intact Mass Analysis for DAR Determination

Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method such as a desalting column or buffer exchange device equilibrated with a volatile buffer (e.g., 50 mM ammonium (B1175870) acetate).

    • Adjust the final concentration to 0.5-1.0 mg/mL in an MS-compatible aqueous solution.

  • LC-MS System:

    • LC System: UHPLC system.

    • Column: Reversed-phase column suitable for intact protein separation (e.g., C4, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80 °C.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 1000-4000.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Calculate the average DAR using the following formula, where In is the intensity of the species with n drugs attached:[7] DAR = (Σ(n * In)) / (ΣIn)

Subunit Analysis

Objective: To confirm the conjugation on light and heavy chains and to simplify the mass spectrum for more accurate mass determination.

Methodology:

  • Sample Preparation:

    • To 20 µg of the ADC (in a suitable buffer), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.

  • LC-MS System:

    • Use the same LC-MS system and conditions as for the intact mass analysis, with potential adjustments to the gradient to optimize the separation of the light and heavy chains.

  • Data Analysis:

    • Deconvolute the mass spectra corresponding to the light and heavy chain chromatographic peaks.

    • Compare the observed masses with the theoretical masses to confirm the number of drug-linkers conjugated to each subunit.

Peptide Mapping for Conjugation Site Identification

Objective: To identify the specific cysteine residues that are conjugated with the Mal-PEG2-VCP-Eribulin linker and to estimate the occupancy at each site.

Methodology:

  • Sample Preparation (Denaturation, Reduction, Alkylation, and Digestion):

    • Denaturation: Denature 100 µg of the ADC in a buffer containing 6 M Guanidine-HCl.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37 °C for 1 hour.

    • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

    • Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at 37 °C for 4-16 hours.

  • LC-MS/MS System:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow linear gradient suitable for resolving a complex peptide mixture (e.g., 2% to 40% B over 60-90 minutes).

    • Flow Rate: 0.2-0.3 mL/min.

    • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 5-10 most abundant precursor ions for fragmentation (CID or HCD).

  • Data Analysis:

    • Use a protein sequence database search engine to identify the peptides from the MS/MS spectra.

    • Search for the expected mass modification corresponding to the Mal-PEG2-VCP-Eribulin linker on cysteine-containing peptides. The succinimide (B58015) ring of the maleimide undergoes hydrolysis to a more stable form, which should be accounted for in the mass modification search.

    • Compare the peptide maps of the conjugated and unconjugated antibody to identify the drug-conjugated peptides.[8]

    • Quantify the relative abundance of the conjugated and unconjugated versions of each cysteine-containing peptide to estimate site occupancy.

Expected Fragmentation Patterns

In the MS/MS analysis of drug-conjugated peptides, characteristic fragment ions from the linker and the drug can be observed. For the Mal-PEG2-VCP-Eribulin linker, cleavage of the amide bonds within the Val-Cit dipeptide and fragmentation of the Eribulin molecule are expected. A protonated molecular ion of Eribulin is observed at m/z 730.[9] The fragmentation pattern of the Val-Cit-PABC linker is also a key indicator of the presence of the conjugated peptide.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required depending on the antibody, instrumentation, and reagents used.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Eribulin-Based Antibody-Drug Conjugates in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Eribulin-based Antibody-Drug Conjugates (ADCs) in various cancer cell lines. This document outlines the mechanism of action of Eribulin, detailed protocols for cytotoxicity assays, and expected outcomes.

Introduction to Eribulin ADCs

Eribulin is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It is a potent microtubule-targeting agent with a unique mechanism of action that distinguishes it from other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.[3][4] Eribulin binds to the plus ends of microtubules, suppressing microtubule growth without affecting the shortening phase.[3][4] This disruption of microtubule dynamics leads to irreversible mitotic blockade, ultimately inducing apoptosis in cancer cells.[1][2][5]

Antibody-drug conjugates leverage the targeting specificity of monoclonal antibodies to deliver highly potent cytotoxic agents, like Eribulin, directly to cancer cells that express a specific surface antigen. This targeted delivery is designed to enhance the therapeutic window by maximizing anti-tumor efficacy while minimizing systemic toxicity.[6] Eribulin-containing ADCs have shown significant promise, demonstrating potent cytotoxicity, particularly in cancer cell lines with low antigen expression, and a notable bystander effect, where the released payload can kill neighboring antigen-negative cells.[3][7]

Mechanism of Action of Eribulin

Eribulin's primary cytotoxic mechanism involves the inhibition of microtubule function.[5] By binding to tubulin, it prevents the formation of proper mitotic spindles, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][2][8] Preclinical studies have also suggested that Eribulin can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[3][9] Additionally, Eribulin has been shown to affect the tumor microenvironment through vascular remodeling.[1][2][4]

The signaling pathway for Eribulin-induced apoptosis involves the activation of caspase cascades. For instance, studies have shown that treatment with Eribulin can lead to the cleavage of poly (ADP-ribose) polymerase (PARP) and activation of caspase-3, key markers of apoptosis.[10][11]

Eribulin_Signaling_Pathway cluster_cell Cancer Cell Eribulin Eribulin Payload Microtubules Microtubule Dynamics Eribulin->Microtubules Inhibits growth Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Caspase Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Eribulin's mechanism of action leading to apoptosis.

Experimental Protocols

The following protocols describe standard methods for assessing the in vitro cytotoxicity of Eribulin ADCs. The most common assays are colorimetric-based, such as the MTT or XTT assays, which measure cell viability.[12][13][14]

General Experimental Workflow

The overall process for evaluating ADC cytotoxicity involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. ADC Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72-96 hours) B->C D 4. Viability Reagent Addition (e.g., MTT, XTT) C->D E 5. Incubation (e.g., 2-4 hours) D->E F 6. Absorbance Measurement (Microplate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

References

Application Notes and Protocols for In Vivo Xenograft Models: Mal-PEG2-VCP-Eribulin ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the preclinical development of in vivo xenograft models to evaluate the efficacy of a specific ADC, Mal-PEG2-VCP-Eribulin.

This ADC is composed of three key components:

  • A monoclonal antibody (mAb) that targets a specific tumor-associated antigen.

  • Eribulin , a potent microtubule-targeting agent, as the cytotoxic payload.[1][2]

  • A cleavable linker system (Mal-PEG2-VCP) that connects the antibody to Eribulin.[1][2] This linker is designed to be stable in circulation and release the payload upon internalization into the target cancer cell. The maleimide (B117702) (Mal) group allows for conjugation to the antibody, the polyethylene (B3416737) glycol (PEG2) spacer enhances solubility, and the valine-citrulline (VCP) dipeptide is cleaved by lysosomal enzymes like Cathepsin B, which are often upregulated in tumor cells.[2][3][4][5]

These protocols and notes will guide researchers in establishing robust and reproducible xenograft models to assess the anti-tumor activity, pharmacokinetic profile, and tolerability of Mal-PEG2-VCP-Eribulin ADC.

Data Presentation

Table 1: In Vitro Cytotoxicity of an Eribulin-Containing ADC (MORAb-109) on Mesothelin (MSLN)-Positive and -Negative Cell Lines
Cell LineTarget (MSLN) ExpressionIC50 (ng/mL)
OVCAR3-A1Positive1.3
NCI-H1568/MSLNPositive2.5
NCI-H292Positive3.7
BxPC3Positive4.1
A431Negative>1000

Data adapted from a patent application for a VCP-Eribulin ADC (MORAb-109) targeting mesothelin.[6] This table illustrates the target-specific cytotoxicity of an eribulin-containing ADC.

Table 2: Representative In Vivo Efficacy of a VCP-Eribulin ADC in a Human Gastric Cancer Xenograft Model (NCI-H292)
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)Mean Body Weight Change (%)
Vehicle Control-QW x 3+ 250- 2
VCP-Eribulin ADC2.5QW x 3- 50 (regression)- 5
VCP-Eribulin ADC5QW x 3- 80 (regression)- 10
Non-binding ADC5QW x 3+ 230- 3

Illustrative data based on preclinical studies of eribulin-containing ADCs.[6][7] This table provides a template for summarizing in vivo efficacy data.

Experimental Protocols

Protocol 1: Cell Line Selection and Culture
  • Cell Line Selection : Choose human cancer cell lines with varying levels of expression of the target antigen for the specific monoclonal antibody being used in the ADC. Include both high-expressing and low- or non-expressing cell lines to demonstrate target specificity. For example, if targeting HER2, cell lines like SK-BR-3 (high expression) and MCF-7 (low expression) could be used.[1]

  • Cell Culture : Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (In Vitro) : Prior to in vivo studies, determine the in vitro potency of the Mal-PEG2-VCP-Eribulin ADC using a cell viability assay (e.g., MTT or CellTiter-Glo®). This will help in selecting appropriate cell lines and estimating effective doses for in vivo experiments.

Protocol 2: In Vivo Xenograft Model Development
  • Animal Model : Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, which are suitable for hosting human tumor xenografts.[8][9]

  • Tumor Implantation :

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[9]

  • Tumor Growth Monitoring :

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment groups when the average tumor volume reaches 100-200 mm³.[8]

Protocol 3: ADC Administration and Efficacy Evaluation
  • ADC Formulation : Reconstitute the lyophilized Mal-PEG2-VCP-Eribulin ADC in a sterile vehicle, such as phosphate-buffered saline (PBS), to the desired concentration.

  • Dosing Regimen :

    • Based on in vitro potency and data from similar eribulin-containing ADCs, select a range of doses to evaluate (e.g., 1, 2.5, and 5 mg/kg).[6][10]

    • Administer the ADC intravenously (IV) via the tail vein.

    • A typical dosing schedule could be once a week for 3-4 weeks (QW x 3 or QW x 4).[10]

  • Treatment Groups :

    • Group 1: Vehicle control (e.g., PBS).

    • Group 2-4: Mal-PEG2-VCP-Eribulin ADC at varying doses.

    • Group 5: Non-binding control ADC (an ADC with the same linker and payload but an antibody that does not recognize an antigen on the tumor cells) to assess non-specific toxicity.

  • Monitoring :

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health of the mice, noting any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint : Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis :

    • Plot the mean tumor volume and mean body weight for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Low pH) ADC Mal-PEG2-VCP-Eribulin ADC Receptor Tumor Antigen ADC->Receptor 1. Binding ADC_Internalized Internalized ADC-Antigen Complex Receptor->ADC_Internalized 2. Internalization (Receptor-Mediated Endocytosis) Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC_Internalized->Cleavage 3. Trafficking to Lysosome Released_Eribulin Released Eribulin Cleavage->Released_Eribulin 4. Payload Release Eribulin_Mechanism_of_Action cluster_cell_cycle Cell Cycle cluster_microtubule_dynamics Microtubule Dynamics G2 G2 Phase M M Phase (Mitosis) G2->M Apoptosis Apoptosis (Cell Death) M->Apoptosis M->Apoptosis Mitotic Arrest Leads to... Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->M Forms Mitotic Spindle Microtubule->Tubulin Depolymerization Eribulin Eribulin Eribulin->Tubulin Inhibits Polymerization Eribulin->Microtubule Binds to (+) ends Experimental_Workflow A 1. Cell Line Selection & Culture (Target Antigen Expression) B 2. Tumor Cell Implantation (Immunodeficient Mice) A->B C 3. Tumor Growth to 100-200 mm³ B->C D 4. Randomization into Treatment Groups C->D E 5. ADC Administration (IV) (e.g., QW x 3) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint & Data Analysis (Tumor Growth Inhibition) F->G

References

Protocol for Assessing the Bystander Killing Effect of Eribulin Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. Eribulin (B193375), a synthetic analog of halichondrin B, is a microtubule dynamics inhibitor that induces cell cycle arrest and apoptosis.[1][2] When used as a payload in ADCs, Eribulin can exert a "bystander killing effect," where the cytotoxic agent is released from the target cancer cell and kills neighboring, antigen-negative cancer cells.[3][] This phenomenon is crucial for the efficacy of ADCs in treating heterogeneous tumors where antigen expression can be varied.

This document provides detailed protocols for assessing the bystander killing effect of Eribulin ADCs both in vitro and in vivo. The described assays are designed to quantify the extent of bystander cell death and to elucidate the underlying cellular and molecular mechanisms.

Mechanism of Eribulin ADC Bystander Effect

The bystander effect of an Eribulin ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell (Ag+).[5] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to lysosomes.[5] Inside the lysosome, the linker connecting the antibody to the Eribulin payload is cleaved, releasing the cytotoxic drug into the cytoplasm. Due to its physicochemical properties, the released Eribulin can then diffuse across the cell membrane of the target cell and into the extracellular space. From there, it can penetrate the membranes of adjacent antigen-negative (Ag-) cells, inducing cytotoxicity.[3][]

Eribulin's mechanism of action involves the inhibition of microtubule polymerization, which leads to a G2/M phase cell cycle arrest.[6] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and effector caspases like caspase-3 and caspase-7, leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of Eribulin ADCs in various cancer cell lines, providing a comparative view of their potency against cells with varying levels of target antigen expression.

Table 1: In Vitro Cytotoxicity (IC50) of Eribulin ADC BB-1701 in HER2-Expressing Cancer Cell Lines [3]

Cell LineHER2 Expression LevelBB-1701 IC50 (ng/mL)
NCI-N87High1.8
BT-474High2.5
JIMT-1Moderate20.4
NUGC-3Low150.2
NCI-H1975Low>1000
A549Low>1000
MDA-MB-231Negative>1000

Table 2: In Vitro Cytotoxicity (IC50) of Eribulin ADC MORAb-202 in Folate Receptor Alpha (FRα)-Expressing Cancer Cell Lines [5][9][10]

Cell LineFRα Expression LevelMORAb-202 IC50 (nM)
IGROV-1High0.001 - 0.1
NCI-H2110Moderate0.74
A431-A3Low23
SJSA-1Negative>100
NLR-HL-60 (in monoculture)Negative24.18
NLR-HL-60 (in co-culture with IGROV-1)Negative0.24

Experimental Protocols

In Vitro 2D Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of an Eribulin ADC.[11]

Materials:

  • Ag+ cancer cell line (e.g., HER2-positive NCI-N87)

  • Ag- cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7, HER2-negative)

  • Eribulin ADC

  • Isotype control ADC

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or high-content imaging system

Protocol:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a total cell density of 10,000 cells per well.

    • Include monoculture controls for both Ag+ and Ag- cells.

    • Allow cells to adhere overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the Eribulin ADC and the isotype control ADC in complete medium. The highest concentration should be cytotoxic to the Ag+ cells but have minimal effect on the Ag- monoculture.

    • Remove the seeding medium and add 100 µL of the ADC dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence plate reader.

    • Alternatively, use a high-content imaging system to count the number of viable GFP-positive cells.

    • Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated co-culture control.

    • A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells compared to the monoculture control indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect on bystander cells is mediated by a soluble factor (the released Eribulin payload) in the culture medium.[11]

Materials:

  • Ag+ and Ag- cancer cell lines

  • Eribulin ADC

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Centrifuge

Protocol:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask or plate and allow them to adhere.

    • Treat the Ag+ cells with a cytotoxic concentration of the Eribulin ADC for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge the conditioned medium at 500 x g for 5 minutes to remove any detached cells.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add 100 µL of the conditioned medium to the Ag- cells.

    • As a control, treat Ag- cells with fresh medium containing the same concentration of the Eribulin ADC used to generate the conditioned medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

    • A greater reduction in viability of Ag- cells treated with the conditioned medium compared to those treated with fresh medium containing the ADC suggests a bystander effect mediated by the released payload.

In Vitro 3D Spheroid Co-Culture Assay

This assay provides a more physiologically relevant model to assess the bystander effect in a three-dimensional tumor microenvironment.

Materials:

  • Ag+ and Ag- cancer cell lines (one labeled with a fluorescent protein)

  • Ultra-low attachment 96-well round-bottom plates

  • Eribulin ADC

  • Extracellular matrix (e.g., Matrigel)

  • Confocal microscope or high-content imaging system

Protocol:

  • Spheroid Formation:

    • Prepare a single-cell suspension of Ag+ and Ag- cells at a desired ratio (e.g., 1:1).

    • Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate.

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

    • Incubate for 3-4 days to allow spheroid formation.

  • ADC Treatment:

    • Add serial dilutions of the Eribulin ADC to the wells containing the spheroids.

  • Incubation and Imaging:

    • Incubate the spheroids with the ADC for 5-7 days.

    • Image the spheroids at different time points using a confocal microscope or a high-content imaging system to visualize the viability and distribution of the fluorescently labeled bystander cells within the spheroid.

  • Analysis:

    • Quantify the fluorescence intensity or the number of viable fluorescent cells within the spheroids to determine the extent of bystander killing.

Quantification of Apoptosis by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic bystander cells.

Materials:

  • Co-cultured cells from the 2D bystander assay

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Following ADC treatment in the 2D co-culture assay, carefully collect the culture supernatant (containing detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE™).

    • Combine the detached cells with the supernatant.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

In Vivo Admixed Tumor Xenograft Model

This protocol outlines a general approach to assess the bystander effect of an Eribulin ADC in a preclinical animal model.[12]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Ag+ cancer cell line

  • Ag- cancer cell line engineered to express a reporter gene (e.g., luciferase)

  • Eribulin ADC

  • In vivo imaging system (for luciferase-expressing cells)

Protocol:

  • Tumor Implantation:

    • Prepare a mixed cell suspension of Ag+ and luciferase-expressing Ag- cells at a defined ratio (e.g., 1:1).

    • Subcutaneously inject the cell mixture into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the Eribulin ADC and a vehicle control intravenously at a predetermined dose and schedule.

  • Monitoring and Analysis:

    • Monitor tumor growth by caliper measurements.

    • At various time points, perform in vivo bioluminescence imaging to quantify the signal from the luciferase-expressing Ag- cells. A reduction in the bioluminescent signal in the ADC-treated group compared to the control group indicates bystander killing.

    • At the end of the study, tumors can be excised for histological and immunohistochemical analysis to further assess the effects on both Ag+ and Ag- cell populations.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Bystander Effect A In Vitro 2D Co-Culture Assay (Ag+ and Ag- cells) D Quantification of Apoptosis (Flow Cytometry) A->D B Conditioned Medium Transfer Assay B->D C In Vitro 3D Spheroid Co-Culture Assay C->D E In Vivo Admixed Xenograft Model

Caption: Overview of the experimental workflow for assessing the bystander effect.

G cluster_pathway Eribulin-Induced Apoptotic Signaling Pathway Eribulin Eribulin Payload Microtubules Microtubule Polymerization Eribulin->Microtubules inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Bcl2_family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Simplified signaling pathway of Eribulin-induced apoptosis.

References

Mal-PEG2-VCP-Eribulin ADC formulation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This powerful synergy allows for targeted delivery of chemotherapy agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

This document provides detailed application notes and protocols for the formulation and storage of ADCs developed using the Mal-PEG2-VCP-Eribulin drug-linker. Mal-PEG2-VCP-Eribulin is a sophisticated drug-linker conjugate designed for ADC development.[1][2][3] It comprises three key components:

  • Eribulin: A potent microtubule inhibitor that induces cell death by disrupting microtubule dynamics.[2][3]

  • Valine-Citrulline-PAB (VCP) Linker: A protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by intracellular proteases (e.g., Cathepsin B) upon internalization into target cancer cells.

  • Maleimide-PEG2 (Mal-PEG2): A maleimide (B117702) group for covalent conjugation to thiol groups on the antibody, connected via a two-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances solubility and improves the pharmacokinetic properties of the resulting ADC.[4]

These notes are intended to guide researchers and drug development professionals in the effective formulation and storage of Mal-PEG2-VCP-Eribulin-based ADCs.

Physicochemical Properties

A summary of the key physicochemical properties of the Mal-PEG2-VCP-Eribulin drug-linker is provided in the table below.

PropertyValue
Molecular Formula C70H99N7O21
Molecular Weight 1374.57 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents such as DMSO[2]
Purity >95%

Formulation of Mal-PEG2-VCP-Eribulin ADC

The formulation of an ADC is a critical step that directly impacts its stability, efficacy, and safety. The following protocol outlines a general procedure for the formulation of a Mal-PEG2-VCP-Eribulin ADC. It is important to note that optimization of the formulation buffer may be required for different antibodies.

Recommended Materials
  • Antibody: Thiol-containing monoclonal antibody (e.g., partially reduced IgG) in a suitable buffer (e.g., PBS).

  • Drug-Linker: Mal-PEG2-VCP-Eribulin

  • Buffers:

    • Conjugation Buffer: Phosphate-buffered saline (PBS) with 50 mM borate, pH 7.4.

    • Formulation Buffer: 20 mM Histidine, 5% Sucrose, pH 6.0.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.

  • Quenching Agent: N-acetylcysteine.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification System: Tangential flow filtration (TFF) system or size exclusion chromatography (SEC) column.

Experimental Protocol: ADC Conjugation and Formulation
  • Antibody Preparation:

    • Dissolve the monoclonal antibody in conjugation buffer to a final concentration of 10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Drug-Linker Preparation:

    • Dissolve Mal-PEG2-VCP-Eribulin in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the dissolved Mal-PEG2-VCP-Eribulin to the reduced antibody solution at a 5-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification and Formulation:

    • Purify the ADC using a TFF system or an SEC column equilibrated with the formulation buffer (20 mM Histidine, 5% Sucrose, pH 6.0).

    • Concentrate the ADC to the desired final concentration (e.g., 5 mg/mL).

    • Sterile filter the final ADC formulation through a 0.22 µm filter.

Characterization of the ADC

After formulation, it is essential to characterize the ADC to ensure quality and consistency.

ParameterMethodTypical Specification
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy3.5 - 4.5
Purity and Aggregation Size Exclusion Chromatography (SEC)>95% monomer
Free Drug Level Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)<1%
In Vitro Cytotoxicity Cell-based assay (e.g., MTT or CellTiter-Glo®)IC50 in the nanomolar range

Storage Conditions

Proper storage is crucial for maintaining the stability and therapeutic activity of the Mal-PEG2-VCP-Eribulin ADC.

Storage of Mal-PEG2-VCP-Eribulin Drug-Linker

The drug-linker conjugate itself is sensitive to temperature, light, and moisture.

FormStorage TemperatureShelf LifeSpecial Conditions
Solid -20°C[2]1 month[2]Protect from light, store under nitrogen.[2]
In Solvent (DMSO) -80°C[2]6 months[2]Protect from light, store under nitrogen.[2]
In Solvent (DMSO) -20°C[2]1 month[2]Protect from light, store under nitrogen.[2]
Storage of Formulated Mal-PEG2-VCP-Eribulin ADC

The formulated ADC is more stable but still requires careful storage to prevent degradation and aggregation.

FormStorage TemperatureShelf LifeSpecial Conditions
Liquid Formulation 2-8°CUp to 12 months (requires real-time stability studies)Do not freeze. Protect from light.
Lyophilized Formulation -20°CUp to 24 months (requires real-time stability studies)Store in a desiccated environment.

Visualization of Pathways and Workflows

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a Mal-PEG2-VCP-Eribulin ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Mal-PEG2-VCP-Eribulin ADC Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. Cleavage & Release of Eribulin Apoptosis Apoptosis Microtubules->Apoptosis 5. Microtubule Disruption

Caption: Proposed mechanism of action for a Mal-PEG2-VCP-Eribulin ADC.

Experimental Workflow for ADC Formulation

This diagram outlines the key steps in the formulation of a Mal-PEG2-VCP-Eribulin ADC.

ADC_Formulation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Formulation cluster_characterization Characterization Antibody_Prep Antibody Reduction Conjugation Conjugation Antibody_Prep->Conjugation DrugLinker_Prep Drug-Linker Dissolution DrugLinker_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (TFF/SEC) Quenching->Purification Formulation Buffer Exchange & Concentration Purification->Formulation Sterile_Filtration Sterile Filtration Formulation->Sterile_Filtration Characterization DAR, Purity, Free Drug Sterile_Filtration->Characterization

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Following Mal-PEG2-VCP-Eribulin Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, in this case, Mal-PEG2-VCP-Eribulin, plays a crucial role in the stability and efficacy of the ADC. Eribulin is a potent microtubule inhibitor, and its conjugation to an antibody via a maleimide-polyethylene glycol-valine-citrulline-p-aminobenzylcarbamate (Mal-PEG2-VCP) linker allows for targeted delivery to cancer cells. Following the conjugation reaction, a heterogeneous mixture is produced, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, residual free drug-linker, and aggregates. Therefore, a robust purification process is critical to ensure the safety, efficacy, and homogeneity of the final ADC product.

This document provides detailed application notes and protocols for the multi-step purification of ADCs after conjugation with Mal-PEG2-VCP-Eribulin. The purification strategy typically involves a series of chromatography steps designed to separate the ADC based on properties such as hydrophobicity, size, and charge.

Purification Strategy Overview

A typical purification workflow for a Mal-PEG2-VCP-Eribulin ADC involves a combination of Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Cation Exchange Chromatography (CEX).

ADC Purification Workflow start Crude Conjugation Mixture hic Hydrophobic Interaction Chromatography (HIC) start->hic  Remove free drug-linker  Separate DAR species sec Size Exclusion Chromatography (SEC) hic->sec  Remove aggregates  Buffer exchange cex Cation Exchange Chromatography (CEX) sec->cex  Remove remaining impurities  (e.g., aggregates, free drug) final_adc Purified ADC cex->final_adc  Final Polishing

Caption: A typical multi-step chromatographic workflow for the purification of ADCs.

Data Presentation: Quantitative Analysis of Purification Steps

The following tables summarize the expected quantitative data for each purification step of a Mal-PEG2-VCP-Eribulin ADC. The values presented are representative and may vary depending on the specific antibody, conjugation conditions, and chromatography system used. A recent study on a HER2-targeting ADC with a similar eribulin-containing linker reported an average DAR of 4.

Table 1: Hydrophobic Interaction Chromatography (HIC) Performance

ParameterSpecificationTypical Result
Average DAR 3.5 - 4.54.0
DAR Distribution Predominantly DAR4DAR0 <5%, DAR2 <15%, DAR4 >70%, DAR6 <10%
Free Drug-Linker < 0.1%Below Limit of Detection
Product Yield > 80%~85%

Table 2: Size Exclusion Chromatography (SEC) Performance

ParameterSpecificationTypical Result
Monomer Purity > 98%> 99%
Aggregate Content < 2%< 1%
Fragment Content < 1%< 0.5%
Product Recovery > 90%~95%

Table 3: Cation Exchange Chromatography (CEX) Performance

ParameterSpecificationTypical Result
Final Purity (by SEC) > 99%> 99.5%
Removal of Residual Impurities HighEfficient removal of remaining aggregates and charged variants
Product Recovery > 90%~92%
Overall Process Yield > 65%~70-75%

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Separation and Free Drug Removal

HIC is a powerful technique for separating molecules based on their hydrophobicity. For ADCs, the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

HIC Protocol Workflow prep Sample Preparation equilibration Column Equilibration prep->equilibration loading Sample Loading equilibration->loading wash Wash loading->wash elution Elution wash->elution collection Fraction Collection elution->collection analysis Analysis collection->analysis

Caption: Step-by-step workflow for HIC purification of ADCs.

Materials:

  • HIC Column: Butyl-NPR, Phenyl, or similar HIC resin

  • Buffer A (Binding Buffer): 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0

  • Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (B130326)

  • HPLC System: Agilent 1260 Infinity II Bio-Inert LC or similar

Protocol:

  • Sample Preparation:

    • Following the conjugation reaction, quench the reaction with an excess of N-acetylcysteine.

    • Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. The optimal salt concentration should be determined empirically to ensure binding to the column.

    • Filter the sample through a 0.22 µm filter before loading.

  • Column Equilibration:

    • Equilibrate the HIC column with at least 5 column volumes (CVs) of Buffer A until a stable baseline is achieved.

  • Sample Loading:

    • Load the prepared ADC sample onto the equilibrated column at a recommended flow rate (e.g., 0.5-1.0 mL/min for an analytical column).

  • Wash:

    • Wash the column with 5-10 CVs of Buffer A to remove any unbound material, including the free Mal-PEG2-VCP-Eribulin drug-linker.

  • Elution:

    • Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20-30 CVs. The unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DARs (DAR 2, DAR 4, etc.).

  • Fraction Collection:

    • Collect fractions across the elution peak corresponding to the desired DAR species (typically centered around the main DAR4 peak).

  • Analysis:

    • Analyze the collected fractions by analytical HIC and SEC to determine the DAR distribution and purity. Pool the fractions that meet the desired specifications.

Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange

SEC separates molecules based on their size. This step is crucial for removing high molecular weight aggregates that may have formed during the conjugation or subsequent purification steps. It also serves as an effective method for buffer exchange into the final formulation buffer.

SEC Protocol Workflow prep_sec Sample Preparation equilibration_sec Column Equilibration prep_sec->equilibration_sec loading_sec Sample Loading equilibration_sec->loading_sec elution_sec Isocratic Elution loading_sec->elution_sec collection_sec Fraction Collection elution_sec->collection_sec analysis_sec Analysis collection_sec->analysis_sec

Caption: Step-by-step workflow for SEC purification of ADCs.

Materials:

  • SEC Column: TSKgel G3000SWxl or similar

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or the final desired formulation buffer. For some ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column matrix.

  • HPLC System: Agilent 1260 Infinity II Bio-Inert LC or similar

Protocol:

  • Sample Preparation:

    • Pool the desired fractions from the HIC purification step.

    • Concentrate the pooled fractions to an appropriate volume using a suitable method such as tangential flow filtration (TFF).

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.

  • Sample Loading:

    • Inject the concentrated ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Isocratic Elution:

    • Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first in the void volume, followed by the monomeric ADC, and then any smaller fragments.

  • Fraction Collection:

    • Collect the fraction corresponding to the monomeric ADC peak.

  • Analysis:

    • Analyze the collected fraction by analytical SEC to confirm the removal of aggregates and determine the monomer purity.

Cation Exchange Chromatography (CEX) for Final Polishing

CEX separates molecules based on their net positive charge. This step is often used as a final polishing step to remove any remaining impurities, such as aggregates, host cell proteins (if applicable), and residual free drug that may not have been fully removed in the previous steps.

CEX Protocol Workflow prep_cex Sample Preparation equilibration_cex Column Equilibration prep_cex->equilibration_cex loading_cex Sample Loading equilibration_cex->loading_cex wash_cex Wash loading_cex->wash_cex elution_cex Elution wash_cex->elution_cex collection_cex Fraction Collection elution_cex->collection_cex analysis_cex Final Analysis collection_cex->analysis_cex

Caption: Step-by-step workflow for CEX purification of ADCs.

Materials:

  • CEX Column: Strong or weak cation exchange resin (e.g., SP Sepharose, CM Sepharose)

  • Buffer A (Binding Buffer): 20 mM Sodium Acetate, pH 5.0

  • Buffer B (Elution Buffer): 20 mM Sodium Acetate, pH 5.0, with 1 M NaCl

  • HPLC System: Agilent 1260 Infinity II Bio-Inert LC or similar

Protocol:

  • Sample Preparation:

    • The buffer of the ADC solution from the SEC step should be exchanged to the CEX Binding Buffer (Buffer A). This can be done via TFF or dialysis.

    • Adjust the pH and conductivity of the sample to match Buffer A.

  • Column Equilibration:

    • Equilibrate the CEX column with at least 5 CVs of Buffer A.

  • Sample Loading:

    • Load the prepared ADC sample onto the column.

  • Wash:

    • Wash the column with 5-10 CVs of Buffer A to remove any unbound impurities.

  • Elution:

    • Elute the bound ADC using a linear gradient of increasing salt concentration (e.g., 0-50% Buffer B over 20 CVs).

  • Fraction Collection:

    • Collect the main elution peak containing the purified ADC.

  • Final Analysis:

    • Perform final quality control analysis on the purified ADC, including SEC for purity and aggregation, HIC for DAR confirmation, and an assay to measure the concentration of any residual free drug.

Conclusion

The purification of ADCs after conjugation with Mal-PEG2-VCP-Eribulin is a multi-step process that is essential for obtaining a safe and effective therapeutic product. The combination of Hydrophobic Interaction Chromatography, Size Exclusion Chromatography, and Cation Exchange Chromatography provides a robust platform for the removal of process-related impurities and for the isolation of the desired ADC species. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers and scientists in the field of ADC development. It is important to note that optimization of each step will be required for different antibodies and specific process conditions.

Application Notes & Protocols: Site-Specific Conjugation Using Mal-PEG2-VCP-Eribulin for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The efficacy and safety of an ADC are critically dependent on its three core components: a specific monoclonal antibody (mAb), a potent cytotoxic payload, and a stable linker that connects them.

This document provides detailed application notes and protocols for the site-specific conjugation of the drug-linker Mal-PEG2-VCP-Eribulin . This system leverages the unique properties of its constituent parts:

  • Eribulin: A synthetic analog of halichondrin B, Eribulin is a potent microtubule dynamics inhibitor.[1][2] Its mechanism of action involves binding to the plus ends of microtubules, leading to irreversible mitotic blockade and apoptosis in cancer cells.[3][4] Beyond its cytotoxic effects, Eribulin has been shown to induce vascular remodeling and reverse the epithelial-to-mesenchymal transition (EMT), which may contribute to its overall anti-tumor activity.[5][6]

  • Mal-PEG2-VCP Linker: This linker is engineered for stability in circulation and selective payload release within the tumor cell.[7][8]

    • Maleimide (B117702) (Mal): Enables covalent, site-specific attachment to thiol groups on the antibody, typically on engineered or reduced cysteine residues.[9][10]

    • PEG2: A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity and may improve the pharmacokinetic properties of the resulting ADC.[11]

    • VCP (Valine-Citrulline-p-aminobenzylcarbamyl): Comprises a dipeptide (Val-Cit) that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[12][13][14] This is followed by a self-immolative p-aminobenzylcarbamyl (PABC) spacer that ensures the release of the unmodified, active Eribulin payload inside the target cell.[8]

The combination of site-specific conjugation with a cleavable linker and a potent payload like Eribulin allows for the generation of homogeneous and highly effective ADCs.[15]

Mechanism of Action of an Eribulin-ADC

The therapeutic effect of an ADC constructed with Mal-PEG2-VCP-Eribulin is achieved through a multi-step, targeted process:

  • Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream.[15] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[16]

  • Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosomes.[13]

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit dipeptide of the linker is cleaved by proteases like Cathepsin B.[12][17]

  • Payload Release: The cleavage of the Val-Cit moiety triggers the self-immolation of the PABC spacer, leading to the release of the free, unmodified Eribulin payload into the cytoplasm of the cancer cell.[8]

  • Cytotoxic Effect: The released Eribulin binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][16]

The following diagram illustrates the signaling pathway of an ADC utilizing the Mal-PEG2-VCP-Eribulin drug-linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Eribulin_Release Eribulin Release Cleavage->Eribulin_Release Tubulin Tubulin Eribulin_Release->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an ADC with a cleavable VCP linker and Eribulin payload.

Experimental Protocols

This section provides detailed protocols for the key stages of developing an ADC using Mal-PEG2-VCP-Eribulin: antibody reduction, conjugation, purification, and in vitro evaluation.

Protocol 1: Antibody Thiolation via Disulfide Bond Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Antibody Preparation: Prepare the mAb solution to a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • TCEP Addition: Add a calculated molar excess of TCEP to the mAb solution. A typical starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Thiol Group Quantification (Optional but Recommended): Use Ellman's reagent (DTNB) to quantify the number of free thiol groups generated per antibody to ensure consistent reduction.

Protocol 2: Conjugation of Mal-PEG2-VCP-Eribulin to Reduced Antibody

This protocol details the conjugation of the maleimide-containing drug-linker to the generated thiol groups on the antibody.

Materials:

  • Reduced mAb solution from Protocol 3.1

  • Mal-PEG2-VCP-Eribulin stock solution (e.g., 10 mM in a compatible organic solvent like DMA or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Drug-Linker Addition: Add a slight molar excess of the Mal-PEG2-VCP-Eribulin solution to the reduced mAb solution. The typical molar ratio of drug-linker to mAb is between 4:1 and 8:1, depending on the desired DAR.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protection from light.

  • Quenching: Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups and stop the conjugation reaction. Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification and Characterization

Purification is crucial to remove unreacted drug-linker, solvents, and potential aggregates. Characterization is performed to determine the quality of the ADC, including the average DAR.

Materials:

  • Crude ADC solution from Protocol 3.2

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF))[18][19][20]

  • Formulation buffer (e.g., histidine or citrate (B86180) buffer at a suitable pH)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC)

Purification Procedure (Example using SEC):

  • Column Equilibration: Equilibrate an appropriate SEC column with the desired formulation buffer.

  • Sample Loading: Load the crude ADC solution onto the equilibrated column.

  • Elution: Elute the ADC with the formulation buffer. The ADC will typically elute as the first major peak, separated from smaller molecules like the unreacted drug-linker and quenching reagent.

  • Fraction Collection: Collect the fractions corresponding to the purified ADC.

  • Concentration: If necessary, concentrate the purified ADC using a suitable method like centrifugal filtration.

Characterization Procedure (DAR Determination by UV-Vis Spectroscopy):

  • Absorbance Measurement: Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of Eribulin.

  • Concentration Calculation: Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for any overlapping absorbance.

  • DAR Calculation: The average DAR is calculated as the molar ratio of the drug to the antibody.

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is used to determine the potency (IC₅₀) of the newly generated ADC on target cancer cell lines.[21][22][23]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free Eribulin

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[22]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free Eribulin in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.[16]

  • Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and assay optimization.[22][24]

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[21]

  • Absorbance Measurement:

    • For MTT: Add the solubilization solution to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm.[21]

    • For XTT: Read the absorbance of the soluble formazan product directly at the appropriate wavelength (typically 450-500 nm).[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

The following diagram provides a general workflow for the experimental protocols described.

Experimental_Workflow mAb Monoclonal Antibody Reduction Protocol 1: Antibody Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with -SH groups) Reduction->Reduced_mAb Conjugation Protocol 2: Conjugation Reaction Reduced_mAb->Conjugation DrugLinker Mal-PEG2-VCP-Eribulin DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Protocol 3: Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, etc.) Purified_ADC->Characterization Cytotoxicity Protocol 4: In Vitro Cytotoxicity Assay Purified_ADC->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50

Caption: General experimental workflow for ADC synthesis, purification, and evaluation.

Data Presentation

Quantitative data from characterization and in vitro assays should be summarized for clear comparison.

Table 1: ADC Characterization Summary
ADC Batch IDAntibody Concentration (mg/mL)Average DARAggregation (%)
ADC-Erib-0015.23.8< 2%
ADC-Erib-0024.94.1< 2%
Control mAb5.00< 1.5%

DAR: Drug-to-Antibody Ratio, determined by UV-Vis spectroscopy or HIC. An average DAR of approximately 4 is often targeted for cysteine-linked ADCs.[2] Aggregation determined by Size Exclusion Chromatography (SEC).

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)
CompoundTarget Cell Line (Antigen +) IC₅₀ (nM)Non-Target Cell Line (Antigen -) IC₅₀ (nM)Selectivity Index
ADC-Erib-0010.5> 1000> 2000
Unconjugated mAb> 1000> 1000N/A
Free Eribulin1.21.5~1.25

IC₅₀: Half-maximal inhibitory concentration, determined from dose-response curves. Selectivity Index: Ratio of IC₅₀ in non-target cells to IC₅₀ in target cells.

Conclusion

The Mal-PEG2-VCP-Eribulin drug-linker provides a robust system for the development of potent and specific Antibody-Drug Conjugates. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of these next-generation cancer therapeutics. Careful optimization of each step, particularly the antibody reduction and conjugation conditions, is critical to achieving a homogeneous ADC with the desired drug-to-antibody ratio and optimal therapeutic efficacy.

References

Application Notes and Protocols for the Preclinical Evaluation of Eribulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin (B193375), a synthetic analog of the marine sponge product halichondrin B, is a potent microtubule dynamics inhibitor with a unique mechanism of action.[1][2] Unlike other tubulin-targeting agents like taxanes or vinca (B1221190) alkaloids, eribulin inhibits the growth phase of microtubules without affecting the shortening phase, leading to irreversible mitotic blockade and apoptosis in cancer cells.[3][4] Beyond its cytotoxic effects, eribulin modulates the tumor microenvironment by promoting vascular remodeling and reversing the epithelial-to-mesenchymal transition (EMT), thereby reducing metastatic potential.[1][4][5]

These distinct properties make eribulin an attractive payload for Antibody-Drug Conjugates (ADCs), a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells via monoclonal antibodies. The preclinical evaluation of Eribulin ADCs is critical to determine their efficacy, safety, and pharmacokinetic profile before clinical consideration. These application notes provide detailed protocols for key in vitro and in vivo assays essential for the robust preclinical assessment of Eribulin ADCs.

Mechanism of Action of Eribulin Payloads

Eribulin's primary mechanism is the inhibition of microtubule polymerization, which triggers cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] When incorporated into an ADC, the antibody directs eribulin to antigen-expressing tumor cells. Following binding and internalization, the linker is cleaved in the lysosomal compartment, releasing the eribulin payload to exert its cytotoxic effects. Furthermore, the membrane-permeable nature of some eribulin payloads can lead to a "bystander effect," where the released drug diffuses into neighboring antigen-negative tumor cells, enhancing the ADC's anti-tumor activity in heterogeneous tumors.[3][7][8]

Eribulin_ADC_MoA cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell cluster_pathways Intracellular Effects ADC Eribulin ADC Binding 1. ADC Binding ADC->Binding Targets Ag+ Cell Receptor Target Antigen Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Eribulin_Release 4. Eribulin Release Lysosome->Eribulin_Release Bystander_Effect 6. Bystander Killing Eribulin_Release->Bystander_Effect Payload Diffusion Microtubule_Disruption 5a. Microtubule Growth Inhibition Eribulin_Release->Microtubule_Disruption Vascular_Remodeling 5b. Vascular Remodeling Eribulin_Release->Vascular_Remodeling EMT_Reversal 5c. EMT Reversal Eribulin_Release->EMT_Reversal G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of an Eribulin ADC.

Key In Vitro Preclinical Assays

Cell Viability (Cytotoxicity) Assay

Objective: To determine the potency (IC50) of the Eribulin ADC against a panel of cancer cell lines with varying levels of target antigen expression.

Protocol:

  • Cell Culture: Culture cancer cell lines in their recommended media. Harvest cells during the logarithmic growth phase.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the Eribulin ADC, a non-targeting control ADC, and free eribulin.

  • Incubation: Remove the culture medium from the plates and add the ADC/drug dilutions. Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: After incubation, assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to untreated control wells and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.[9]

Data Presentation:

CompoundCell Line (Antigen Level)IC50 (nM)
Eribulin ADCNCI-N87 (High)0.5
Eribulin ADCBT-474 (Medium)5.2
Eribulin ADCMCF7 (Low/Negative)>1000
Non-targeting ADCNCI-N87 (High)>1000
Free EribulinNCI-N87 (High)0.2
Antibody Internalization Assay

Objective: To confirm and quantify the internalization of the Eribulin ADC upon binding to the target antigen on the cell surface. Efficient internalization is critical for payload delivery.[10][11]

Protocol (pH-sensitive dye method):

  • ADC Labeling: Label the Eribulin ADC with a pH-sensitive dye (e.g., pHrodo Red, Invitrogen) that fluoresces in the acidic environment of endosomes and lysosomes.[12]

  • Cell Plating: Seed target-positive cells in a 96-well, black-walled imaging plate.

  • Treatment: Treat the cells with the fluorescently labeled Eribulin ADC and incubate at 37°C. Include a 4°C control to inhibit active transport.

  • Imaging: Monitor the increase in fluorescence over time (e.g., 0.5, 2, 4, and 24 hours) using a high-content imaging system or a fluorescence microscope.[13]

  • Quantification: The fluorescence intensity is proportional to the amount of internalized ADC. Flow cytometry can also be used for a quantitative analysis of the cell population.[13]

Internalization_Workflow start Label Eribulin ADC with pH-sensitive dye seed Seed Antigen-Positive Cells in Plate start->seed treat Treat Cells with Labeled ADC seed->treat incubate Incubate at 37°C (Internalization) and 4°C (Control) treat->incubate acquire Acquire Images/ Data (Fluorescence) incubate->acquire analyze Quantify Fluorescence Intensity Over Time acquire->analyze end Determine Internalization Rate and Extent analyze->end

Caption: Workflow for ADC Internalization Assay.
In Vitro Bystander Effect Assay

Objective: To determine if the eribulin payload, once released from the target cell, can kill neighboring antigen-negative cells.[14][15]

Protocol (Co-culture method):

  • Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) for easy identification. The antigen-positive (Ag+) cell line remains unlabeled.[16]

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:5).

  • ADC Treatment: Treat the co-culture with serial dilutions of the Eribulin ADC.

  • Incubation: Incubate the plate for 96-120 hours.

  • Imaging and Analysis: Use a high-content imaging system to count the number of viable GFP-expressing (Ag-) cells in each well.[17]

  • Data Interpretation: A reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone treated with ADC), indicates a bystander effect.[15]

Data Presentation:

Cell Ratio (Ag+:Ag-)ADC Concentration (nM)% Viability of Ag- Cells
1:11045%
1:31065%
1:51080%
0:1 (Control)1098%
Plasma Stability Assay

Objective: To assess the stability of the Eribulin ADC in plasma to ensure the payload is not prematurely released into circulation, which could cause off-target toxicity.[18]

Protocol:

  • Incubation: Incubate the Eribulin ADC in plasma (human, mouse, rat) at 37°C.[19]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Isolation: Isolate the ADC from plasma using an affinity capture method (e.g., Protein A magnetic beads).[19]

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[20][21]

  • Data Analysis: A decrease in the average DAR over time indicates deconjugation of the eribulin payload.

Stability_Assay_Workflow start Incubate Eribulin ADC in Plasma at 37°C collect Collect Aliquots at Multiple Time Points start->collect isolate Isolate ADC using Affinity Capture collect->isolate analyze Analyze by LC-MS to Determine Average DAR isolate->analyze plot Plot Average DAR vs. Time analyze->plot end Assess ADC Stability plot->end

Caption: Workflow for Plasma Stability Assay.

Key In Vivo Preclinical Assays

Xenograft Tumor Model Efficacy Studies

Objective: To evaluate the anti-tumor activity of the Eribulin ADC in a living organism using human tumor models.

Protocol (Cell Line-Derived Xenograft - CDX):

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 NCI-N87 cells) into the flank of each mouse.[3]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Eribulin ADC, non-targeting ADC, free eribulin).

  • Dosing: Administer the treatments intravenously (IV) according to a predetermined schedule (e.g., once weekly for 3 weeks).[22]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Patient-Derived Xenograft (PDX) models , where patient tumor tissue is directly implanted into mice, can also be used for a more clinically relevant assessment.[7][23]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (Day 21)% TGIMean Body Weight Change
Vehicle-1500 mm³0%+2%
Eribulin ADC5150 mm³90%-5%
Non-targeting ADC51450 mm³3%+1%
Free Eribulin (MTD)1.5800 mm³47%-8%

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug-to-Antibody Ratio with Mal-PEG2-VCP-Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the Mal-PEG2-VCP-Eribulin drug-linker to generate antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is Mal-PEG2-VCP-Eribulin?

Mal-PEG2-VCP-Eribulin is a sophisticated chemical entity used in the creation of ADCs.[1][2] It comprises three main components:

  • Eribulin: A potent cytotoxic agent that inhibits microtubule dynamics, leading to cancer cell death.[1][2]

  • Linker: A multi-part system connecting Eribulin to the antibody.

    • Mal (Maleimide): A reactive group that forms a stable covalent bond with free sulfhydryl groups (thiols) on a partially reduced antibody.[3]

    • PEG2 (Polyethylene Glycol): A short, hydrophilic spacer that can help improve the solubility and stability of the ADC, potentially reducing aggregation.[4][5][6][]

    • VCP (Valine-Citrulline-PABC): A dipeptide linker with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This linker is designed to be stable in the bloodstream but is cleaved by lysosomal proteases like Cathepsin B, which are abundant inside cancer cells.[8][9]

Q2: Why is optimizing the Drug-to-Antibody Ratio (DAR) critical?

The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[10][11]

  • Low DAR: May result in reduced potency, requiring higher doses to achieve a therapeutic effect.[10]

  • High DAR: Can increase toxicity and lead to faster clearance from circulation.[5][10] It can also increase the hydrophobicity of the ADC, promoting aggregation which can affect stability and immunogenicity.[6][12]

Optimizing the DAR ensures a balance between delivering a potent dose to the tumor and minimizing off-target toxicity and unfavorable pharmacokinetics.[5]

Q3: What is the intracellular mechanism of drug release for an ADC using this linker?

The mechanism is designed for tumor-specific payload release, leveraging the internal environment of cancer cells.

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically into an endosome.[8]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Enzymatic Cleavage: Inside the acidic and enzyme-rich lysosome, proteases such as Cathepsin B recognize and cleave the Valine-Citrulline dipeptide linker.[8][13]

  • Self-Immolation and Release: Cleavage of the Val-Cit bond triggers a rapid, self-immolative decomposition of the PABC spacer, which liberates the active Eribulin drug inside the cancer cell.[8]

  • Cytotoxicity: The released Eribulin disrupts microtubule function, leading to mitotic arrest and cell death.[2]

Q4: What are the recommended methods for measuring DAR?

Several analytical techniques can be used to determine the average DAR and the distribution of different drug-loaded species.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used and robust method for DAR analysis of cysteine-linked ADCs.[14][15][16] It separates ADC species based on hydrophobicity under non-denaturing conditions, where species with a higher drug load elute later.[14][15][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to determine the average DAR.[15] It typically involves reducing the ADC to separate its light and heavy chains, which are then analyzed based on the hydrophobicity of their conjugated forms.[15][]

  • Mass Spectrometry (MS): LC-MS provides detailed information on the molecular weight of the different ADC species, allowing for precise DAR calculation and identification of drug load distribution.[10][][18]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A lower-than-expected DAR points to an inefficient conjugation reaction.[12] Consider the following causes and solutions.

Potential CauseTroubleshooting Action
Incomplete Antibody Reduction Verify the number of free sulfhydryl (-SH) groups per antibody post-reduction using Ellman's Assay (DTNB).[12] Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct concentration and incubation time.[19]
Insufficient Molar Excess of Drug-Linker Increase the molar ratio of Mal-PEG2-VCP-Eribulin to the antibody. The optimal ratio often requires empirical testing to achieve the target DAR.[12]
Suboptimal Reaction pH The thiol-maleimide reaction is most efficient and specific at a pH of 6.5-7.5.[3][12][20] Buffer pH outside this range can slow the reaction or lead to side reactions like maleimide (B117702) hydrolysis.[3][12]
Hydrolysis of Maleimide Group The maleimide group on the drug-linker can hydrolyze in aqueous solutions. Prepare the drug-linker solution in a dry, compatible organic solvent (e.g., DMSO) and add it to the reaction buffer immediately before conjugation.[3][12]
Inefficient Removal of Reducing Agent If using a thiol-based reducing agent like DTT, it must be completely removed before adding the maleimide linker to prevent it from quenching the reaction. Use a desalting column for efficient removal.[12]
Issue 2: High Levels of ADC Aggregation

Aggregation is often caused by increased hydrophobicity from the drug-linker and can compromise the ADC's efficacy and safety.[6][12]

Potential CauseTroubleshooting Action
High Drug-to-Antibody Ratio (DAR) An excessively high DAR is a primary cause of aggregation due to the hydrophobicity of the payload.[6][12] Aim for a lower, more optimal DAR by reducing the molar excess of the drug-linker during conjugation.
Over-reduction of Antibody Harsh reduction conditions can break all interchain disulfide bonds, leading to antibody unfolding and aggregation.[12] Optimize the concentration of the reducing agent and the incubation time and temperature.
Improper Buffer Conditions The choice of buffer, pH, and excipients can influence ADC stability. Screen different buffer formulations to find one that minimizes aggregation.
Hydrophobic Nature of the Linker-Payload While the PEG2 spacer in the linker is designed to increase hydrophilicity, Eribulin itself is hydrophobic.[4][5] Consider including solubility-enhancing excipients in the final formulation buffer.
Issue 3: Premature Drug Deconjugation

The stability of the linkage is crucial for minimizing off-target toxicity.

Potential CauseTroubleshooting Action
Unstable Thiosuccinimide Linkage The bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation.[21][22] This is a known challenge with maleimide-based linkers.
Post-Conjugation Stabilization To create a more stable, non-reversible bond, promote the hydrolysis of the thiosuccinimide ring after conjugation. This can often be achieved by adjusting the pH to a slightly more basic level or through extended incubation.[21]

Experimental Protocols & Data

Key Conjugation Parameters

The following parameters are critical to control for a reproducible conjugation outcome.

ParameterRecommended Range/ConditionRationale
Reaction pH 6.5 - 7.5Optimal for selective reaction between maleimide and thiols.[3][12]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow the reaction but may improve antibody stability.[12][23]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can help drive the reaction forward.[12]
Molar Excess of Drug-Linker 3x - 15x over antibodyNeeds to be optimized empirically to achieve the desired DAR.[23]
Organic Solvent < 10% (e.g., DMSO)Required to dissolve the hydrophobic drug-linker, but high concentrations can denature the antibody.
Protocol 1: Antibody Reduction and Conjugation

This protocol outlines a general procedure for conjugating Mal-PEG2-VCP-Eribulin to an antibody via partial reduction of interchain disulfide bonds.

  • Antibody Preparation: Dialyze the antibody into a suitable, degassed reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.4).[19] Adjust the antibody concentration to 5-10 mg/mL.

  • Reduction:

    • Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 10-20 molar excess is a common starting point.[19]

    • Incubate at room temperature for 1-3 hours.[19]

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column (e.g., G-25) equilibrated with the same degassed reaction buffer.[12]

  • Conjugation:

    • Prepare a stock solution of Mal-PEG2-VCP-Eribulin in DMSO (e.g., 10 mM).[12][24]

    • Immediately add the desired molar excess of the drug-linker solution to the reduced antibody. Ensure the final concentration of DMSO does not exceed 10%.[24]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching: Stop the reaction by adding a 3-fold molar excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.[12]

  • Purification: Purify the ADC from excess drug-linker and quenching agent using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The final ADC should be stored in a formulation buffer optimized for stability.

Protocol 2: DAR Determination by HIC-HPLC

Hydrophobic Interaction Chromatography is a standard method to assess DAR distribution.

  • Principle: ADCs with different numbers of conjugated Eribulin molecules exhibit different levels of hydrophobicity. HIC separates these species using a high-salt mobile phase to promote binding to a hydrophobic column, followed by a decreasing salt gradient to elute the species in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).[14][16]

  • Example HIC-HPLC Gradient Conditions:

Time (min)% Mobile Phase A% Mobile Phase B
01000
200100
250100
261000
301000
  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Calculation: The average DAR is calculated as a weighted average of the peak areas for each species.[14][15][] Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Protocol 3: In Vitro Linker Cleavage Assay

This assay verifies that the VCP linker is susceptible to enzymatic cleavage by Cathepsin B.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5). DTT is required to activate Cathepsin B.[25]

    • Reconstitute recombinant human Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[8]

    • Dilute the purified ADC to a final concentration (e.g., 1 µM) in the assay buffer.[8]

  • Reaction:

    • Combine the ADC solution with the activated Cathepsin B solution.

    • Incubate the reaction at 37°C.[8]

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of released Eribulin payload over time. This allows for the determination of the cleavage rate.

Visual Guides

Experimental and Logical Workflows

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purify Purification & Analysis mAb Monoclonal Antibody Buffer_Ex Buffer Exchange into Reaction Buffer (pH 7.4) mAb->Buffer_Ex Reduction Partial Reduction (e.g., with TCEP) Buffer_Ex->Reduction DrugLinker Dissolve Mal-PEG2-VCP-Eribulin in DMSO Conjugation Add Drug-Linker to Reduced mAb DrugLinker->Conjugation Desalt1 Remove Reducing Agent (Desalting Column) Reduction->Desalt1 Desalt1->Conjugation Quench Quench Reaction (e.g., with N-acetylcysteine) Conjugation->Quench Purification Purify ADC (e.g., SEC or TFF) Quench->Purification Analysis Characterize ADC (HIC-HPLC, MS for DAR) Purification->Analysis Final_ADC Final ADC Product Analysis->Final_ADC

Caption: Experimental workflow for ADC synthesis and purification.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Surface Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage 4. Enzymatic Action Release Eribulin Release Cleavage->Release 5. Self-Immolation Effect Microtubule Disruption & Cell Death Release->Effect 6. Cytotoxic Effect

Caption: ADC mechanism of action from binding to cell death.

Troubleshooting_Low_DAR Start Low DAR Observed Check_Reduction Was Reduction Confirmed? (e.g., Ellman's Assay) Start->Check_Reduction No_Red Optimize Reduction: - Check Reagent Age - Adjust Time/Temp - Verify Thiol Count Check_Reduction->No_Red No Yes_Red Yes Check_Reduction->Yes_Red Check_Linker Was Linker Molar Excess Sufficient? Yes_Red->Check_Linker No_Linker Increase Molar Ratio of Drug-Linker Check_Linker->No_Linker No Yes_Linker Yes Check_Linker->Yes_Linker Check_pH Is Reaction pH between 6.5-7.5? Yes_Linker->Check_pH No_pH Adjust Buffer to Optimal pH Range Check_pH->No_pH No Yes_pH Yes Check_pH->Yes_pH Final Consider Linker Quality (Potential Hydrolysis) Yes_pH->Final

Caption: Troubleshooting logic for investigating low DAR results.

References

Troubleshooting low conjugation efficiency of maleimide linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioconjugation experiments using maleimide (B117702) linkers, with a focus on overcoming low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or no conjugation when using maleimide linkers?

A1: Low conjugation efficiency with maleimide linkers typically stems from one or more of the following factors:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, rendering it inactive. Aqueous solutions of maleimide-containing reagents should always be prepared immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on the protein may be sterically inaccessible or may have formed disulfide bonds.[1] Disulfide bonds are unreactive towards maleimides and require a reduction step prior to conjugation.[1]

  • Incorrect Reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines and the rate of hydrolysis increases.[1][3][5]

  • Suboptimal Molar Ratio: An insufficient molar excess of the maleimide linker over the thiol-containing molecule can lead to incomplete conjugation.

  • Thiol Oxidation: Free thiols are susceptible to oxidation, which can be catalyzed by dissolved oxygen or metal ions.

Q2: How can I determine if my protein's cysteine residues are available for conjugation?

A2: The availability of free sulfhydryl groups on your protein can be quantified using Ellman's assay. This assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm.[6][7][8] Performing this assay before initiating the conjugation reaction will confirm the presence of reactive thiols.[9]

Q3: What is the optimal pH for maleimide-thiol conjugation and what happens if I deviate from it?

A3: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3][] Within this range, the reaction is highly selective for thiols.[2][5]

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is protonated, reducing its nucleophilicity.[5]

  • Above pH 7.5: The maleimide group becomes increasingly reactive towards primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[1][3][5] Additionally, the rate of maleimide hydrolysis increases at alkaline pH.[][5]

Q4: My maleimide conjugate is unstable and loses its payload over time. What is happening and how can I prevent it?

A4: The instability of maleimide-thiol conjugates is often due to a retro-Michael reaction, where the thioether bond is reversible.[1][2][10] This can be particularly problematic in environments with high concentrations of other thiols, such as glutathione (B108866) in vivo, leading to payload exchange and off-target effects.[1][10][11]

To improve stability, you can:

  • Induce Hydrolysis of the Thiosuccinimide Ring: After conjugation, adjusting the pH to 8.5-9.0 can promote the hydrolysis of the thiosuccinimide ring to a stable maleamic acid, which is not susceptible to the retro-Michael reaction.[1][12]

  • Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, the conjugate can be encouraged to rearrange into a more stable six-membered thiazine ring by extending the incubation time after the initial conjugation.[1][13][14]

Q5: What are the most common side reactions with maleimide linkers and how can I minimize them?

A5: Besides low efficiency, several side reactions can occur:

  • Hydrolysis: As mentioned, the maleimide ring can open. To minimize this, prepare maleimide solutions fresh and work within the optimal pH range.[1]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.[1][3] Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[2][3]

  • Retro-Michael Reaction (Thiol Exchange): The reversibility of the thiol-maleimide bond can lead to payload loss.[1][2] Post-conjugation hydrolysis of the succinimide (B58015) ring can mitigate this.[12]

  • Thiazine Rearrangement: This occurs with N-terminal cysteines and can be either a desired stabilization or an unwanted side product depending on the application.[13][14] Controlling the pH and reaction time can influence the outcome.[13]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low conjugation efficiency.

Problem: Low or No Conjugate Detected

Potential Cause Recommended Action Detailed Protocol/Reference
Maleimide Hydrolysis Ensure the maleimide linker was stored correctly in a dry environment. Prepare aqueous solutions of the maleimide linker immediately before use. Verify the reaction buffer pH is within the 6.5-7.5 range.[1][9]Store maleimide linkers in a dry, biocompatible solvent like DMSO to maintain reactivity.[2]
Inaccessible/Oxidized Cysteines Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent re-oxidation of thiols.[9]Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[1]
Incorrect Buffer pH Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS), HEPES, or MES within the pH range of 6.5-7.5.[9]Prepare protein to be conjugated in a degassed buffer like 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES at pH 7-7.5.
Low Molar Ratio Increase the molar excess of the maleimide linker. A starting point of 10-20 fold molar excess of the linker relative to the protein is recommended and can be optimized.[9]Add the dye solution to the protein solution at an appropriate molar ratio (10-20x molar excess is a recommended starting point).
Thiol Oxidation Degas all buffers to remove dissolved oxygen. Include 1-5 mM EDTA in the reaction buffer to chelate metal ions that can catalyze oxidation.[9]Solutions can be degassed by applying a vacuum or by bubbling an inert gas like nitrogen or argon through them.

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5Optimal[3][5]High[2][5]Minimal
> 7.5FastDecreasedAmine reaction,[1][3] Maleimide hydrolysis[]

Table 2: Recommended Reaction Conditions for Maleimide Conjugation

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Optimal balance of reaction rate and selectivity for thiols.[2][3][5]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature offers faster kinetics (30 mins - 2 hours), while 4°C is recommended for sensitive proteins to minimize degradation (overnight incubation).[5]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide linker drives the reaction to completion. This should be optimized for each specific protein.[5]
Buffer Phosphate, HEPES, MES (non-amine, thiol-free)Avoids side reactions with the buffer components.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[1] If using DTT, it must be removed prior to adding the maleimide reagent.[9]

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide linker (e.g., 10 mM) in a dry, water-miscible solvent like DMSO or DMF immediately before use.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess).[5] Incubate at room temperature for 2 hours or at 4°C overnight, with gentle stirring.[5]

  • Quenching: Quench any unreacted maleimide by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.[9]

  • Purification: Remove excess maleimide reagent and other small molecules by a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[9]

Protocol 2: Ellman's Assay for Free Thiol Quantification
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[6]

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[6]

    • Cysteine Standards (for calibration curve): Prepare a series of known concentrations of cysteine in the Reaction Buffer.[6]

  • Assay Procedure:

    • To your sample and standards, add the Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.[6]

    • Measure the absorbance at 412 nm using a spectrophotometer.[6]

  • Quantification: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[6]

Visualizations

Maleimide_Reaction_Pathways cluster_main Maleimide-Thiol Conjugation cluster_side Common Side Reactions Protein-SH Thiol-containing Protein Conjugate Stable Thioether Conjugate Protein-SH->Conjugate Michael Addition pH 6.5-7.5 Maleimide Maleimide Linker Maleimide->Conjugate Hydrolysis Hydrolysis (Inactive Maleamic Acid) Maleimide->Hydrolysis H₂O, pH > 7.5 Amine_Reaction Reaction with Amines (e.g., Lysine) Maleimide->Amine_Reaction Protein-NH₂ pH > 7.5 Retro_Michael Retro-Michael Reaction (Thiol Exchange) Conjugate->Retro_Michael Excess R'-SH

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting_Workflow start Low Conjugation Efficiency check_thiol Quantify free thiols? (Ellman's Assay) start->check_thiol check_maleimide Maleimide reagent fresh? Aqueous solution prepared just before use? check_thiol->check_maleimide Yes reduce_protein Reduce disulfide bonds (e.g., with TCEP) check_thiol->reduce_protein No check_ph Reaction pH 6.5-7.5? check_maleimide->check_ph Yes prepare_fresh Prepare fresh maleimide stock solution in DMSO/DMF check_maleimide->prepare_fresh No check_ratio Molar ratio sufficient? (e.g., 10-20x excess) check_ph->check_ratio Yes adjust_ph Adjust buffer pH to 6.5-7.5 (use non-amine buffer) check_ph->adjust_ph No increase_ratio Increase molar ratio of maleimide linker check_ratio->increase_ratio No success Successful Conjugation check_ratio->success Yes degas_buffer Degas buffer and add EDTA reduce_protein->degas_buffer degas_buffer->check_thiol prepare_fresh->check_maleimide adjust_ph->check_ph increase_ratio->success

Caption: Troubleshooting workflow for low conjugation efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) reduce 2. (Optional) Reduce Disulfides (TCEP, 20-30 min, RT) prep_protein->reduce prep_maleimide 3. Prepare Fresh Maleimide Stock (e.g., 10 mM in DMSO) reduce->prep_maleimide conjugate 4. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) prep_maleimide->conjugate quench 5. Quench Unreacted Maleimide (e.g., Cysteine) conjugate->quench purify 6. Purify Conjugate (SEC, Dialysis, HPLC) quench->purify analyze 7. Analyze Conjugate (SEC-HPLC, MS) purify->analyze

Caption: General experimental workflow for maleimide conjugation.

References

Technical Support Center: Improving the Stability of Mal-PEG2-VCP-Eribulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis, purification, storage, and handling of Maleimide-PEG2-Val-Cit-PABC-Eribulin antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions to enhance the stability and performance of your ADC.

Problem 1: I'm observing significant aggregation of my Mal-PEG2-VCP-Eribulin ADC after conjugation and purification.

Potential Causes:

  • Increased Hydrophobicity: The covalent attachment of the hydrophobic Eribulin payload increases the overall hydrophobicity of the antibody, promoting self-association and aggregation.[1] A high drug-to-antibody ratio (DAR) exacerbates this effect.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein conformation and colloidal stability. Unfavorable conditions can lead to aggregation.

  • Stresses During Processing: Exposure to thermal stress, vigorous agitation, or multiple freeze-thaw cycles can denature the antibody portion of the ADC, leading to irreversible aggregation.

Solutions:

  • Optimize the Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it often leads to greater aggregation. Aim for the lowest DAR that still provides the desired efficacy. It has been observed that ADCs with higher DAR values have a faster systemic clearance and a narrower therapeutic index.[1]

  • Incorporate Hydrophilic Spacers: The PEG2 spacer in the linker is designed to increase hydrophilicity and mitigate aggregation.[2] For highly hydrophobic constructs, consider evaluating linkers with longer PEG chains (e.g., PEG8, PEG12) which have been shown to reduce clearance and improve the therapeutic window.[3]

  • Formulation Optimization:

    • pH and Buffer Selection: Maintain a pH range of 6.0-7.0 for the final formulation. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.

    • Excipients: Consider the addition of stabilizers such as polysorbate 20 or 80 to prevent surface-induced aggregation and cryoprotectants like sucrose (B13894) or trehalose (B1683222) for frozen storage.

  • Careful Handling: Avoid excessive agitation during purification and formulation. When storing frozen, aliquot the ADC to minimize freeze-thaw cycles.

Problem 2: My ADC is losing its Eribulin payload during storage or in plasma stability assays.

Potential Causes:

  • Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide (B117702) and the antibody's cysteine residue is susceptible to a reversible retro-Michael reaction. This can lead to deconjugation of the entire drug-linker complex.[4]

  • Thiol Exchange: Once deconjugated, the maleimide-containing drug-linker can react with other thiol-containing molecules present in plasma, such as albumin, leading to off-target toxicity and reduced efficacy.[5]

Solutions:

  • Induce Maleimide Ring Hydrolysis: A proven strategy to prevent the retro-Michael reaction is to promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether.[6] This can be achieved by:

    • Controlled pH Incubation: After conjugation and purification, incubate the ADC at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours at room temperature). This accelerates hydrolysis, rendering the linkage resistant to deconjugation.

  • Use Next-Generation Maleimides: For future ADC constructs, consider using maleimide derivatives designed for enhanced stability. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to traditional N-alkyl maleimides due to accelerated hydrolysis rates.[7][8]

  • Storage Conditions: Store the purified ADC at recommended temperatures (typically 2-8°C for liquid formulations or -80°C for frozen aliquots) in a buffer at a slightly acidic to neutral pH (6.0-7.0) to minimize the rate of the retro-Michael reaction.

Problem 3: The conjugation reaction is inefficient, resulting in a low DAR.

Potential Causes:

  • Maleimide Hydrolysis Prior to Conjugation: Maleimide groups are susceptible to hydrolysis, especially in aqueous buffers. If the maleimide-linker stock solution is prepared or stored improperly, the maleimide can hydrolyze to an unreactive maleamic acid before it has a chance to react with the antibody's thiols.[9]

  • Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available cysteine thiols for conjugation.

  • Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient within a pH range of 6.5-7.5.[9]

Solutions:

  • Fresh Reagent Preparation: Always prepare maleimide-linker stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.

  • Optimize Antibody Reduction: Ensure complete reduction of the desired disulfide bonds by using an adequate concentration of a reducing agent like TCEP and optimizing the reaction time and temperature.

  • Control Reaction pH: Use a non-nucleophilic buffer such as phosphate or HEPES and ensure the pH is maintained between 6.5 and 7.5 throughout the conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary instability pathway for a Mal-PEG2-VCP-Eribulin ADC?

A1: The primary chemical instability pathway is the deconjugation of the drug-linker from the antibody. This occurs via a retro-Michael reaction of the thiosuccinimide linkage formed between the maleimide and a cysteine residue on the antibody.[4] This deconjugation is often followed by a thiol exchange reaction with other thiol-containing molecules, particularly in a plasma environment.[5] Physical instability, primarily aggregation, is also a major concern due to the hydrophobicity of the Eribulin payload.[1]

Q2: How does the PEG2 spacer contribute to the stability of the ADC?

A2: The polyethylene (B3416737) glycol (PEG) spacer increases the overall hydrophilicity of the drug-linker, which helps to counteract the hydrophobic nature of Eribulin.[2] This increased hydrophilicity can reduce the propensity for ADC aggregation, thereby improving its solubility and physical stability.[10] Longer PEG chains have been shown to further decrease plasma clearance and enhance the therapeutic window.[3]

Q3: Can the Val-Cit-PABC linker be prematurely cleaved in circulation?

A3: The Val-Cit-PABC linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are more active inside tumor cells.[11] While generally stable in circulation, some studies have shown that Val-Cit linkers can be susceptible to premature cleavage by certain plasma proteases, although this is generally a slower process than lysosomal cleavage.[12] The primary concern for payload loss in circulation for this ADC construct remains the retro-Michael reaction of the maleimide linkage.

Q4: What are the recommended storage conditions for a purified Mal-PEG2-VCP-Eribulin ADC?

A4: For short-term storage, a liquid formulation at 2-8°C in a buffer at pH 6.0-7.0 is recommended. For long-term storage, the ADC should be flash-frozen in aliquots and stored at -80°C. It is crucial to include cryoprotectants like sucrose or trehalose in the formulation to prevent aggregation during freeze-thaw cycles. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Q5: How does the drug-to-antibody ratio (DAR) impact the stability of my ADC?

A5: The DAR has a significant impact on stability. A higher DAR increases the overall hydrophobicity of the ADC, which strongly correlates with an increased propensity for aggregation.[1] High-DAR species are often cleared more rapidly from circulation and may have a narrower therapeutic window.[1] Therefore, it is critical to optimize the DAR to balance potency with stability and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for ADC Aggregation Analysis

This protocol outlines a standard method for quantifying aggregates in a purified ADC sample.

  • Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm.[6]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a buffer blank to ensure no system peaks are present.

    • Inject the prepared ADC sample.

    • Run the analysis for approximately 15-20 minutes.

    • Integrate the peaks corresponding to the aggregate, monomer, and any fragment species.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Stability Assessment

This protocol is used to determine the average DAR and monitor changes in the drug load distribution over time, which can indicate deconjugation.

  • Objective: To separate ADC species with different numbers of conjugated drug-linkers based on their hydrophobicity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Gradient:

    • 0-1 min: 0% B

    • 1-13 min: 0-100% B

    • 13-15 min: 100% B

    • 15-16 min: 100-0% B

    • 16-20 min: 0% B

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Injection Volume: 15 µL.

  • Procedure:

    • Equilibrate the column with the starting mobile phase conditions.

    • Inject the prepared sample.

    • Run the gradient elution. Peaks will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).

    • Integrate the peaks for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Val-Cit Linker Cleavage Assay

This protocol assesses the release of Eribulin from the ADC in the presence of the lysosomal enzyme Cathepsin B.[11]

  • Objective: To quantify the rate of drug release from the ADC upon incubation with recombinant human Cathepsin B.

  • Materials:

    • Purified Mal-PEG2-VCP-Eribulin ADC.

    • Recombinant Human Cathepsin B.

    • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5.

    • Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar small molecule).

  • Procedure:

    • Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer and pre-incubate at 37°C for 15 minutes to allow for activation.

    • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration might be 20 nM enzyme and 1 µM ADC.

    • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench Reaction: Immediately quench the reaction by adding the aliquot to 4 volumes of ice-cold quenching solution.

    • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released Eribulin relative to the internal standard.

    • Data Interpretation: Plot the concentration of released Eribulin over time to determine the cleavage rate.

Data Presentation

Table 1: Troubleshooting Summary for ADC Stability Issues

ProblemPotential CauseKey Analytical MethodRecommended Solution
Aggregation Increased hydrophobicity due to high DAR; Suboptimal buffer conditions.SEC-HPLCOptimize DAR; Formulate in a buffer at pH 6.0-7.0 with excipients.
Payload Loss Retro-Michael reaction of the maleimide-thiol linkage.HIC-HPLC, LC-MSInduce controlled hydrolysis of the thiosuccinimide ring (e.g., pH 8.5 incubation).
Low DAR Premature hydrolysis of maleimide-linker; Inefficient antibody reduction.HIC-HPLC, LC-MSPrepare maleimide-linker stock fresh in DMSO; Optimize reduction conditions (TCEP conc., time).

Table 2: Typical SEC-HPLC Results for a Stable vs. Aggregated ADC

ADC SampleMonomer (%)Dimer (%)Higher-Order Aggregates (%)
Stable ADC 98.51.20.3
Aggregated ADC 85.210.54.3

Table 3: Example HIC-HPLC Data for Monitoring Deconjugation

Time PointDAR 0 (%)DAR 2 (%)DAR 4 (%)Average DAR
Day 0 2.115.882.13.6
Day 7 (in plasma) 10.535.254.32.8

Visualizations

ADC Instability Pathways cluster_0 Chemical Instability cluster_1 Physical Instability ADC Stable Mal-PEG2-VCP-Eribulin ADC (Thiosuccinimide Linkage) Deconjugated Deconjugated Drug-Linker + Unconjugated Antibody ADC->Deconjugated Retro-Michael Reaction (Reversible) Hydrolyzed Stable Hydrolyzed ADC (Succinamic Acid Thioether) ADC->Hydrolyzed Hydrolysis (Irreversible, Stabilizing) Exchanged Drug-Linker Bound to Albumin (Off-Target) Deconjugated->Exchanged Thiol Exchange (in Plasma) Monomer Soluble ADC Monomer Aggregate Aggregated ADC (Inactive/Immunogenic) Monomer->Aggregate Stressors: - High DAR - Heat - Agitation - Freeze/Thaw

Caption: Key instability pathways for Mal-PEG2-VCP-Eribulin ADCs.

Experimental Workflow for Stability Assessment Start Purified ADC Sample SEC SEC-HPLC Analysis Start->SEC HIC HIC-HPLC Analysis Start->HIC Cleavage In Vitro Cleavage Assay Start->Cleavage SEC_Result Quantify Aggregation (% Monomer, % Dimer) SEC->SEC_Result HIC_Result Determine Average DAR & Drug Load Distribution HIC->HIC_Result Cleavage_Result Measure Payload Release Rate Cleavage->Cleavage_Result Decision Assess Stability SEC_Result->Decision HIC_Result->Decision Cleavage_Result->Decision

Caption: Workflow for comprehensive ADC stability analysis.

Val-Cit-PABC Linker Cleavage Mechanism ADC Antibody Cys-Mal-PEG2-Val-Cit-PABC-Eribulin Cleavage Cathepsin B Cleavage (in Lysosome) ADC:f1->Cleavage Intermediate Antibody Cys-Mal-PEG2-Val-Cit-NH-Ar-CH2-O-CO-NH-Eribulin Cleavage->Intermediate:f1 Cascade 1,6-Elimination (Self-Immolation) Intermediate:f1->Cascade Released Free Eribulin (Active Payload) Cascade->Released

Caption: Enzymatic cleavage and payload release pathway.

References

Technical Support Center: Mitigating Off-Target Toxicity of Eribulin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential resources for troubleshooting and addressing challenges associated with the off-target toxicity of Eribulin-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with Eribulin-based ADCs?

A1: The off-target toxicity of Eribulin-based ADCs, like other ADCs, can be broadly categorized into two main mechanisms:

  • On-target, off-tumor toxicity: This occurs when the target antigen of the ADC is expressed on healthy tissues, leading to the ADC binding to and damaging these non-cancerous cells. For instance, if an anti-HER2 Eribulin ADC is used, it could potentially bind to normal cells with low levels of HER2 expression.

  • Off-target, off-tumor toxicity: This is independent of target antigen expression and can arise from several factors:

    • Premature payload release: The linker connecting Eribulin to the antibody may be unstable in circulation, leading to the premature release of the cytotoxic payload, which can then non-specifically damage healthy cells.

    • Non-specific uptake: The ADC may be taken up by healthy cells through mechanisms other than target-mediated endocytosis, such as Fc receptor-mediated uptake by immune cells or mannose receptor-mediated uptake in the liver.[1]

    • Bystander effect in healthy tissues: If the released Eribulin is membrane-permeable, it can diffuse out of the target cell and affect neighboring healthy cells.[2][3]

Q2: What are the common off-target toxicities associated with Eribulin-based ADCs?

A2: Based on preclinical and clinical studies of Eribulin-based ADCs like MORAb-202, BB-1701, and BB-1705, the following off-target toxicities are of note:

  • Hematological Toxicities: Neutropenia (a decrease in neutrophils) and leukopenia (a decrease in white blood cells) are among the most frequently reported treatment-emergent adverse events.[2][4][5] This is consistent with the known myelosuppressive effects of Eribulin.[5]

  • Peripheral Neuropathy: This is a known dose-limiting toxicity of Eribulin.[6] While clinical evidence suggests a relatively lower incidence of severe peripheral neuropathy with Eribulin compared to other microtubule-targeting agents, it remains a significant concern with Eribulin-based ADCs.[7][8]

  • Hepatotoxicity: Increases in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and gamma-glutamyl transferase (GGT) have been observed, indicating potential liver toxicity.[2][4]

  • Interstitial Lung Disease (ILD)/Pneumonitis: This has been identified as a risk with some Eribulin-based ADCs, such as MORAb-202.[1][2]

Q3: How does the linker technology in Eribulin-based ADCs influence off-target toxicity?

A3: The linker plays a critical role in the safety and efficacy of an ADC. For Eribulin-based ADCs, cleavable linkers, such as the valine-citrulline linker used in MORAb-202 and BB-1701, are common.[2][3][9] These linkers are designed to be stable in the bloodstream and to be cleaved by enzymes like cathepsin B, which are more abundant within tumor cells. However, if the linker is prematurely cleaved in circulation, it can lead to the systemic release of Eribulin and subsequent off-target toxicity. The design of the linker can also influence the bystander effect; a linker that releases a membrane-permeable form of Eribulin can enhance the killing of neighboring cancer cells but also poses a risk to adjacent healthy cells.

Q4: What is the "bystander effect" in the context of Eribulin-based ADCs, and how can it contribute to both efficacy and toxicity?

A4: The bystander effect refers to the ability of the cytotoxic payload released from a target cancer cell to kill adjacent cells, including other cancer cells that may not express the target antigen, as well as nearby healthy cells.[10][11] For Eribulin-based ADCs, once the ADC is internalized by a target cell and the linker is cleaved, the released Eribulin can, if it is membrane-permeable, diffuse out of the cell and enter neighboring cells.

  • Efficacy: This is beneficial in tumors with heterogeneous antigen expression, as it allows for the killing of antigen-negative cancer cells within the tumor microenvironment.[3]

  • Toxicity: Conversely, if the ADC is taken up by on-target cells in healthy tissues, the bystander effect can exacerbate off-target toxicity by damaging surrounding healthy cells.

Troubleshooting Guides

Issue 1: High background cytotoxicity in antigen-negative cell lines in vitro.

Possible Cause Troubleshooting Step
Premature linker cleavage in culture medium 1. Analyze the stability of the ADC in the culture medium over the time course of the experiment using techniques like ELISA or LC-MS to detect free Eribulin. 2. Consider using a different batch of ADC with confirmed linker stability.
Non-specific uptake of the ADC 1. Use a non-targeting control ADC (with the same linker and payload) to assess the level of non-specific uptake and cytotoxicity. 2. If using serum-containing medium, consider potential interactions with serum proteins that may facilitate non-specific uptake. Test in serum-free conditions if possible.
Contamination of cell culture 1. Routinely test cell lines for mycoplasma contamination. 2. Ensure aseptic techniques are strictly followed.
High concentration of ADC used 1. Perform a dose-response curve to determine the IC50 and ensure you are working within an appropriate concentration range. 2. Compare the cytotoxicity with that of free Eribulin to understand the therapeutic window.

Issue 2: Inconsistent results in bystander effect assays.

Possible Cause Troubleshooting Step
Inconsistent co-culture ratios 1. Carefully control the seeding densities of antigen-positive and antigen-negative cells. 2. Use flow cytometry to verify the ratio of the two cell populations at the start and end of the experiment.
Variability in ADC internalization and payload release 1. Ensure consistent expression of the target antigen on the antigen-positive cells by regularly checking expression levels via flow cytometry. 2. Use a positive control ADC known to induce a bystander effect.
Methodological variability in conditioned medium transfer assay 1. Standardize the timing of conditioned medium collection and transfer. 2. Ensure that the concentration of the ADC in the conditioned medium is quantified.
Cell health and viability 1. Monitor the health of both cell populations throughout the experiment. 2. Ensure that the incubation time is not so long that it leads to significant cell death in the control wells.

Issue 3: Unexpected in vivo toxicity in animal models.

Possible Cause Troubleshooting Step
Cross-reactivity of the antibody with animal tissues 1. Perform tissue cross-reactivity studies with the naked antibody in the selected animal model.
Instability of the ADC in vivo 1. Conduct pharmacokinetic (PK) studies to measure the levels of intact ADC, total antibody, and free Eribulin in plasma over time.
"On-target" toxicity in the animal model 1. Investigate the expression profile of the target antigen in the tissues of the animal model.
Species-specific differences in metabolism 1. Consider that the metabolism of the linker and payload may differ between the animal model and humans.

Data Presentation

Table 1: Preclinical and Clinical Off-Target Toxicities of Selected Eribulin-Based ADCs

ADCTarget AntigenLinkerKey Off-Target Toxicities ObservedStudy TypeReference
MORAb-202 Folate Receptor α (FRα)Valine-Citrulline (cleavable)Leukopenia, Neutropenia, Increased ALT/GGT, Interstitial Lung DiseasePhase 1 Clinical Trial[2][4][12]
BB-1701 HER2Valine-Citrulline (cleavable)Hematological toxicities (decreased WBC, neutrophils, lymphocytes), effects on thymus, spleen, lymph nodes, bone marrow, and male reproductive systemNon-human primate toxicology studies[3][9]
BB-1705 EGFRNot specifiedManageable hematological side effects, minimal skin toxicityNon-human primate toxicology studies[13][14][15][16]

Table 2: In Vitro Cytotoxicity of MORAb-202

Cell LineTarget (FRα) ExpressionIC50 (nM)NoteReference
Various FRα-positive cell linesPositive0.001 - 23IC50 values correlated with FRα expression levels.[17]
FRα-negative cell linesNegative>100Demonstrates target-specific cytotoxicity with limited off-target killing.[17]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT-based)

  • Objective: To determine the concentration of an Eribulin-based ADC that inhibits the growth of a cell population by 50% (IC50). This should be performed on both antigen-positive (target) and antigen-negative (off-target) cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cell lines

    • Complete cell culture medium

    • Eribulin-based ADC and a non-targeting control ADC

    • Free Eribulin (as a positive control)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the Eribulin-based ADC, control ADC, and free Eribulin in complete culture medium.

    • Remove the medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells.

    • Incubate the plate for a period determined by the cell doubling time and the mechanism of action of Eribulin (typically 72-96 hours for microtubule inhibitors).[18]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

2. In Vitro Bystander Effect Assay (Co-culture Method)

  • Objective: To assess the ability of an Eribulin-based ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

  • Materials:

    • Antigen-positive cell line

    • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

    • Eribulin-based ADC

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed the antigen-positive and GFP-expressing antigen-negative cells together in the same wells at a defined ratio.

    • As a control, seed the GFP-expressing antigen-negative cells alone.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the Eribulin-based ADC.

    • Incubate for 72-96 hours.

    • Harvest the cells and analyze the viability of the GFP-positive (antigen-negative) cell population by flow cytometry using a viability dye (e.g., propidium (B1200493) iodide). Alternatively, visualize and quantify the GFP-positive cells using a fluorescence microscope.

    • Compare the viability of the antigen-negative cells in the co-culture with those in the monoculture to determine the extent of the bystander effect.[10]

3. Colony Forming Cell (CFC) Assay for Hematological Toxicity

  • Objective: To evaluate the in vitro toxicity of an Eribulin-based ADC on hematopoietic progenitor cells.

  • Materials:

    • Human bone marrow mononuclear cells or CD34+ hematopoietic stem and progenitor cells

    • Methylcellulose-based medium supplemented with appropriate cytokines

    • Eribulin-based ADC and free Eribulin

    • 35 mm culture dishes

  • Procedure:

    • Prepare a suspension of the hematopoietic progenitor cells.

    • Mix the cells with the methylcellulose-based medium containing various concentrations of the Eribulin-based ADC or free Eribulin.

    • Plate the cell/methylcellulose mixture into 35 mm culture dishes.

    • Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 14-16 days.[19]

    • Enumerate the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under an inverted microscope.

    • Calculate the percentage of colony inhibition at each concentration relative to the untreated control to assess the hematological toxicity potential.[20]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Toxicity cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation cytotoxicity Cytotoxicity Assay (Antigen-Positive vs. Antigen-Negative Cells) ic50 Determine IC50 Values (Therapeutic Window) cytotoxicity->ic50 bystander Bystander Effect Assay (Co-culture or Conditioned Medium) bystander_quant Quantify Bystander Killing bystander->bystander_quant cfc Colony Forming Cell (CFC) Assay (Hematopoietic Progenitors) hematotoxicity Assess Hematotoxicity cfc->hematotoxicity pk_studies Pharmacokinetic (PK) Studies (ADC Stability, Free Payload) safety_profile Evaluate In Vivo Safety Profile pk_studies->safety_profile tox_studies Toxicology Studies (Non-human Primates) tox_studies->safety_profile ic50->safety_profile bystander_quant->safety_profile hematotoxicity->safety_profile start Start: Eribulin-based ADC start->cytotoxicity start->bystander start->cfc start->pk_studies start->tox_studies

Caption: Workflow for assessing the off-target toxicity of Eribulin-based ADCs.

signaling_pathway Potential Mechanisms of Eribulin-Induced Off-Target Toxicity cluster_adc Eribulin-based ADC cluster_off_target Off-Target Healthy Cell adc Eribulin-ADC in Circulation uptake Non-specific Uptake (e.g., FcR, MR) adc->uptake free_eribulin Free Eribulin (from premature cleavage) adc->free_eribulin Linker Instability eribulin_inside Intracellular Eribulin uptake->eribulin_inside Internalization & Release free_eribulin->eribulin_inside Cellular Uptake bystander_eribulin Bystander Eribulin (from nearby target cell) bystander_eribulin->eribulin_inside Diffusion microtubule Microtubule Disruption eribulin_inside->microtubule mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanisms of Eribulin-based ADC off-target toxicity.

References

Technical Support Center: Overcoming In Vitro Resistance to Eribulin-Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eribulin-containing Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Eribulin-containing ADCs in vitro?

A1: Resistance to Eribulin-containing ADCs is multifactorial and can arise from various cellular changes. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1), is a primary mechanism.[1] These transporters actively pump Eribulin (B193375) out of the cell, reducing its intracellular concentration and cytotoxic effect.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt signaling cascade can promote cell survival and counteract the apoptotic effects of Eribulin.[1][2][3][4]

  • Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface leads to decreased ADC binding and internalization, thereby limiting the delivery of the Eribulin payload.

  • Impaired ADC Internalization and Trafficking: Alterations in the endocytic pathway can prevent the ADC from efficiently reaching the lysosome, where the linker is typically cleaved to release Eribulin.

  • Alterations in Lysosomal Function: Changes in lysosomal pH or the activity of lysosomal enzymes, such as cathepsins, can hinder the release of the active Eribulin payload from the ADC.[5]

Q2: How can I establish an Eribulin-containing ADC-resistant cell line in the lab?

A2: Developing a resistant cell line is typically achieved through continuous or intermittent exposure to the ADC. A general approach involves:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the Eribulin-containing ADC in your parental cell line.

  • Chronic Exposure: Culture the parental cells in the presence of the ADC at a concentration close to the IC50.

  • Stepwise Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the ADC in the culture medium. This process selects for cells that can survive and grow in the presence of higher drug concentrations.

  • Characterization: Periodically assess the resistance level by determining the new IC50 and comparing it to the parental cell line. The "fold resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

  • Mechanism Investigation: Once a stable resistant cell line is established, you can investigate the underlying resistance mechanisms.

Q3: My Eribulin-containing ADC shows reduced efficacy in my resistant cell line. What are the first steps to troubleshoot this?

A3: When encountering reduced efficacy, a systematic approach is recommended:

  • Confirm Resistance: Re-evaluate the IC50 of your resistant cell line compared to the parental line to confirm the degree of resistance.

  • Assess Target Antigen Expression: Use flow cytometry or western blotting to check if the target antigen is downregulated in the resistant cells.

  • Evaluate Drug Efflux: Perform a western blot to assess the expression levels of MDR1/P-glycoprotein. An increase in this protein is a strong indicator of drug efflux-mediated resistance.

  • Investigate Pro-survival Pathways: Examine the activation status of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt) via western blot.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause Suggested Solution
High variability in cytotoxicity assay (e.g., MTT, CellTiter-Glo) results. 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Variation in ADC incubation time.4. Cell line instability or heterogeneity.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.3. Standardize the incubation period for all experiments.4. Perform single-cell cloning to isolate a homogenous population.
Complete loss of ADC efficacy in the resistant cell line. 1. Complete loss of target antigen expression.2. Extremely high levels of drug efflux pump overexpression.1. Confirm target expression via flow cytometry. If negative, the model may no longer be suitable for this specific ADC.2. Perform a western blot for MDR1. If highly overexpressed, consider co-administration with an MDR1 inhibitor (e.g., verapamil, cyclosporine A) to see if sensitivity can be restored.
ADC shows initial efficacy, but cells recover after treatment. 1. The ADC concentration may be cytostatic rather than cytotoxic.2. A subpopulation of highly resistant cells is repopulating the culture.1. Increase the ADC concentration or prolong the treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining).2. Investigate the presence of cancer stem-like cells or other resistant subpopulations.
Difficulty detecting the Eribulin payload inside the cells. 1. Inefficient ADC internalization.2. Impaired lysosomal release of the payload.1. Assess ADC internalization using a fluorescently labeled ADC and flow cytometry or confocal microscopy.2. Investigate lysosomal integrity and function using lysosomal-specific dyes and activity assays.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for Eribulin and an example Eribulin-containing ADC, MORAb-202.

Table 1: In Vitro Cytotoxicity of Eribulin Mesylate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer~1.0
MDA-MB-468Triple-Negative Breast Cancer~0.5
MX-1Triple-Negative Breast Cancer~0.8
BT-549Triple-Negative Breast Cancer~0.7
HCC1937Triple-Negative Breast Cancer~1.2
MCF7ER-Positive Breast Cancer~1.5

Data is compiled from multiple sources and represents approximate values. Actual IC50 values can vary based on experimental conditions.[4][7]

Table 2: In Vitro Cytotoxicity of MORAb-202 (Farletuzumab-Eribulin ADC)

Cell LineCancer TypeFolate Receptor Alpha (FRA) ExpressionIC50 (nM)
IGROV1OvarianHigh~0.1
OVCAR3OvarianHigh~0.2
SKOV3OvarianModerate~1.0
MDA-MB-231BreastLow>100
HT-29ColonNegative>100

MORAb-202 demonstrates potent cytotoxicity in FRA-positive cell lines, with a clear correlation between target expression and ADC efficacy.[2]

Table 3: Overcoming Eribulin Resistance with a PI3K Inhibitor (BKM120)

Cell LineTreatmentProliferation Inhibition (%)
MDA-MB-468 Eribulin (0.25 nM)~20%
BKM120 (1 µM)~30%
Eribulin + BKM120~70%
HCC1937 Eribulin (0.25 nM)~15%
BKM120 (1 µM)~25%
Eribulin + BKM120~65%

The combination of Eribulin with a PI3K inhibitor shows a synergistic effect in reducing cell proliferation in breast cancer cell lines.[2]

Experimental Protocols

Protocol 1: Generation of an Eribulin-Containing ADC-Resistant Cell Line
  • Cell Culture: Culture the parental cancer cell line in its recommended complete medium.

  • Initial IC50 Determination: Perform a dose-response experiment to determine the IC50 of the Eribulin-containing ADC. Seed cells in a 96-well plate and treat with a serial dilution of the ADC for 72-96 hours. Assess cell viability using an MTT or CellTiter-Glo assay.

  • Initiation of Resistance Induction: Culture cells in a T-25 or T-75 flask with the ADC at a concentration equal to the IC50.

  • Monitoring and Media Changes: Replace the medium with fresh, ADC-containing medium every 3-4 days. Monitor cell morphology and viability. Expect significant cell death initially.

  • Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 weeks), increase the ADC concentration by 1.5- to 2-fold.

  • Repeat: Continue this stepwise increase in ADC concentration. This process can take several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future experiments.

  • Confirmation of Resistance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), confirm the resistance by performing a full dose-response curve and comparing the IC50 to the parental cell line. Maintain the resistant cell line in a medium containing the final ADC concentration.

Protocol 2: Western Blot for MDR1/P-glycoprotein Expression
  • Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDR1/P-glycoprotein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the MDR1 signal to the loading control to compare expression levels between parental and resistant cells.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_resistance Resistance Development cluster_analysis Mechanism Analysis Parental Cell Line Parental Cell Line IC50 Determination IC50 Determination Parental Cell Line->IC50 Determination Eribulin-ADC Eribulin-ADC Eribulin-ADC->IC50 Determination Chronic Exposure Chronic Exposure IC50 Determination->Chronic Exposure Dose Escalation Dose Escalation Chronic Exposure->Dose Escalation Resistant Cell Line Resistant Cell Line Dose Escalation->Resistant Cell Line Cytotoxicity Assay (IC50 Fold Change) Cytotoxicity Assay (IC50 Fold Change) Resistant Cell Line->Cytotoxicity Assay (IC50 Fold Change) Western Blot (MDR1, p-Akt) Western Blot (MDR1, p-Akt) Resistant Cell Line->Western Blot (MDR1, p-Akt) Flow Cytometry (Antigen Expression) Flow Cytometry (Antigen Expression) Resistant Cell Line->Flow Cytometry (Antigen Expression)

Caption: Workflow for developing and characterizing Eribulin-ADC resistant cell lines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC Target Antigen Target Antigen ADC->Target Antigen Binding Endosome Endosome Target Antigen->Endosome Internalization MDR1 Pump MDR1 Pump Lysosome Lysosome Endosome->Lysosome Trafficking Eribulin (free) Eribulin (free) Lysosome->Eribulin (free) Payload Release Eribulin (free)->MDR1 Pump Efflux Microtubules Microtubules Eribulin (free)->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest PI3K PI3K Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition

Caption: Key cellular pathways involved in Eribulin-ADC action and resistance.

troubleshooting_logic Reduced ADC Efficacy Reduced ADC Efficacy Check Antigen Expression Check Antigen Expression Reduced ADC Efficacy->Check Antigen Expression Downregulated? Downregulated? Check Antigen Expression->Downregulated? Check MDR1 Expression Check MDR1 Expression Downregulated?->Check MDR1 Expression No Model Unsuitable Model Unsuitable Downregulated?->Model Unsuitable Yes Upregulated? Upregulated? Check MDR1 Expression->Upregulated? Check Akt Phosphorylation Check Akt Phosphorylation Upregulated?->Check Akt Phosphorylation No Consider MDR1 Inhibitor Consider MDR1 Inhibitor Upregulated?->Consider MDR1 Inhibitor Yes Increased? Increased? Check Akt Phosphorylation->Increased? Consider PI3K Inhibitor Consider PI3K Inhibitor Increased?->Consider PI3K Inhibitor Yes

Caption: A logical workflow for troubleshooting resistance to Eribulin-containing ADCs.

References

How to reduce heterogeneity in Mal-PEG2-VCP-Eribulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Mal-PEG2-VCP-Eribulin Antibody-Drug Conjugates (ADCs). This guide provides answers to frequently asked questions and troubleshooting advice to help you minimize heterogeneity and ensure the quality and consistency of your ADC preparations.

Frequently Asked Questions (FAQs)

Q1: What is ADC heterogeneity and why is it a critical quality attribute?

Antibody-Drug Conjugate (ADC) heterogeneity refers to the variation within an ADC preparation. An ADC product is not a single molecular entity but rather a complex mixture of different species.[1] This variability can arise from the number of drugs conjugated to each antibody (Drug-to-Antibody Ratio or DAR), the specific site of conjugation, and other chemical modifications.[2][3] Controlling heterogeneity is critical because it directly impacts the ADC's safety, efficacy, stability, and pharmacokinetics.[4][5] For example, high DAR species can lead to faster clearance and increased toxicity, while unconjugated antibodies may compete with the ADC for the target antigen, reducing overall efficacy.[1]

Q2: What are the primary sources of heterogeneity in a Mal-PEG2-VCP-Eribulin ADC?

For an ADC utilizing maleimide (B117702) (Mal) chemistry for conjugation to antibody cysteines, the main sources of heterogeneity are:

  • DAR Distribution: The conjugation process, which typically involves the partial reduction of interchain disulfide bonds to generate reactive thiols, results in a mixture of antibodies with varying numbers of attached drugs (e.g., DAR 0, 2, 4, 6, 8).[6]

  • Conjugation Site Variability: Even among ADCs with the same DAR, the drug-linker may be attached to different cysteine residues, creating positional isomers.[2]

  • Linker Instability: The thiosuccinimide linkage formed between the maleimide and cysteine thiol is susceptible to a retro-Michael reaction, which reverses the conjugation and leads to premature drug release.[7][8] This is a major cause of instability and heterogeneity.

  • Thiosuccinimide Ring Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, creating a more stable, "ring-opened" structure that is resistant to the retro-Michael reaction.[8][9] While this improves stability, the presence of both hydrolyzed and non-hydrolyzed forms contributes to heterogeneity.

  • Process-Related Variants: The multi-step conjugation process (reduction, conjugation, quenching) can generate other variants like antibody fragments (e.g., half-ADCs) or aggregates.[1][10] Incomplete reoxidation of disulfide bonds can also lead to the presence of unconjugated antibody fragments.[11]

Q3: How does the Mal-PEG2-VCP-Eribulin linker system work?

This linker system has three main components:

  • Mal-PEG2 (Maleimide-Polyethylene Glycol): The maleimide group reacts with free thiol (sulfhydryl) groups on the antibody's cysteine residues to form a covalent bond.[12] The short PEG2 spacer enhances solubility.[13]

  • VCP (Val-Cit-PABC): This is a protease-cleavable linker containing a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[13][14] The Val-Cit sequence is designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant inside cancer cells.[15]

  • Eribulin: A potent microtubule inhibitor that serves as the cytotoxic payload.[16][17] Upon linker cleavage, Eribulin is released inside the target cell to exert its cell-killing effect.[13][16]

Troubleshooting Guide

Problem: My Hydrophobic Interaction Chromatography (HIC) profile shows broad peaks and a wide DAR distribution. How can I achieve a more homogeneous product?

A wide DAR distribution is a common issue with cysteine-linked ADCs.[6]

Possible Causes & Solutions:

  • Inconsistent Antibody Reduction: The number of available cysteine thiols is determined by the reduction step. Inconsistent reduction leads to a variable number of conjugation sites.

    • Solution: Tightly control the reduction conditions. Optimize the concentration of the reducing agent (e.g., TCEP or DTT), reaction time, temperature, and pH.[18] Perform time-course studies to identify the optimal point where the desired number of disulfide bonds are reduced.[1]

  • Suboptimal Conjugation Stoichiometry: An incorrect molar ratio of the drug-linker to the antibody can lead to both under- and over-conjugated species.[4]

    • Solution: Carefully control the stoichiometry of the Mal-PEG2-VCP-Eribulin linker added to the reduced antibody.[4] Experiment with different molar equivalents to find the ratio that yields the desired average DAR and a narrower distribution.

  • Reaction Quenching: Inefficient quenching of the conjugation reaction can lead to continued, slow reaction or side reactions.

    • Solution: Ensure the quenching step, often done by adding excess N-acetylcysteine, is efficient in capping all unreacted maleimides and thiols.[1]

Problem: I am observing significant drug deconjugation over time, suggesting my ADC is unstable. What is the cause and how can I prevent it?

This is a well-documented issue with traditional maleimide-based ADCs due to the instability of the thiosuccinimide linkage.[7][8][12]

Cause: The thiosuccinimide bond can undergo a retro-Michael reaction under physiological conditions, leading to the release of the drug-linker from the antibody.[7][8]

Solutions:

  • Promote Thiosuccinimide Hydrolysis: The most effective strategy is to convert the unstable thiosuccinimide ring into a stable, hydrolyzed (ring-opened) form.[7][9]

    • Method: After the initial conjugation reaction, adjust the pH of the ADC solution to a mildly basic level (e.g., pH 9.0) and incubate for a specific period (e.g., 2 days at 37°C or 14 hours in borate (B1201080) buffered saline at pH 9.2).[11][19] This process promotes hydrolysis, creating a stable thioether bond that is resistant to deconjugation.[8][9]

  • Use Advanced Maleimide Derivatives: Newer maleimide linker designs can accelerate hydrolysis or form more stable bonds from the outset.

    • N-Aryl Maleimides: These have been shown to form more stable conjugates compared to traditional N-alkyl maleimides. ADCs made with N-aryl maleimides showed less than 20% deconjugation over 7 days in serum, compared to 35-67% for N-alkyl maleimides.[20][21][22]

    • Self-Hydrolyzing Maleimides: These are engineered with adjacent basic groups that act as intramolecular catalysts, speeding up the hydrolysis reaction at neutral pH.[7][8]

Table 1: Comparison of Maleimide Linker Stability
Maleimide TypeDeconjugation (in serum over 7 days at 37°C)Key FeatureReference(s)
Traditional N-Alkyl Maleimide35 - 67%Prone to retro-Michael reaction.[20][21]
N-Aryl Maleimide< 20%Electron-withdrawing groups accelerate hydrolysis and stabilize the conjugate.[20][21][22]
Self-Hydrolyzing MaleimideSignificantly ReducedIntramolecular catalysis provides rapid hydrolysis at physiological pH.[8]
Problem: My Size Exclusion Chromatography (SEC) analysis shows a high level of aggregates. What are the potential causes and solutions?

Aggregation is a critical issue that can affect the safety and efficacy of an ADC.

Possible Causes & Solutions:

  • Hydrophobicity of the Payload: Eribulin and the linker can increase the overall hydrophobicity of the antibody, promoting self-association and aggregation, especially at higher DAR values.

    • Solution: Optimize the average DAR to the lowest value that still provides therapeutic efficacy. Formulate the ADC in a buffer containing stabilizing excipients like polysorbate, sucrose, or arginine, which can help minimize protein-protein interactions.

  • Incorrect Disulfide Bridging: During the re-oxidation step (if used), incorrect disulfide bonds can form, leading to misfolded proteins that are prone to aggregation.[1][10]

    • Solution: Optimize the re-oxidation conditions, including the choice of oxidizing agent (e.g., dehydroascorbic acid), concentration, and incubation time.[11]

  • Buffer Conditions: The pH and ionic strength of the buffer used during conjugation and for the final formulation can significantly impact protein solubility and stability.

    • Solution: Screen different buffer systems and pH values to find the optimal conditions for your specific ADC. Ensure the final formulation buffer is one in which the ADC has demonstrated long-term stability.

Key Experimental Protocols

Protocol 1: Characterization of DAR Distribution by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on hydrophobicity. Since each conjugated drug-linker adds hydrophobicity, HIC can resolve species with different DAR values (DAR0, DAR2, DAR4, etc.).[23][24]

Methodology:

  • Column: Use a HIC column suitable for antibodies (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, and so on, as the more hydrophobic species require a lower salt concentration to elute.[23] The average DAR can be calculated from the relative peak areas.[25]

Protocol 2: Analysis of Aggregates and Fragments by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[24][26]

Methodology:

  • Column: Use an SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).[26]

  • Mobile Phase: A physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Flow Rate: Typically 0.5 mL/min.

  • Run Type: Isocratic.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Aggregates will elute first, followed by the main monomer peak, and then any fragments. Peak areas are used to calculate the percentage of each species.

Protocol 3: Intact Mass Analysis by LC-MS

Mass Spectrometry (MS) provides a precise mass of the different ADC species, confirming the DAR and identifying other modifications.[26] Native SEC-MS is often preferred as it preserves the non-covalent structure of the ADC.[27]

Methodology:

  • Sample Preparation: If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.[27] Desalt the sample into a volatile buffer like ammonium acetate.

  • Chromatography (Optional but Recommended): Use an online desalting or SEC column with a volatile mobile phase (e.g., 100 mM ammonium acetate) to separate the ADC from non-volatile salts before it enters the mass spectrometer.[23]

  • Mass Spectrometer: Use a high-resolution mass spectrometer such as a Q-TOF.

  • Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different species. The mass difference between peaks will correspond to the mass of the attached Mal-PEG2-VCP-Eribulin drug-linker, allowing for unambiguous confirmation of DAR species.[25]

Table 2: Recommended Analytical Techniques for Heterogeneity Assessment
Heterogeneity TypePrimary TechniqueSecondary/Confirmatory TechniqueReference(s)
DAR Distribution HIC-HPLCMass Spectrometry (Intact Mass)[15][23]
Aggregation & Fragmentation SEC-HPLCCapillary Electrophoresis (CE-SDS)[11][26]
Linker Instability / Deconjugation HIC-HPLC (over time)Mass Spectrometry (monitoring average DAR)[9][28]
Charge Variants Ion-Exchange Chromatography (IEX)Imaged Capillary Isoelectric Focusing (icIEF)[3][11]

Visual Guides

TroubleshootingWorkflow cluster_0 Troubleshooting Heterogeneity in Mal-PEG2-VCP-Eribulin ADCs start High Heterogeneity Detected (e.g., in release testing) analyze_hic Run HIC-HPLC (DAR Distribution) start->analyze_hic analyze_sec Run SEC-HPLC (Size Variants) start->analyze_sec analyze_ms Run LC-MS (Mass Confirmation) start->analyze_ms hic_result Broad Peaks / Wide DAR? analyze_hic->hic_result sec_result High Aggregates / Fragments? analyze_sec->sec_result ms_result Unexpected Masses / Deconjugation? analyze_ms->ms_result hic_cause Cause: Inconsistent Reduction or Suboptimal Stoichiometry hic_result->hic_cause Yes hic_solution Solution: Optimize Reduction & Conjugation Conditions hic_cause->hic_solution sec_cause Cause: Hydrophobicity, Misfolding, or Buffer Conditions sec_result->sec_cause Yes sec_solution Solution: Adjust DAR, Optimize Formulation, Control Process sec_cause->sec_solution ms_cause Cause: Linker Instability (Retro-Michael Reaction) ms_result->ms_cause Yes ms_solution Solution: Induce Hydrolysis (pH shift) or Use Stabilized Maleimide ms_cause->ms_solution

Caption: A logical workflow for troubleshooting common sources of ADC heterogeneity.

MaleimideChemistry cluster_1 Maleimide-Cysteine Conjugation and Stability Pathways reactants Antibody-SH + Mal-Linker-Drug conjugate Thiosuccinimide Conjugate (Desired Initial Product) reactants->conjugate Michael Addition (Conjugation) deconjugation Deconjugated Antibody-SH + Maleimide-Linker-Drug conjugate->deconjugation Retro-Michael Reaction (Unstable Linkage) stable_conjugate Hydrolyzed Conjugate (Stable Final Product) conjugate->stable_conjugate Thiosuccinimide Hydrolysis (Stabilization Step)

Caption: Chemical pathways for maleimide conjugation and subsequent reactions.

ADCatWork cluster_2 ADC Mechanism of Action adc 1. ADC Circulates in Bloodstream binding 2. Binds to Antigen on Cancer Cell adc->binding internalization 3. Internalization (Endocytosis) binding->internalization lysosome 4. Trafficking to Lysosome internalization->lysosome cleavage 5. Val-Cit Linker Cleavage by Cathepsin B lysosome->cleavage release 6. Eribulin Released into Cytoplasm cleavage->release action 7. Microtubule Inhibition & Cell Death release->action

Caption: The sequential mechanism of action for a VCP-Eribulin ADC.

References

Technical Support Center: Mal-PEG2-VCP-Eribulin ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production and scaling up of Mal-PEG2-VCP-Eribulin Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a Mal-PEG2-VCP-Eribulin ADC?

A1: The Mal-PEG2-VCP-Eribulin ADC is a targeted cancer therapeutic. The monoclonal antibody (mAb) component binds to a specific antigen on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cell and trafficked to the lysosomes.[1][2] Inside the acidic environment of the lysosome, the Val-Cit (VC) dipeptide in the linker is cleaved by lysosomal proteases like Cathepsin B.[3][4][] This cleavage initiates a self-immolative cascade of the PABC (p-aminobenzyl carbamate) spacer, leading to the release of the potent cytotoxic payload, Eribulin.[3][6] Eribulin, a microtubule inhibitor, then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[7][8]

Q2: What is the role of each component in the Mal-PEG2-VCP-Eribulin linker-payload?

A2: Each component has a distinct function:

  • Maleimide (B117702) (Mal): This reactive group forms a stable covalent bond with the free thiol groups of reduced cysteine residues on the monoclonal antibody.[9]

  • PEG2: The two-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and serves to improve the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[1]

  • VCP (Val-Cit-PABC): This is the cleavable linker system. The Val-Cit dipeptide is the specific substrate for Cathepsin B, ensuring targeted payload release within the lysosome. The PABC acts as a self-immolative spacer to ensure the released Eribulin is in its active, unmodified form.[3][4][6]

  • Eribulin: This is the highly potent cytotoxic payload that kills the target cancer cells by inhibiting microtubule function.[7][8]

Q3: What is the target Drug-to-Antibody Ratio (DAR) for this type of ADC?

A3: The target average DAR for a Mal-PEG2-VCP-Eribulin ADC is typically between 3.6 and 4.4.[6] This indicates that on average, each antibody is conjugated to approximately four Eribulin molecules. Maintaining a consistent DAR is a critical quality attribute as it directly impacts the potency and therapeutic index of the ADC.[10]

Troubleshooting Guide

Problem 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Steps
Incomplete Antibody Reduction 1. Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP). Insufficient TCEP will result in fewer available thiol groups for conjugation. For example, for a 5.3 mg/mL antibody solution, TCEP concentrations between 70.6 µM and 141.2 µM can be evaluated.[6][11] 2. Increase Incubation Time/Temperature: Extend the reduction incubation time or slightly increase the temperature (e.g., from room temperature to 37°C) to ensure complete disulfide bond reduction. Monitor for potential aggregation. 3. Check Reducing Agent Quality: Ensure the reducing agent is fresh and has not been oxidized.
Inefficient Conjugation Reaction 1. Increase Molar Excess of Drug-Linker: Increase the molar ratio of the Mal-PEG2-VCP-Eribulin to the antibody. A higher excess can drive the reaction to completion. 2. Optimize Reaction pH: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. Ensure the reaction buffer is within this range. 3. Extend Conjugation Time: Allow the conjugation reaction to proceed for a longer duration. Monitor the reaction progress by analyzing samples at different time points.
Hydrolysis of Maleimide 1. Control pH: Avoid high pH conditions (>7.5) during the conjugation step, as this can accelerate maleimide hydrolysis. 2. Prepare Drug-Linker Solution Fresh: Prepare the solution of the maleimide-containing drug-linker immediately before use to minimize hydrolysis.
Problem 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
Potential Cause Troubleshooting Steps
Over-reduction of Antibody 1. Decrease Reducing Agent Concentration: Excessive reduction can expose more cysteine residues than intended, leading to higher DAR and potential unfolding and aggregation. Carefully titrate down the concentration of TCEP.[6][11] 2. Shorten Reduction Time: Reduce the incubation time for the reduction step.
Hydrophobicity-driven Aggregation 1. Optimize Formulation Buffer: Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sucrose (B13894) in the formulation buffer to help stabilize the ADC and prevent aggregation.[12] 2. Control Protein Concentration: High concentrations of the ADC can promote aggregation. Consider performing the conjugation and purification steps at a lower antibody concentration. 3. Purification Method: Use size-exclusion chromatography (SEC) to remove aggregates after the conjugation step.[12]
Presence of Free Drug-Linker 1. Improve Purification: Unreacted, hydrophobic drug-linker can associate with the ADC and contribute to aggregation. Enhance the purification process (e.g., tangential flow filtration or chromatography) to ensure complete removal of free drug-linker.[10]
Problem 3: Inconsistent Batch-to-Batch Production
Potential Cause Troubleshooting Steps
Variability in Raw Materials 1. Quality Control of mAb: Ensure the starting monoclonal antibody has consistent quality attributes, including purity and post-translational modifications. 2. Quality Control of Drug-Linker: Verify the purity and identity of each new batch of Mal-PEG2-VCP-Eribulin. Impurities can affect the conjugation efficiency.
Process Parameter Deviations 1. Strict Process Control: Tightly control all process parameters, including temperatures, incubation times, pH values, and mixing speeds.[10] 2. Automated Systems: For larger scale production, utilize automated systems to minimize human error and ensure process consistency.[10]
Scale-up Issues 1. Mixing Efficiency: Ensure equivalent mixing efficiency at larger scales. Inefficient mixing can lead to local concentration differences and inconsistent conjugation. 2. Heat and Mass Transfer: Consider the impact of altered heat and mass transfer at larger volumes and adjust process parameters accordingly.

Experimental Protocols

Antibody Reduction (Partial)

Objective: To reduce a controlled number of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

  • Reaction buffer (e.g., Phosphate buffer with EDTA)

Protocol:

  • Dilute the mAb to the desired concentration (e.g., 1.5 - 5.3 mg/mL) in the reaction buffer.[6][11]

  • Add the calculated volume of TCEP stock solution to achieve the target molar ratio (e.g., starting with a 1:1 to 2:1 molar ratio of TCEP to disulfide bonds to be reduced).

  • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-3 hours).

  • The reduced antibody should be used immediately in the conjugation step.

Conjugation of Mal-PEG2-VCP-Eribulin to Reduced Antibody

Objective: To covalently link the drug-linker to the reduced antibody via the maleimide-thiol reaction.

Materials:

  • Reduced antibody solution from the previous step.

  • Mal-PEG2-VCP-Eribulin stock solution (e.g., in a compatible organic solvent like DMSO).

  • Quenching reagent (e.g., N-acetylcysteine).

Protocol:

  • To the reduced antibody solution, add the Mal-PEG2-VCP-Eribulin stock solution to achieve a target molar excess (e.g., 5-10 fold excess over available thiol groups). The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubate the reaction at a controlled temperature (e.g., room temperature) for 1-4 hours, with gentle mixing.

  • To quench any unreacted maleimide groups, add a molar excess of the quenching reagent (e.g., N-acetylcysteine) and incubate for an additional 20-30 minutes.

Purification of the ADC

Objective: To remove unreacted drug-linker, quenching reagent, and any aggregates to yield a purified ADC.

Protocol (using Tangential Flow Filtration - TFF):

  • Set up a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).

  • Diafilter the crude ADC solution against a suitable formulation buffer (e.g., PBS or a formulation buffer containing stabilizing excipients) for a sufficient number of diavolumes to ensure complete removal of small molecule impurities.

  • Concentrate the purified ADC to the desired final concentration.

Characterization of the ADC

Objective: To determine the key quality attributes of the purified ADC, including DAR, aggregation levels, and purity.

a) Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV at 280 nm.

  • Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. The average DAR is calculated from the relative peak areas of the different species.[]

b) Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Column: A suitable SEC column for monoclonal antibodies.

  • Mobile Phase: A physiological pH buffer (e.g., PBS).

  • Flow Rate: Isocratic flow.

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller peaks at earlier retention times for aggregates. The percentage of aggregation can be calculated from the peak areas.[14]

Visualizations

Signaling Pathway of ADC Action

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Mal-PEG2-VCP-Eribulin ADC Receptor Tumor Cell Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Eribulin Released Eribulin Lysosome->Eribulin Linker Cleavage Microtubules Microtubule Disruption Eribulin->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction CathepsinB Cathepsin B

Caption: Intracellular pathway of Mal-PEG2-VCP-Eribulin ADC.

Experimental Workflow for ADC Production

ADC_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (with TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation DrugLinker Mal-PEG2-VCP-Eribulin DrugLinker->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (TFF or Chromatography) Quenching->Purification Characterization Characterization (HIC, SEC, etc.) Purification->Characterization FinalADC Purified ADC Purification->FinalADC

Caption: General workflow for Mal-PEG2-VCP-Eribulin ADC production.

Troubleshooting Logic for Low DAR

Low_DAR_Troubleshooting Start Low DAR Observed CheckReduction Check Antibody Reduction Efficiency Start->CheckReduction CheckConjugation Review Conjugation Parameters Start->CheckConjugation CheckReagents Verify Reagent Quality Start->CheckReagents Sol_IncreaseTCEP Increase TCEP Conc. or Incubation Time CheckReduction->Sol_IncreaseTCEP Incomplete? Sol_IncreaseDL Increase Drug-Linker Molar Excess CheckConjugation->Sol_IncreaseDL Suboptimal? Sol_OptimizepH Optimize Reaction pH (6.5-7.5) CheckConjugation->Sol_OptimizepH pH out of range? Sol_FreshReagents Use Fresh TCEP and Drug-Linker CheckReagents->Sol_FreshReagents Degraded?

Caption: Decision tree for troubleshooting low DAR results.

References

Navigating the Complexities of Eribulin ADC Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of Eribulin-conjugated Antibody-Drug Conjugates (ADCs) by mass spectrometry presents a unique set of challenges due to the inherent heterogeneity of these complex biotherapeutics. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting their mass spectrometry data accurately and efficiently.

Troubleshooting Guide: Common Issues in Eribulin ADC Mass Spectrometry

This section addresses specific problems that may be encountered during the mass spectrometric analysis of Eribulin ADCs, offering potential causes and actionable solutions.

Observed Issue Potential Causes Recommended Actions
Poor Signal or No Ionization - Inappropriate ionization mode (ESI vs. MALDI).- Suboptimal source parameters (e.g., cone voltage, gas pressures).[1]- Sample complexity leading to ion suppression.- Insufficient sample concentration.- Optimize electrospray ionization (ESI) source parameters. For surface-accessible linker-payloads, lower cone voltages may be necessary to prevent in-source fragmentation.[1]- Employ separation techniques like liquid chromatography (LC) prior to MS to reduce sample complexity.[1][2][3]- Ensure sample concentration is adequate for the instrument's sensitivity.
Complex, Uninterpretable Spectra - Heterogeneity of the ADC (glycosylation, drug loading).[4][5]- Presence of multiple charge state envelopes.- In-source fragmentation of the linker-payload.[1]- Deglycosylate the ADC prior to analysis to reduce spectral complexity.[4][6]- Utilize deconvolution software to simplify spectra and determine the mass of different species.[5][7][8]- Optimize ESI source parameters to minimize fragmentation.[1] Consider using native MS conditions.[1][7][9]
Incorrect Drug-to-Antibody Ratio (DAR) Calculation - Inaccurate peak integration from chromatograms (e.g., HIC, RP-HPLC).[10]- Overlapping peaks in the chromatogram.[10][11]- Artifacts in the deconvolution process.[8]- Incomplete separation of drug-loaded species.- Use mass spectrometry to directly measure the mass of each species and calculate the DAR from the relative intensities in the deconvoluted spectrum.[6][7][]- Employ high-resolution MS for better separation of different drug-loaded forms.[1][3]- Use specialized deconvolution algorithms designed for complex spectra to avoid artifacts.[8][13]
Observation of Half-Antibody or Fragments - Incomplete re-formation of interchain disulfide bonds after reduction and conjugation.[14]- Instability of the ADC under analytical conditions.- In-source fragmentation.- Use non-reducing SDS-PAGE or size exclusion chromatography (SEC) to assess the presence of fragments.[2][14]- Employ native MS, which can maintain the non-covalent interactions of the ADC.[1][7][9][15]- Optimize MS source conditions to reduce fragmentation.[1]
Discrepancies Between Different Analytical Methods (e.g., HIC vs. MS) - Different methods measure different properties (hydrophobicity vs. mass).- HIC can be less accurate for ADCs with very hydrophobic or hydrophilic payloads.[10][11]- Overlapping peaks in HIC can lead to inaccurate quantification.[10][11]- Mass spectrometry provides a direct measurement of mass and is often more accurate for DAR determination.[10][11]- Use orthogonal methods to characterize the ADC, but rely on high-resolution MS for definitive mass and DAR values.[7]

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the mass spectrometry analysis of Eribulin ADCs.

1. What is the first step I should take to simplify my complex Eribulin ADC mass spectrum?

To reduce the complexity arising from glycosylation, it is highly recommended to deglycosylate your ADC sample prior to MS analysis.[4][6] This will result in a much simpler spectrum, making it easier to interpret the different drug-loaded species.

2. How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my Eribulin ADC?

While techniques like Hydrophobic Interaction Chromatography (HIC) can provide an estimate, mass spectrometry offers a more direct and accurate measurement.[10][11] By deconvoluting the mass spectrum, you can determine the relative abundance of each drug-loaded species (D0, D1, D2, etc.) and calculate a weighted average DAR.[6][7][]

3. What is "native" mass spectrometry and why is it useful for Eribulin ADCs?

Native mass spectrometry analyzes the ADC in a non-denaturing solution, which helps to preserve the non-covalent interactions within the molecule.[7][9][15] This is particularly important for cysteine-linked ADCs where the subunits are held together by non-covalent forces after the reduction of interchain disulfide bonds for drug conjugation.[1][] It allows for the analysis of the intact ADC and can prevent dissociation into subunits that might occur under denaturing conditions.[1]

4. I see unexpected masses in my spectrum. What could they be?

Unexpected masses could be due to a variety of factors, including:

  • Fragments of the antibody, such as a "half ADC" or free light chains, which can arise during the conjugation process.[14]

  • In-source fragmentation of the Eribulin payload or linker.[1]

  • Modifications to the antibody or payload, such as oxidation.[10]

  • Salt adducts , which are common in native MS.[13]

Careful data analysis and comparison with theoretical masses can help to identify these species.

5. How does the choice of linker affect the mass spectrometry analysis of an Eribulin ADC?

The linker chemistry can significantly impact the analysis. For example:

  • Acid-labile linkers may require careful selection of mobile phase pH to avoid cleavage during LC-MS analysis.[1]

  • The hydrophobicity of the linker-payload can affect chromatographic separation.[1]

  • Some linkers may be prone to in-source fragmentation , requiring optimization of MS parameters.[1]

For instance, the MORAb-202 Eribulin ADC uses a cathepsin-cleavable linker.[16]

Experimental Protocols & Methodologies

A detailed methodology for a key experiment is provided below.

Determination of Average DAR by LC-MS

This protocol outlines a general procedure for determining the average Drug-to-Antibody Ratio (DAR) of an Eribulin ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • If the ADC is glycosylated, perform deglycosylation using an appropriate enzyme (e.g., PNGase F) according to the manufacturer's protocol to simplify the resulting mass spectrum.[4][6]
  • For cysteine-conjugated ADCs where subunit analysis is desired, the sample can be reduced to separate the light and heavy chains.[6][7]
  • Dilute the ADC to a final concentration of approximately 1 mg/mL in an appropriate buffer.

2. Liquid Chromatography (LC):

  • For intact mass analysis under denaturing conditions: Use a reversed-phase column (e.g., C4) with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.[1]
  • For intact mass analysis under native conditions: Use a size-exclusion chromatography (SEC) column with a mobile phase such as ammonium (B1175870) acetate.[1][7][9][15] This is crucial for maintaining the integrity of ADCs with non-covalently linked subunits.[1]

3. Mass Spectrometry (MS):

  • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][5]
  • Acquire data in a positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the ADC.
  • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good ionization and minimize fragmentation.[1]

4. Data Analysis:

  • Process the raw data to obtain a mass spectrum for the ADC.
  • Use a deconvolution algorithm (e.g., MaxEnt or similar) to convert the m/z spectrum into a zero-charge mass spectrum.[8] This will show the masses of the different drug-loaded species.
  • Identify the peaks corresponding to the unconjugated antibody (D0) and the antibody with 1, 2, 3, etc., Eribulin molecules attached.
  • Calculate the average DAR using the following formula, where I(Dx) is the intensity of the peak for the ADC with 'x' drugs: Average DAR = Σ(x * I(Dx)) / Σ(I(Dx))

Visualizing Experimental Workflows

To aid in understanding the analytical processes, the following diagrams illustrate key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC Eribulin ADC Sample Deglyco Deglycosylation (Optional) ADC->Deglyco Reduce Reduction (Optional) Deglyco->Reduce LC Liquid Chromatography (SEC or RP) Reduce->LC MS Mass Spectrometry LC->MS Decon Deconvolution MS->Decon DAR DAR Calculation Decon->DAR

Caption: Workflow for DAR determination of Eribulin ADCs.

troubleshooting_logic start Complex Mass Spectrum? check_glyco Is the ADC Glycosylated? start->check_glyco deglyco Perform Deglycosylation check_glyco->deglyco Yes check_frag Are there unexpected fragments? check_glyco->check_frag No deglyco->check_frag native_ms Use Native MS check_frag->native_ms Yes interpret Interpret Simplified Spectrum check_frag->interpret No optimize_source Optimize Source Parameters native_ms->optimize_source optimize_source->interpret

Caption: Troubleshooting logic for complex Eribulin ADC spectra.

References

Improving the therapeutic window of Mal-PEG2-VCP-Eribulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mal-PEG2-VCP-Eribulin ADCs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG2-VCP-Eribulin antibody-drug conjugates (ADCs). The focus is on improving the therapeutic window by addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: ADC Conjugation and Characterization

Question 1: Why is my Drug-to-Antibody Ratio (DAR) lower than expected after conjugation?

Answer: A low DAR is a common issue in cysteine-based conjugation. Several factors related to the antibody reduction and linker-payload reaction can be the cause. Follow this troubleshooting guide:

  • Incomplete Antibody Reduction: The Mal-PEG2-VCP-Eribulin linker reacts with free thiol (-SH) groups on the antibody, which are generated by reducing interchain disulfide bonds. Incomplete reduction is a primary cause of low DAR.

    • Troubleshooting:

      • Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP). Insufficient TCEP will not reduce all available disulfide bonds, while excessive TCEP can lead to antibody fragmentation.

      • Verify Reaction Time and Temperature: Ensure the reduction reaction proceeds for the recommended duration and at the optimal temperature (e.g., 1-2 hours at 37°C).

      • Check Buffer pH: The reduction efficiency can be pH-dependent. Ensure your buffer is within the optimal range (typically pH 7.0-7.5).

  • Linker-Payload Instability/Degradation: The maleimide (B117702) group on the linker is susceptible to hydrolysis, rendering it unable to react with thiols.

    • Troubleshooting:

      • Use Fresh Reagents: Prepare the drug-linker solution immediately before use. Avoid using previously dissolved and stored solutions.

      • Control pH during Conjugation: The thiol-maleimide reaction is most efficient at pH 6.5-7.5.[1] At pH > 7.5, the rate of maleimide hydrolysis increases significantly.

      • Minimize Reaction Time: While the reaction is rapid, unnecessarily long incubation times can expose the maleimide to hydrolysis.

  • Inefficient Removal of Excess Reducing Agent: Residual reducing agent can cap the free thiols on the antibody or reduce the maleimide group on the linker.

    • Troubleshooting:

      • Ensure Efficient Desalting: Use a properly sized and equilibrated desalting column (e.g., G-25) to remove all traces of the reducing agent after the reduction step and before adding the drug-linker.

Question 2: My ADC shows significant aggregation after conjugation. What is the cause and how can I fix it?

Answer: ADC aggregation is a major obstacle that can affect efficacy, pharmacokinetics, and immunogenicity.[2] It is often caused by the increased hydrophobicity of the ADC due to the conjugation of the Eribulin payload.[2][3]

  • High DAR: Higher DAR values increase the overall hydrophobicity of the ADC, promoting aggregation.[2][4] Studies have shown that ADCs with high DARs (e.g., 8) are cleared from circulation faster than those with lower DARs (e.g., 2 or 4).[2][4]

    • Troubleshooting:

      • Target a Lower Average DAR: Optimize the conjugation conditions (e.g., reduce the molar excess of the drug-linker) to target an average DAR of 2 to 4, which is common for approved ADCs.

      • Purification: Use Size Exclusion Chromatography (SEC) to remove existing aggregates after the conjugation reaction.

  • Suboptimal Buffer Conditions: The pH and salt concentration of the formulation buffer can influence protein stability.

    • Troubleshooting:

      • Buffer Screening: Perform a buffer screen to identify the optimal pH and excipients (e.g., sucrose, polysorbate) that minimize aggregation and maintain ADC stability during storage.

  • Physical Stress: Processes like repeated freeze-thaw cycles or vigorous mixing can induce aggregation.[2]

    • Troubleshooting:

      • Aliquot and Store Properly: Aliquot the ADC into single-use volumes and store at the recommended temperature (e.g., -80°C) to avoid freeze-thaw cycles.

      • Gentle Handling: Handle the ADC solution gently, avoiding vortexing or vigorous shaking.

Category 2: In Vitro and In Vivo Stability

Question 3: I am observing premature payload release in my in vivo mouse model. Why is the Val-Cit linker unstable?

Answer: This is a well-documented challenge. The Val-Cit (valine-citrulline) linker, while generally stable in human plasma, is known to be susceptible to premature cleavage in mouse plasma.[5]

  • Cause: The instability is due to the activity of a specific mouse carboxylesterase, Ces1c, which can cleave the Val-Cit dipeptide.[5] This leads to premature release of Eribulin in the circulation, which can increase off-target toxicity and reduce the amount of payload delivered to the tumor.[6]

  • Troubleshooting & Mitigation Strategies:

    • Consider Alternative Linkers for Murine Studies: For preclinical studies in mice, consider using a linker known to be more stable in rodent plasma. For example, a glutamic acid-valine-citrulline (EVCit) linker has been shown to have enhanced stability in mouse plasma while retaining its cleavability by cathepsin B in the lysosome.[7][8][9]

    • Use a Different Animal Model for PK Studies: If feasible, conduct pharmacokinetic (PK) and stability studies in species where the Val-Cit linker is more stable, such as rats or non-human primates.

    • Careful Data Interpretation: Be aware of this limitation when interpreting efficacy and toxicity data from mouse models. High toxicity or lower-than-expected efficacy might be linked to this linker instability.

Question 4: How can I assess the stability of the thiol-maleimide bond in my ADC?

Answer: The thioether bond formed by the thiol-maleimide reaction can be unstable and undergo a retro-Michael reaction, leading to deconjugation and payload transfer to other proteins like albumin.[10][11]

  • Experimental Assessment:

    • Plasma Incubation Assay: Incubate the ADC in plasma (human, mouse) at 37°C. At various time points, analyze the samples using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-Liquid Chromatography (RP-LC) to quantify the amount of intact ADC and detect the release of free payload.[9]

    • Mass Spectrometry (MS): Use LC-MS to analyze the ADC after plasma incubation to identify deconjugated antibody or payload-adducts on plasma proteins.

  • Mitigation Strategies:

    • Maleimide Ring Hydrolysis: Promote the hydrolysis of the maleimide ring after conjugation. The hydrolyzed form is resistant to the retro-Michael reaction, significantly increasing stability.[10][11] This can be accelerated by incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.0) for a short period post-conjugation, though this must be carefully optimized to avoid antibody degradation.

    • Use Stabilized Maleimides: Employ next-generation maleimide derivatives designed to accelerate hydrolysis or prevent the retro-Michael reaction.[11]

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

ADC Property DAR 2 DAR 4 DAR 8 Reference
Systemic Clearance Low Moderate High [2][4]
In Vivo Tolerability (MTD) High Moderate Low [4]
Aggregation Propensity Low Moderate High [2]

| Therapeutic Index | Widest | Intermediate | Narrowest |[4] |

Table 2: Comparative Stability of Cleavable Linkers in Plasma

Linker Type Stability in Human Plasma Stability in Mouse Plasma Primary Cleavage Enzyme (Mouse) Reference
Val-Cit-PABC (VC) High Low / Moderate Carboxylesterase (Ces1c) [7][5][12]

| Glu-Val-Cit-PABC (EVCit) | High | High | N/A (Resistant to Ces1c) |[7][8] |

Experimental Protocols

Protocol 1: General Method for Thiol-Maleimide Conjugation
  • Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., Phosphate (B84403) buffer with EDTA, pH 7.2).

  • Partial Reduction:

    • Add a calculated molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. A typical starting point is 2.5 equivalents.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent:

    • Immediately cool the reaction mixture on ice.

    • Remove TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the conjugation buffer (pH 6.5-7.5).

  • Conjugation Reaction:

    • Dissolve the Mal-PEG2-VCP-Eribulin drug-linker in a compatible solvent (e.g., DMSO) immediately before use.

    • Add the drug-linker solution to the reduced antibody at a specified molar excess (e.g., 5-10 fold over the antibody).

    • Incubate at 4°C or room temperature for 1-4 hours with gentle mixing, protected from light.

  • Quenching:

    • Add excess N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification and Formulation:

    • Purify the ADC from unconjugated drug-linker and other reactants using SEC or tangential flow filtration.

    • Dialyze the purified ADC into the final formulation buffer for storage.

Protocol 2: DAR and Aggregation Analysis by Chromatography
  • Hydrophobic Interaction Chromatography (HIC) for DAR Determination:

    • Principle: HIC separates ADC species based on hydrophobicity. Species with more Eribulin molecules (higher DAR) are more hydrophobic and elute later.[3][13][14]

    • Method:

      • Column: Use a HIC column (e.g., Butyl-NPR).

      • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer, pH 7.0).

      • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0).

      • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species.

      • Analysis: The resulting chromatogram will show peaks corresponding to unconjugated antibody (DAR=0) and ADCs with DARs of 2, 4, 6, and 8. The average DAR is calculated from the relative area of each peak.[13]

  • Size Exclusion Chromatography (SEC) for Aggregation Analysis:

    • Principle: SEC separates molecules based on their size. Aggregates are larger and elute earlier than the monomeric ADC.[3][15]

    • Method:

      • Column: Use an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[3]

      • Mobile Phase: Isocratic elution with a physiological buffer (e.g., PBS, pH 7.4).

      • Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Any peaks eluting earlier represent high molecular weight species (aggregates). The percentage of aggregation is calculated from the peak areas.

Visualizations (Graphviz)

ADC_Mechanism_of_Action ADC 1. Mal-PEG2-VCP-Eribulin ADC in Circulation TargetCell 2. Binds to Target Antigen on Cancer Cell ADC->TargetCell Targeting Internalization 3. Receptor-Mediated Endocytosis TargetCell->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome 4. Trafficking to Lysosome Endosome->Lysosome Fusion Cleavage 5. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Acidic pH, High Enzyme Activity Release 6. Eribulin Payload is Released into Cytoplasm Cleavage->Release Self-immolation of PABC Apoptosis 7. Eribulin Inhibits Microtubule Dynamics → Apoptosis Release->Apoptosis Cytotoxicity Troubleshooting_Workflow Start Problem: Low Drug-to-Antibody Ratio (DAR) CheckReduction Step 1: Verify Antibody Reduction Start->CheckReduction CheckLinker Step 2: Assess Linker-Payload CheckReduction->CheckLinker Reduction OK TCEP A. Optimize TCEP Concentration & Time CheckReduction->TCEP pH_Reduction B. Confirm Buffer pH (7.0 - 7.5) CheckReduction->pH_Reduction CheckPurification Step 3: Check Purification Steps CheckLinker->CheckPurification Linker OK FreshLinker A. Use Freshly Prepared Drug-Linker Solution CheckLinker->FreshLinker pH_Conj B. Confirm Conjugation pH (6.5 - 7.5) CheckLinker->pH_Conj Desalting A. Ensure Complete Removal of TCEP Post-Reduction CheckPurification->Desalting End DAR Improved CheckPurification->End Purification OK Eribulin_Signaling_Pathway Eribulin Eribulin Tubulin Free Tubulin Dimers Eribulin->Tubulin Sequesters into non-functional aggregates Growth Growth Phase (Polymerization) Eribulin->Growth Inhibits (End-poisoning) Spindle Mitotic Spindle Formation Disrupted Tubulin->Growth assembles into Microtubule Microtubules (Dynamic Instability) Shortening Shortening Phase (Depolymerization) Microtubule->Shortening dynamic equilibrium Growth->Microtubule Shortening->Tubulin releases Block G2/M Phase Arrest Spindle->Block Apoptosis Apoptosis (Cell Death) Block->Apoptosis

References

Technical Support Center: Enhancing the Bystander Effect of Eribulin Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the bystander effect of Eribulin-payload antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of Eribulin ADCs?

A1: The bystander effect is a crucial mechanism where the Eribulin payload, once released from an ADC within a target antigen-positive (Ag+) cancer cell, can diffuse into the surrounding tumor microenvironment and kill adjacent antigen-negative (Ag-) cells.[] This is particularly important for treating solid tumors, which often exhibit heterogeneous antigen expression, meaning not all cancer cells express the target antigen.[] A potent bystander effect allows the ADC to overcome this heterogeneity, leading to a more comprehensive anti-tumor response.

Q2: What are the key molecular properties required for an effective Eribulin bystander effect?

A2: Several factors are critical:

  • Cleavable Linker: The linker connecting Eribulin to the antibody must be cleavable within the tumor microenvironment or inside the target cell to release the payload.[] Non-cleavable linkers, which require full degradation of the antibody in the lysosome, typically do not produce a bystander effect.

  • Payload Permeability: The released Eribulin payload must be able to cross cell membranes to affect neighboring cells. Eribulin is considered to have good membrane permeability, which facilitates its bystander activity.[]

  • Payload Potency: Eribulin is a highly potent microtubule inhibitor, meaning it can induce cytotoxicity at very low concentrations, which is essential for both target cell killing and the bystander effect.

Q3: How does Eribulin exert its cytotoxic effect?

A3: Eribulin is a microtubule-targeting agent. Its unique mechanism involves binding to tubulin and inhibiting the growth phase of microtubules without affecting the shortening phase. This action disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[2][]

Strategies to Enhance the Bystander Effect

Optimizing the design of the ADC and considering combination therapies are key strategies to maximize the bystander effect.

Linker Technology

The choice of linker is paramount. A linker that is stable in systemic circulation but efficiently cleaved at the tumor site ensures that the payload is released where it is needed.

  • Enzyme-Cleavable Linkers: Linkers containing dipeptides like valine-citrulline (vc) are designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in tumor cells.[2] This is a common and effective strategy for Eribulin ADCs like BB-1701 and MORAb-202.[2][4]

Combination Therapies

Combining Eribulin-based ADCs with other agents can create a more favorable tumor microenvironment for the bystander effect or sensitize cancer cells to the payload.

  • PI3K/mTOR or MEK Inhibitors: Preclinical studies have shown that combining Eribulin with inhibitors of the PI3K/mTOR or MEK signaling pathways can result in synergistic tumor cell killing.[5]

  • Immune Checkpoint Inhibitors: Eribulin has been shown to induce immunogenic cell death (ICD), which can attract immune cells to the tumor.[2] This provides a rationale for combining Eribulin ADCs with immune checkpoint inhibitors to enhance the anti-tumor immune response.

Modulating the Tumor Microenvironment

Eribulin itself has been observed to remodel the tumor vasculature. This can lead to improved tumor perfusion and may help reduce hypoxia, a condition often associated with drug resistance.[6] This vascular remodeling could potentially enhance the distribution of the released payload to neighboring cells.

Quantitative Data Summary

The following tables summarize in vitro cytotoxicity data for Eribulin-based ADCs, demonstrating their potency on target cells and their bystander killing capability.

Table 1: In Vitro Cytotoxicity of HER2-Targeting Eribulin ADC (BB-1701)

Cell LineHER2 ExpressionTreatmentIC50 (nM)
NCI-N87HighBB-1701~0.28
U87MGNullBB-1701>1000
NCI-N87 + U87MG (Co-culture)MixedBB-1701~0.28

Data sourced from preclinical studies of BB-1701. The potent killing of the co-culture, which includes HER2-null cells, demonstrates a strong bystander effect.[2]

Table 2: In Vitro Cytotoxicity of FRα-Targeting Eribulin ADC (MORAb-202)

Cell LineFRα ExpressionTreatmentIC50 (nM)
IGROV-1HighMORAb-2020.01
NCI-H2110MediumMORAb-2020.74
A431-A3LowMORAb-20223.0
SJSA-1NegativeMORAb-202>100
Co-culture Bystander EffectMixedMORAb-202>140-fold increase in potency on FRα-negative cells in co-culture vs. monoculture

Data sourced from preclinical studies of MORAb-202. The results show a clear correlation between target expression and direct cytotoxicity, and a significant bystander effect in co-culture models.[4][7]

Visualized Workflows and Pathways

G cluster_0 ADC Action in Target Cell cluster_1 Bystander Effect ADC Eribulin ADC Binding Binds to Target Antigen (Ag+) ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Release Payload Release (Linker Cleavage) Internalization->Release Diffusion Eribulin Diffuses Out of Target Cell Release->Diffusion Payload Permeates Membrane Uptake Uptake by Neighboring Antigen-Negative (Ag-) Cell Diffusion->Uptake Cytotoxicity Cytotoxicity in Bystander Cell Uptake->Cytotoxicity

Caption: Logical workflow of the ADC bystander effect.

G Eribulin Eribulin Payload (Released in Cytosol) Tubulin Binds to β-Tubulin (Vinca Domain) Eribulin->Tubulin Growth_Inhibition Inhibits Microtubule Growth Phase Tubulin->Growth_Inhibition Spindle_Disruption Mitotic Spindle Formation Disrupted Growth_Inhibition->Spindle_Disruption Arrest G2/M Cell Cycle Arrest Spindle_Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis G start Start seed_cells Co-seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells in a 96-well plate start->seed_cells label_ag_neg Note: Ag- cells are often labeled (e.g., GFP, Luciferase) for selective quantification seed_cells->label_ag_neg add_adc Add serial dilutions of Eribulin ADC seed_cells->add_adc incubate Incubate for 3-5 days add_adc->incubate measure_viability Measure Viability incubate->measure_viability quantify Selectively quantify viability of labeled Ag- cells (e.g., fluorescence plate reader) measure_viability->quantify analyze Compare viability of Ag- cells in co-culture vs. monoculture quantify->analyze end End analyze->end

References

Technical Support Center: Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues related to premature linker cleavage of antibody-drug conjugates (ADCs) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is premature linker cleavage and why is it a significant issue?

A1: Premature linker cleavage is the unintended release of the cytotoxic payload from an antibody-drug conjugate (ADC) while it is still in systemic circulation, before it reaches the target tumor cells.[1] This is a critical issue because it reduces the amount of payload delivered to the tumor, thereby decreasing the ADC's efficacy.[2] Furthermore, the early, systemic release of the potent cytotoxin can lead to off-target toxicities, which can be dose-limiting and harm healthy tissues.[3][4] A common side effect associated with premature cleavage of certain linkers is myelosuppression, including neutropenia.[5][6]

Q2: What are the common types of cleavable linkers used in ADCs?

A2: Cleavable linkers are designed to be stable in the bloodstream and release the payload under specific conditions present in tumor cells.[1][7] The three main categories are:

  • Protease-sensitive linkers: These contain a peptide sequence (e.g., valine-citrulline or vc) that is cleaved by proteases like cathepsin B, which are often overexpressed in tumor cell lysosomes.[7][8][9]

  • pH-sensitive linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[7][9]

  • Redox-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment inside the cell, where concentrations of agents like glutathione (B108866) are significantly higher than in the bloodstream.[1][7]

Q3: What are the primary mechanisms that cause premature linker cleavage in circulation?

A3: The primary mechanism of premature cleavage for many peptide-based linkers is enzymatic degradation by extracellular proteases encountered in the bloodstream.[3] For example, the commonly used valine-citrulline (vc) linker is susceptible to cleavage by serine proteases, such as neutrophil elastase.[4][6] This can lead to the release of the payload in non-target tissues, including the bone marrow.[3] For other linker types, chemical instability in plasma can also contribute to premature payload release.[10]

Q4: How does linker design impact the overall stability and efficacy of an ADC?

A4: Linker design is critical for balancing plasma stability with efficient intracellular payload release.[2][] An ideal linker should be highly stable in circulation to prevent off-target toxicity and ensure the payload reaches the tumor.[12][13] Upon internalization into the target cell, the linker must be efficiently cleaved to release the active drug.[14] Factors such as the linker's chemical structure, length, and steric hindrance can all be modulated to optimize this balance and improve the ADC's therapeutic index.[2][12]

Troubleshooting Guides

This section addresses specific issues encountered during ADC development related to linker stability.

Issue 1: High Off-Target Toxicity (e.g., Myelosuppression) and Reduced Therapeutic Index Observed In Vivo
  • Primary Suspected Cause: Premature release of the cytotoxic payload in systemic circulation due to linker instability. This is often observed with peptide linkers sensitive to extracellular enzymes like elastase.[3][6]

  • Troubleshooting & Mitigation Strategies:

    • Re-evaluate Linker Chemistry: The choice of linker is a crucial factor. If using a standard dipeptide linker like Val-Cit, consider alternatives with enhanced stability.

    • Implement a Tandem-Cleavage Strategy: A novel approach involves using a linker that requires two sequential enzymatic cleavages to release the payload.[3] For instance, a dipeptide linker can be protected by a sterically bulky group like a glucuronide moiety.[5][6] This protecting group is stable in circulation but is removed by β-glucuronidase in the lysosome, exposing the dipeptide for subsequent cleavage and payload release.[3][6] This strategy has been shown to dramatically improve tolerability in preclinical models.[5]

    • Introduce Steric Hindrance: Modifying the linker by adding chemical groups near the cleavage site can create steric hindrance, which can protect the linker from unwanted enzymatic cleavage in the bloodstream.[2][12]

    • Increase Hydrophilicity: Highly hydrophobic payloads can contribute to poor pharmacokinetics and aggregation.[10] Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can help mitigate these effects and improve tolerability.[15]

Quantitative Data: In Vivo Stability of Different Linker Strategies

The following table summarizes data from a study comparing a standard Val-Cit (vc) linker with a novel tandem-cleavage linker. The data shows the percentage of conjugated payload remaining on the antibody in rat plasma over time.

Time PointStandard vc-MMAE Linker (% Conjugated Payload)P1' Tandem-Cleavage Linker (% Conjugated Payload)
1 hour~85%~98%
24 hours~40%~90%
48 hours~25%~85%
168 hours<10%~60%
Data derived from rat pharmacokinetic studies.[3]

Diagram: Tandem-Cleavage Linker Mechanism

This diagram illustrates how a tandem-cleavage linker enhances stability in circulation while enabling payload release inside the target cell.

Tandem_Cleavage_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cell (Internalized) ADC_stable ADC with Tandem Linker (Payload Protected) Protease Extracellular Protease (e.g., Elastase) ADC_stable->Protease Resistant to Cleavage (Steric Hindrance) Lysosome Lysosome ADC_stable->Lysosome Internalization Step1 Step 1: Glucuronidase cleaves protecting group Lysosome->Step1 Step2 Step 2: Cathepsin B cleaves dipeptide Step1->Step2 Payload Active Payload Released Step2->Payload

Caption: Tandem-cleavage mechanism protects the payload in circulation.

Issue 2: Poor or Inconsistent Efficacy In Vivo Despite High In Vitro Potency
  • Primary Suspected Cause: The ADC has poor stability in the plasma of the preclinical species being tested, leading to insufficient delivery of the intact ADC to the tumor site.[2] Linker stability can vary significantly between species (e.g., mouse vs. rat vs. human).[6]

  • Troubleshooting & Mitigation Strategies:

    • Conduct In Vitro Plasma Stability Assays: Before extensive in vivo studies, evaluate the stability of your ADC in plasma from the relevant species. This can provide an early indication of potential issues.

    • Quantify Intact ADC Over Time: Use an ELISA-based method to measure the concentration of the antibody with its payload still attached over time.[1] A rapid decrease indicates linker instability.

    • Quantify Free Payload: Use a method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to measure the amount of free payload that appears in the plasma over time.[1][16] An increase in free payload corresponds to linker cleavage.

Experimental Protocol: ELISA-Based Assay for ADC Stability

This protocol outlines a method to quantify the amount of intact, payload-conjugated antibody in plasma samples.[1]

  • Dosing and Sample Collection: Administer the ADC intravenously to the animal model (e.g., rat). Collect blood samples into tubes containing an anticoagulant at predetermined time points (e.g., 1h, 6h, 24h, 48h, 7d). Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.[1][3]

  • Plate Coating: Coat a 96-well microtiter plate with the specific antigen that the ADC's antibody targets. Incubate overnight at 4°C, then wash the plate to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature, then wash.

  • Sample Incubation: Dilute the collected plasma samples in an appropriate buffer. Add the diluted samples to the wells and incubate for 2 hours. The intact ADC in the plasma will bind to the antigen coated on the plate.

  • Detection of Conjugated Payload: Wash the plate. Add a secondary antibody that is conjugated to an enzyme (e.g., HRP) and specifically recognizes the cytotoxic payload. This is the key step, as this antibody will only bind to ADCs that still have the payload attached. Incubate for 1 hour, then wash thoroughly.

  • Signal Development: Add a chromogenic substrate (e.g., TMB) for the enzyme. The enzyme will catalyze a reaction, producing a color change. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance of each well using a plate reader. The signal intensity is directly proportional to the concentration of intact ADC in the plasma sample.[1] Create a standard curve to quantify the results.

Diagram: Workflow for ELISA-Based Stability Assay

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol Dosing 1. IV Dosing in Animal Model Sampling 2. Collect Plasma (Time Course) Dosing->Sampling Coating 3. Coat Plate with Antigen Sampling->Coating Blocking 4. Block Plate Coating->Blocking Incubate 5. Add Plasma Samples (Intact ADC Binds) Blocking->Incubate Detect 6. Add Anti-Payload Detection Ab Incubate->Detect Signal 7. Add Substrate & Measure Signal Detect->Signal

Caption: Workflow for quantifying intact ADC in plasma via ELISA.

Issue 3: ADC Aggregation, Poor Solubility, and Rapid Plasma Clearance
  • Primary Suspected Cause: High hydrophobicity of the linker-payload combination.[10] Many potent cytotoxic payloads are highly hydrophobic, and conjugating multiple copies to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation, poor solubility, and accelerated clearance from circulation.[15]

  • Troubleshooting & Mitigation Strategies:

    • Optimize Drug-to-Antibody Ratio (DAR): A very high DAR can increase hydrophobicity. If aggregation is an issue, consider producing ADCs with a lower, more controlled DAR and assess if stability and pharmacokinetics improve.

    • Incorporate Hydrophilic Linkers: Actively counteract the payload's hydrophobicity by using linkers that contain hydrophilic moieties.[8] Short polyethylene glycol (PEG) chains or a β-glucuronide group can improve solubility and reduce aggregation.[8][15]

    • Formulation Optimization: Screen different formulation buffers, pH levels, and excipients (e.g., amino acids like arginine) to find conditions that maximize the stability and solubility of the ADC.

    • Monitor Aggregation: Regularly assess the level of aggregation in your ADC preparations using Size Exclusion Chromatography (SEC-HPLC).

Experimental Protocol: Analysis of ADC Aggregation by SEC-HPLC

  • System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The column should be chosen to effectively separate monomers from dimers and higher-order aggregates.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.

  • Injection and Separation: Inject the sample onto the SEC column. Molecules will be separated based on their size in solution. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then any smaller fragments.

  • Detection: Monitor the column eluate using a UV detector, typically at 280 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The percentage of aggregates is calculated by dividing the area of the aggregate peaks by the total area of all peaks (aggregates + monomer). An increase in the percentage of high molecular weight species indicates aggregation.

Diagram: Hydrophobicity, Aggregation, and Clearance Relationship

Hydrophobicity_Impact A High Payload Hydrophobicity B Increased ADC Aggregation A->B C Rapid Plasma Clearance B->C D Reduced Efficacy & Potential Toxicity C->D E Mitigation: - Hydrophilic Linkers - Optimize DAR E->B Reduces

Caption: Relationship between payload hydrophobicity and ADC performance.

References

Refinement of purification methods for high-purity ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the refinement of purification methods for high-purity Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during ADC purification?

A1: Common impurities include unconjugated antibody, free drug/linker, aggregated ADC species, and incorrectly conjugated ADC forms. The presence of these impurities can affect the efficacy and safety of the ADC.

Q2: How do I choose the appropriate chromatography method for my ADC?

A2: The choice of chromatography depends on the specific properties of your ADC and the impurities you need to remove.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. It is particularly effective for separating ADCs with different drug-to-antibody ratios (DARs).

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is primarily used to remove high molecular weight aggregates and low molecular weight impurities like free drug.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. It can be used to separate ADCs from unconjugated antibody and other charge variants.

Q3: What are the critical parameters to optimize for HIC purification of ADCs?

A3: Key parameters for HIC optimization include:

  • Salt Type and Concentration: The type and concentration of the salt in the mobile phase influence the hydrophobic interactions. Ammonium sulfate (B86663) and sodium chloride are commonly used.

  • Elution Gradient: A shallow elution gradient is often necessary to achieve high-resolution separation of different DAR species.

  • pH: The pH can affect the charge and hydrophobicity of the ADC, thereby influencing its interaction with the stationary phase.

  • Temperature: Temperature can also impact hydrophobic interactions.

Troubleshooting Guides

Issue 1: Poor Separation of DAR Species in HIC

Problem: Inadequate resolution between ADC species with different drug-to-antibody ratios (DARs) during Hydrophobic Interaction Chromatography (HIC).

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Salt Concentration Optimize the starting and ending salt concentrations in your gradient. A higher starting concentration may improve binding, while a shallower gradient can enhance resolution.
Steep Elution Gradient Decrease the slope of the elution gradient to allow for better separation of species with small differences in hydrophobicity.
Incorrect pH Evaluate the effect of pH on the separation. A change in pH can alter the surface hydrophobicity of the ADC.
Suboptimal Stationary Phase Screen different HIC columns with varying levels of hydrophobicity (e.g., Butyl, Phenyl) to find the best match for your ADC.
Issue 2: Presence of Aggregates in the Final Product

Problem: High levels of aggregated ADC species detected by Size Exclusion Chromatography (SEC) after purification.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Elution Conditions During a prior capture step (e.g., Protein A), a low pH elution can induce aggregation. Consider using a milder elution buffer or adding stabilizing excipients.
High Protein Concentration High concentrations of ADC during processing or storage can promote aggregation. Optimize the protein concentration throughout the purification workflow.
Inadequate SEC Resolution The SEC column may not be providing sufficient resolution to separate monomers from aggregates. Evaluate columns with different pore sizes or longer column lengths.
Buffer Composition The formulation buffer may not be optimal for ADC stability. Screen different buffers, pH levels, and excipients (e.g., arginine, polysorbate) to minimize aggregation.
Issue 3: Low Recovery of ADC After Purification

Problem: Significant loss of product during one or more chromatography steps.

Possible Causes & Solutions:

CauseRecommended Solution
Non-specific Binding to Column The ADC may be irreversibly binding to the chromatography resin. Try adding a small amount of a non-ionic solvent or altering the pH of the mobile phase.
Precipitation on Column The ADC may be precipitating on the column due to the mobile phase conditions. Ensure the buffer conditions are compatible with the ADC's solubility.
Overly Aggressive Elution While aiming for purity, the elution conditions might be too stringent, leaving a significant portion of the product on the column. Re-evaluate the elution profile.
Inaccurate Quantification The method used to quantify the ADC before and after the purification step may be inaccurate. Verify the reliability of your analytical method.

Experimental Protocols & Workflows

Standard ADC Purification Workflow

A typical purification workflow for an ADC involves multiple chromatography steps to remove a range of impurities.

ADC_Purification_Workflow cluster_capture Capture Step cluster_intermediate Intermediate Purification cluster_polishing Polishing Step cluster_final Final Product Harvest Clarified Harvest ProteinA Protein A Chromatography Harvest->ProteinA Loading HIC Hydrophobic Interaction Chromatography (HIC) ProteinA->HIC Eluate from Protein A IEX Ion Exchange Chromatography (IEX) HIC->IEX DAR Fraction Pool SEC Size Exclusion Chromatography (SEC) IEX->SEC Polished Eluate UFDF Ultrafiltration/ Diafiltration (UF/DF) SEC->UFDF Monomer Peak FinalADC High-Purity ADC UFDF->FinalADC Final Formulation

Figure 1: A multi-step chromatographic workflow for ADC purification.
Troubleshooting Logic for Low Purity

When encountering a final product with suboptimal purity, a systematic approach to troubleshooting is necessary.

Troubleshooting_Low_Purity cluster_impurities Impurity Type cluster_solutions Corrective Actions Start Low Purity Detected in Final ADC IdentifyImpurity Identify Predominant Impurity (e.g., SEC, HIC, RP-HPLC) Start->IdentifyImpurity Aggregates Aggregates IdentifyImpurity->Aggregates High MW Species FreeDrug Free Drug/ Unconjugated Antibody IdentifyImpurity->FreeDrug Low MW or Unconjugated Peak ChargeVariants Charge Variants/ DAR Species IdentifyImpurity->ChargeVariants Incorrect DAR Profile or Charge Heterogeneity Sol_Aggregates Optimize SEC Step Review Formulation Buffer Adjust pH/Concentration in previous steps Aggregates->Sol_Aggregates Sol_FreeDrug Optimize HIC/IEX Gradient Introduce a Diafiltration Step FreeDrug->Sol_FreeDrug Sol_ChargeVariants Refine HIC/IEX Gradient Screen Alternative Resins Adjust pH ChargeVariants->Sol_ChargeVariants

Figure 2: A decision tree for troubleshooting low purity in ADC samples.

Adjusting conjugation parameters for different antibody isotypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting conjugation parameters for different antibody isotypes.

Key Structural Differences Between Antibody Isotypes Affecting Conjugation

The success of an antibody conjugation reaction is highly dependent on the structural characteristics of the antibody isotype. Key parameters such as molecular weight, the number of available conjugation sites (like primary amines on lysine (B10760008) residues), and the overall structure vary significantly between isotypes like IgG, IgA, and IgM.[1][2] These differences necessitate adjustments to conjugation protocols to achieve optimal labeling while preserving antibody function.

For amine-reactive conjugations, such as those using N-hydroxysuccinimide (NHS) esters, the number and accessibility of lysine residues are critical.[3][] IgM, being a large pentameric structure, has a significantly higher molecular weight and more lysine residues than a monomeric IgG, requiring different molar ratios of the labeling reagent.[2][5]

PropertyIgGIgAIgMSource
Molecular Weight (kDa) ~150~160 (monomer), ~385 (dimer)~900 (pentamer)[2][6]
Structure MonomerMonomer or DimerPentamer[5][7]
Heavy Chain Type Gamma (γ)Alpha (α)Mu (μ)[8]
Typical Serum Concentration (mg/mL) 8 - 160.4 - 3.50.5 - 2[6]
Relative Abundance of Lysine Residues ~80-90 per molecule~100-110 per monomer~450-500 per pentamer[9]

Troubleshooting Common Conjugation Issues

This section addresses specific problems that may arise during the conjugation of different antibody isotypes.

Q1: I am seeing very low conjugation efficiency (low Degree of Labeling - DOL) with my IgM antibody using a standard IgG protocol.

A1: This is a common issue stemming from the significant structural differences between IgG and IgM. While IgM has more theoretical conjugation sites (lysines), many may be inaccessible or located within the complex pentameric structure.[5] Additionally, some IgM antibodies can be sensitive to the alkaline pH conditions often used for NHS-ester reactions.[10]

Recommendations:

  • Increase Molar Ratio: For IgM, a higher molar excess of the labeling reagent is often required compared to IgG. Start by doubling the ratio used for IgG and optimize from there.

  • Optimize Reaction pH: While NHS esters react efficiently at pH 8.3-8.5, this can sometimes denature IgM.[10][11] You can try lowering the pH to 7.5-8.0, which may improve IgM stability, though it might slow down the reaction rate, requiring a longer incubation time.[12]

  • Consider Alternative Chemistries: If amine-reactive chemistry consistently fails, consider targeting other residues. For instance, carbohydrate moieties on the antibody can be oxidized to create aldehydes for conjugation, a method less dependent on isotype structure.[13]

Q2: My IgG/IgA conjugate has precipitated out of solution after the labeling reaction.

A2: Antibody aggregation after conjugation is often a sign of over-labeling or unfavorable buffer conditions.[14] The addition of labels, especially hydrophobic ones, can alter the antibody's surface charge and increase its propensity to aggregate.[15]

Recommendations:

  • Reduce Molar Ratio: The most common cause of aggregation is an excessively high degree of labeling.[12] Perform a titration with decreasing molar ratios of the labeling reagent to find the optimal balance between labeling efficiency and conjugate solubility.

  • Check Antibody Purity and Concentration: Ensure your starting antibody is highly pure (>95%) and at an appropriate concentration (generally >0.5 mg/mL) as recommended by many protocols.[16] Impurities can compete for the label, and low antibody concentrations can reduce conjugation efficiency.[16]

  • Optimize Buffer Conditions: Unfavorable buffer conditions, such as incorrect pH or salt concentration, can promote aggregation.[15] Ensure the buffer is free of amine-containing substances like Tris or glycine (B1666218), which will compete with the antibody for the label.[17] The reaction should be performed in a suitable buffer like PBS with an adjusted pH (e.g., using sodium bicarbonate).[17]

  • Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer period can sometimes help reduce aggregation for sensitive antibodies.[12]

Q3: The antigen-binding affinity of my conjugated antibody is significantly reduced.

A3: This indicates that the conjugation reaction has likely modified critical lysine residues within the antigen-binding site (Fab region).[3] This is a risk with random conjugation methods like NHS-ester chemistry.

Recommendations:

  • Lower the Degree of Labeling (DOL): A lower DOL reduces the statistical probability of modifying residues in the binding site. Aim for a DOL in the range of 2-4 for most applications.

  • Adjust Reaction pH: The pKa of lysine residues can vary based on their local environment.[3] Slightly altering the pH of the reaction buffer can sometimes shift the reactivity towards more accessible lysines on the Fc region and away from those in the antigen-binding pocket.

  • Use Site-Specific Conjugation Methods: For applications where preserving antibody function is absolutely critical, consider site-specific conjugation techniques. These methods target specific sites on the antibody, such as engineered cysteines or glycans, that are distant from the antigen-binding region, ensuring that functionality is retained.[18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting molar ratio of dye-to-antibody for different isotypes?

A1: This depends heavily on the antibody and the label being used, but a general guideline is:

  • For IgG: Start with a 10:1 to 20:1 molar ratio of dye:antibody.

  • For IgM: Due to its larger size and greater number of lysines, a higher ratio is needed. Start with a 30:1 to 50:1 molar ratio and optimize.

  • For IgA (monomeric): Treat similarly to IgG, starting with a 10:1 to 20:1 ratio. For dimeric IgA, you may need to increase the ratio slightly.

Q2: How critical is the buffer pH for amine-reactive (NHS-ester) conjugation?

A2: The pH is very critical. The primary amines on lysine residues are reactive with NHS esters only when they are deprotonated.[19] Lysine has a pKa of around 10.5, but this can vary.[] A reaction buffer with a pH of 8.3 to 8.5 is commonly recommended to ensure a sufficient number of amines are deprotonated and available for reaction.[11][20] However, for pH-sensitive antibodies like some IgMs, a lower pH (7.5-8.0) may be necessary to maintain stability.[10][15]

Q3: Can I use a standard antibody conjugation kit for all isotypes?

A3: While many kits can be adapted, they are often optimized for IgG.[16] If using a kit for other isotypes like IgM, you will likely need to deviate from the standard protocol.[10] Pay close attention to the recommended antibody concentration and be prepared to optimize the molar ratio of the labeling reagent. Some manufacturers offer kits specifically designed for IgM.[17]

Q4: My antibody is in a buffer containing BSA and sodium azide. Do I need to remove them before conjugation?

A4: Yes, absolutely. Bovine Serum Albumin (BSA) is a protein rich in primary amines and will compete with your antibody for the labeling reagent, drastically reducing conjugation efficiency.[16] Other amine-containing substances like Tris or glycine must also be removed.[17] Sodium azide, however, does not typically interfere with amine-reactive labeling reactions.[17] Buffer exchange using a desalting column or ultrafiltration is a necessary first step.[21]

Experimental Protocols

General Protocol: Amine-Reactive Labeling of Antibodies using NHS Esters

This protocol provides a general framework for conjugating a label (e.g., a fluorescent dye) to an antibody via primary amines. Crucial adjustment points for different isotypes are highlighted.

1. Antibody Preparation (Buffer Exchange)

  • Objective: To remove interfering substances and exchange the antibody into a conjugation-compatible buffer.

  • Procedure:

    • If your antibody solution contains BSA, Tris, glycine, or other amine-containing stabilizers, they must be removed.[16][17]

    • Use a desalting column (e.g., Sephadex G-25) or an ultrafiltration device (e.g., with a 10 kDa MWCO for IgG/IgA, or higher for IgM) to exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[17][21]

    • Adjust the antibody concentration to 2-5 mg/mL. More dilute solutions can lead to lower labeling efficiency.[17]

2. Reagent Preparation

  • Objective: To prepare the amine-reactive label for conjugation.

  • Procedure:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.[21]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[20]

3. Labeling Reaction

  • Objective: To covalently attach the label to the antibody.

  • Procedure:

    • Calculate Molar Ratios: This is the most critical step for isotype-specific adjustment.

      • Use the correct molecular weight for your specific isotype (e.g., ~150 kDa for IgG, ~900 kDa for IgM).

      • For IgG: Start with a 10-fold molar excess of the NHS ester.

      • For IgM: Start with a 30 to 50-fold molar excess.

    • Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[20]

    • (Optional) For sensitive antibodies, the reaction can be performed for 2 hours on ice.[21]

4. Quenching and Purification

  • Objective: To stop the reaction and remove unconjugated label.

  • Procedure:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume any remaining NHS ester.[21]

    • Incubate for 15-30 minutes.

    • Purify the antibody conjugate from the excess, unreacted label and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[13]

5. Characterization (Optional but Recommended)

  • Objective: To determine the Degree of Labeling (DOL).

  • Procedure:

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the label (e.g., ~495 nm for FITC).

    • Calculate the antibody concentration and the DOL using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.

Visualizations

experimental_workflow start_node Start: Antibody in Storage Buffer step1 1. Prepare Antibody (Remove BSA/Tris, Exchange to pH 8.3 Buffer) start_node->step1 Buffer Exchange end_node End: Purified Antibody Conjugate process_node process_node decision_node decision_node step2 2. Prepare Label (Dissolve NHS Ester in DMSO) step1->step2 Adjust Concentration step3 3. Conjugation Reaction (Incubate Ab + Label for 1 hr) step1->step3 step2->step3 step4 4. Purification (Desalting Column) step3->step4 Quench Reaction (e.g., Tris) step5 Determine DOL (Spectrophotometry) step4->step5 Characterize step5->end_node

Caption: General workflow for antibody conjugation using amine-reactive chemistry.

troubleshooting_tree problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem: Low DOL c1 Isotype? (e.g., IgM) p1->c1 Possible Causes p2 Problem: Aggregation c2 Over-labeling? p2->c2 Possible Causes p3 Problem: Loss of Activity c3 Labeling in Fab region? p3->c3 Possible Causes s1a Increase Molar Ratio Optimize pH (7.5-8.0) c1->s1a Yes c1b Low Ab Conc.? c1->c1b No (IgG) s1b Concentrate Ab >0.5 mg/mL c1b->s1b Yes s2a Reduce Molar Ratio Perform Titration c2->s2a Yes c2b Buffer Issue? c2->c2b No s2b Check pH, Remove Impurities c2b->s2b Yes s3a Reduce Molar Ratio (DOL) Consider Site-Specific Method c3->s3a Likely

Caption: Decision tree for troubleshooting common antibody conjugation issues.

References

Validation & Comparative

A Comparative Guide to the In Vitro Potency of Mal-PEG2-VCP-Eribulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro potency of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG2-VCP-Eribulin drug-linker system. We offer a comparative overview of its performance, supported by experimental data and detailed protocols, to assist researchers in evaluating this technology for their drug development programs.

Introduction to Mal-PEG2-VCP-Eribulin ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The success of an ADC is critically dependent on its individual components: the antibody, the linker, and the payload.[3]

The Mal-PEG2-VCP-Eribulin system consists of:

  • A Maleimide (Mal) group: For covalent attachment to cysteine residues on the monoclonal antibody.

  • A Polyethylene Glycol (PEG2) spacer: To improve solubility and pharmacokinetic properties.

  • A Valine-Citrulline (VC or VCP) peptide linker: Designed to be stable in systemic circulation and cleaved specifically by proteases, like Cathepsin B, within the lysosome of target cancer cells.[4][5][6]

  • Eribulin as the cytotoxic payload: A potent microtubule inhibitor that induces irreversible mitotic blockade, leading to apoptotic cell death.[7][8][9][10]

Validating the in vitro potency of an ADC is a crucial step in its development, ensuring that the conjugate can selectively kill target cancer cells while minimizing effects on healthy tissue.[11][12]

Mechanism of Action: From Binding to Cell Death

The efficacy of a Mal-PEG2-VCP-Eribulin ADC is predicated on a multi-step process that ensures the targeted delivery and specific release of its cytotoxic payload.

  • Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a tumor cell.[3] Following binding, the entire ADC-antigen complex is internalized into the cell via endocytosis.

  • Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[4] The high concentration of enzymes like Cathepsin B cleaves the valine-citrulline dipeptide within the VCP linker, releasing the Eribulin payload.[4][5]

  • Payload-Induced Cytotoxicity: The freed Eribulin then exerts its cytotoxic effect. It inhibits the growth phase of microtubules, preventing the formation of the mitotic spindle necessary for cell division.[8][13] This disruption of microtubule dynamics leads to a prolonged and irreversible mitotic blockade, ultimately inducing apoptosis (programmed cell death) in the cancer cell.[9][10]

ADC_Mechanism_of_Action cluster_cell ADC Mal-PEG2-VCP-Eribulin ADC TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Binding 1. ADC Binds to Surface Antigen ADC->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage 4. Cathepsin B Cleaves VC Linker Lysosome->Cleavage Release Free Eribulin Payload Cleavage->Release Microtubule 5. Inhibition of Microtubule Growth Release->Microtubule Blockade 6. Irreversible Mitotic Blockade Microtubule->Blockade Apoptosis 7. Apoptosis (Cell Death) Blockade->Apoptosis Experimental_Workflow Start Start Seeding 1. Seed Target & Control Cells in 96-Well Plate Start->Seeding Incubate1 2. Incubate 24h (Cell Attachment) Seeding->Incubate1 Dosing 3. Add Serial Dilutions of ADC Constructs Incubate1->Dosing Incubate2 4. Incubate 72-120h (Drug Exposure) Dosing->Incubate2 AddReagent 5. Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate2->AddReagent Measure 6. Measure Luminescence (Plate Reader) AddReagent->Measure Analyze 7. Data Analysis: Normalize & Fit 4-PL Curve Measure->Analyze Result Determine IC50 Value Analyze->Result

References

A Head-to-Head Comparison of Mal-PEG2-VCP-Eribulin and DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This guide provides a detailed, data-driven comparison of two prominent ADC platforms: those utilizing the Mal-PEG2-VCP-Eribulin linker-payload system and those employing the well-established DM1 payload. This objective analysis is intended to inform researchers and drug developers on the key characteristics and performance of these ADC technologies.

Executive Summary

Both Eribulin (B193375) and DM1-based ADCs are potent microtubule inhibitors, inducing cell cycle arrest and apoptosis. However, they exhibit key differences in their linker technology, bystander killing effect, and immunogenic properties. Preclinical evidence suggests that Eribulin-based ADCs, particularly those with a cleavable linker like Mal-PEG2-VCP, may offer advantages in treating tumors with low or heterogeneous target antigen expression due to a pronounced bystander effect and the induction of immunogenic cell death (ICD). DM1-based ADCs, such as the approved ado-trastuzumab emtansine (T-DM1), have a long-standing clinical track record and have demonstrated significant efficacy, particularly in high-antigen expressing tumors.

Mechanism of Action and Molecular Components

Both Eribulin and DM1 are potent tubulin inhibitors that disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] However, their molecular origins and specific binding sites on tubulin differ.

  • Mal-PEG2-VCP-Eribulin: This system consists of the cytotoxic payload Eribulin, a synthetic macrocyclic ketone analog of the marine natural product halichondrin B.[3] It is connected to the antibody via a linker comprising a maleimide (B117702) (Mal) for conjugation to antibody cysteine residues, a polyethylene (B3416737) glycol (PEG2) spacer to improve solubility, and a valine-citrulline (Val-Cit or VC) peptide that is cleavable by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5] The VCP linker is designed to release the unmodified Eribulin payload inside the target cell.[4][6]

  • DM1 ADCs: DM1 is a maytansinoid, a derivative of maytansine, which is a potent microtubule-targeting agent.[7] DM1 can be attached to antibodies through various linkers, which can be either cleavable or non-cleavable. A common non-cleavable linker is SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), as seen in T-DM1.[8] With a non-cleavable linker, the payload is released after the lysosomal degradation of the antibody, resulting in the payload being attached to the linker and a lysine (B10760008) residue.[9] Cleavable linkers, such as those containing disulfide bonds or peptides, are also used with DM1 to release the payload in the tumor microenvironment.[10]

In Vitro Cytotoxicity

A key determinant of an ADC's efficacy is its ability to kill cancer cells, particularly those with varying levels of target antigen expression. The preclinical HER2-targeting eribulin ADC, BB-1701, has been directly compared to a T-DM1-like ADC.

Cell LineTarget AntigenHER2 Expression LevelBB-1701 (Eribulin ADC) IC50 (nM)T-DM1 (DM1 ADC) IC50 (nM)
NCI-N87HER2HighMore PotentLess Potent
BT-474HER2HighMore PotentLess Potent
A549HER2LowLower IC50Higher IC50
NCI-H1975HER2LowLower IC50Higher IC50
NUGC-3HER2LowLower IC50Higher IC50

Table 1: Comparative In Vitro Cytotoxicity of a HER2-Targeting Eribulin ADC (BB-1701) and a T-DM1 ADC. Data from preclinical studies indicates that while both ADCs are highly effective against HER2-high cancer cells, the eribulin-containing ADC demonstrated higher potency (lower IC50 values) in cancer cell lines with low HER2 expression.[3][7][11]

Bystander Killing Effect

The bystander effect, where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, especially in tumors with heterogeneous antigen expression.[12] This effect is largely dependent on the cell permeability of the released payload.

Preclinical studies have demonstrated that the eribulin-based ADC, BB-1701, exhibits a significant bystander effect.[7][13] In co-culture experiments with HER2-high and HER2-null cells, BB-1701 was able to effectively kill the neighboring HER2-null cells.[7] This is attributed to the release of the cell-permeable eribulin payload from the cleavable VCP linker.[9][12]

In contrast, T-DM1, which utilizes a non-cleavable SMCC linker, is generally considered to have a limited or no bystander effect.[9][14] The released payload, lysine-SMCC-DM1, is charged and has low membrane permeability, thus remaining trapped within the target cell.[9]

Induction of Immunogenic Cell Death (ICD)

Immunogenic cell death is a form of apoptosis that stimulates an anti-tumor immune response. It is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and the surface exposure of calreticulin (B1178941).[15]

Studies on the eribulin-based ADC BB-1701 have shown that it can induce ICD, as evidenced by increased ATP release and calreticulin expression on the cell surface.[7][16] This suggests that beyond its direct cytotoxic effects, this type of ADC may also engage the immune system to fight the tumor. There is also evidence suggesting that T-DM1 can induce ICD, although the comparative potency versus an eribulin ADC in this regard has not been quantitatively established in a head-to-head study.[17][18]

Pharmacokinetics

Detailed head-to-head pharmacokinetic data for Mal-PEG2-VCP-Eribulin ADCs and DM1 ADCs from a single study is limited. However, general pharmacokinetic properties can be inferred from individual studies.

  • Mal-PEG2-VCP-Eribulin ADCs: Preclinical studies with BB-1701 in non-human primates have shown a favorable pharmacokinetic profile.[7] The cleavable linker is designed to be stable in circulation and release the payload primarily within the tumor microenvironment.[4]

  • DM1 ADCs (T-DM1): The pharmacokinetics of T-DM1 have been extensively studied in both preclinical and clinical settings.[19][20] In patients, T-DM1 has a terminal half-life of approximately 3.94 days.[19] The non-cleavable linker contributes to its stability in circulation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADCs.

  • Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight at 37°C with 5% CO2.[7]

  • ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Incubate for 48-144 hours.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of a 10% SDS-HCl solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[7]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to untreated controls and plot against ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.[7]

Co-culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent protein (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).

  • Data Acquisition: Measure the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.

  • Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[9]

Immunogenic Cell Death (ICD) Assays

ATP Release Assay:

  • Cell Treatment: Treat cancer cells with the ADC at a concentration known to induce cytotoxicity (e.g., 10x IC50) in serum-free media.[21]

  • Supernatant Collection: At various time points (e.g., 12, 24, 48 hours), collect the cell culture supernatant.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a luciferase-based ATP luminescence assay kit according to the manufacturer's instructions.[21]

  • Analysis: Compare the amount of ATP released from ADC-treated cells to that from untreated control cells.

Calreticulin Surface Expression Assay:

  • Cell Treatment: Treat cancer cells with the ADC.

  • Cell Staining: At desired time points, harvest the cells and stain them with a fluorescently labeled anti-calreticulin antibody.[6][22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with surface calreticulin expression and the mean fluorescence intensity.[6][22]

  • Analysis: Compare the surface calreticulin expression on ADC-treated cells to that on untreated control cells.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (Eribulin or DM1) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for microtubule-inhibiting ADCs.

Bystander_Effect_Comparison cluster_eribulin Mal-PEG2-VCP-Eribulin ADC cluster_dm1 DM1 ADC (Non-Cleavable Linker) E_TargetCell Antigen-Positive Tumor Cell E_Payload Released Eribulin (Cell Permeable) E_TargetCell->E_Payload Cleavable Linker E_BystanderCell Antigen-Negative Neighboring Cell E_Payload->E_BystanderCell Diffusion D_TargetCell Antigen-Positive Tumor Cell D_Payload Released Lys-SMCC-DM1 (Low Permeability) D_TargetCell->D_Payload Non-Cleavable Linker D_BystanderCell Antigen-Negative Neighboring Cell D_Payload->D_BystanderCell Limited/No Diffusion

Caption: Bystander effect comparison of cleavable vs. non-cleavable linkers.

Conclusion

The choice between a Mal-PEG2-VCP-Eribulin and a DM1-based ADC platform depends on the specific therapeutic strategy and the characteristics of the target cancer.

  • Mal-PEG2-VCP-Eribulin ADCs show significant promise, particularly for tumors with low or heterogeneous antigen expression, due to their potent bystander killing effect. The induction of immunogenic cell death is another potential advantage that could lead to more durable anti-tumor responses.

  • DM1 ADCs , especially those with non-cleavable linkers like T-DM1, have a proven clinical track record and are highly effective in tumors with high and uniform target antigen expression. The lack of a bystander effect can also be advantageous in minimizing off-target toxicity to surrounding healthy tissues.

Further head-to-head clinical studies are needed to fully elucidate the comparative efficacy and safety of these two important classes of antibody-drug conjugates. This guide provides a summary of the current preclinical evidence to aid researchers in their ongoing efforts to develop the next generation of targeted cancer therapies.

References

A Comparative Guide to the In Vivo Efficacy of Eribulin and DXd-based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Eribulin, a microtubule dynamics inhibitor, and DXd-based antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This analysis is based on available preclinical data and aims to provide an objective overview for researchers and professionals in the field of drug development.

Executive Summary

Eribulin and DXd-based ADCs represent two distinct and powerful approaches to cancer therapy. Eribulin exerts its cytotoxic effects by inhibiting microtubule growth, leading to mitotic catastrophe and apoptosis.[1][2] It also exhibits non-mitotic activities, including vascular remodeling and the reversal of the epithelial-to-mesenchymal transition (EMT), which may contribute to its anti-metastatic effects.[2][3][4]

DXd-based ADCs, such as Trastuzumab Deruxtecan (B607063) (T-DXd), are a form of targeted therapy.[5] They consist of a monoclonal antibody that specifically targets a tumor-associated antigen (e.g., HER2), a cleavable linker, and a potent topoisomerase I inhibitor payload (DXd).[5][6] This design allows for the selective delivery of the cytotoxic payload to cancer cells, minimizing systemic toxicity.[7][8] A key feature of DXd-based ADCs is the "bystander effect," where the membrane-permeable payload can kill neighboring tumor cells that may not express the target antigen.[8][9]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Eribulin and a representative DXd-based ADC, Trastuzumab Deruxtecan (T-DXd), from various preclinical studies. It is important to note that these studies were conducted independently under different experimental conditions, and therefore, the data should be interpreted as a reflection of each compound's individual activity rather than a direct comparison.

Table 1: In Vivo Efficacy of Eribulin in Xenograft Models

Cancer TypeCell LineAnimal ModelDosing RegimenKey Efficacy OutcomesReference
Breast CancerMDA-MB-435Mice0.25–1.0 mg/kgTumor regression (>95% inhibition at day 42)[10]
Breast CancerMDA-MB-435Mice0.375–1.5 mg/kg/dose (Q4D x 3)Complete tumor regression in 14 of 15 animals[10]
MelanomaLOXMice0.5 mg/kgDelayed tumor regrowth, 30% tumor-free survival[10]
Ovarian CancerNIH:OVCAR-3MiceNot SpecifiedMore potent than paclitaxel[10]
Colon CancerCOLO 205MiceNot SpecifiedMore potent than paclitaxel[10]
FibrosarcomaHT-1080Mice1.3-1.7 mg/kg (Q4D x 3)90-100% tumor-free survival[10]

Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models

Cancer TypeCell Line/ModelAnimal ModelDosing RegimenKey Efficacy OutcomesReference
Uterine Serous Carcinoma (HER2 3+)USC-ARK2SCID Mice4 mg/kg (i.v.)Tumor growth suppression and prolonged survival[11]
Breast Cancer (HER2+)NCI-N87Nude Mice10 mg/kgSignificant tumor growth inhibition (T/C = -6.1%)[12]
Breast Cancer Brain Metastasis (HER2+)PDX ModelMiceNot SpecifiedReduced tumor growth and prolonged survival[13]
Breast Cancer Brain Metastasis (T-DM1 Resistant)PDX ModelMiceNot SpecifiedReduced tumor size and prolonged survival[13]

Experimental Protocols

Eribulin In Vivo Efficacy Study (General Protocol)

A representative experimental design for evaluating the in vivo efficacy of Eribulin in a xenograft model is as follows:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., MDA-MB-435 breast cancer cells) are cultured under standard conditions. A specific number of cells (e.g., 1 x 107) are then subcutaneously implanted into the flank of immunocompromised mice (e.g., nu/nu mice).[14]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.

  • Drug Administration: Eribulin mesylate is administered intravenously (i.v.) according to a specified dosing schedule (e.g., once every 4 days for 3 doses; Q4D x 3) at various dose levels (e.g., 0.375, 0.75, and 1.5 mg/kg).[10] The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. The primary endpoints are typically tumor growth inhibition, tumor regression, and in some cases, the number of tumor-free survivors.[10][14]

Trastuzumab Deruxtecan (T-DXd) In Vivo Efficacy Study (General Protocol)

A typical preclinical in vivo study for T-DXd involves the following steps:

  • Cell Line/PDX and Implantation: HER2-expressing human cancer cells (e.g., NCI-N87) or patient-derived xenograft (PDX) tissues are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID mice).[12][13] For brain metastasis models, cells are injected intracranially.[13]

  • Tumor Establishment and Grouping: Once tumors reach a predetermined size (e.g., ~300 mm³), mice are randomized into treatment and control groups.[12]

  • Treatment Administration: T-DXd is administered intravenously (i.v.), typically as a single dose or intermittently (e.g., every 3 weeks), at doses ranging from 1 to 10 mg/kg.[12] Control groups may receive a vehicle or a non-targeting ADC.

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements or bioluminescence imaging.[13] Pharmacokinetic analysis of plasma and tumor tissue may also be performed to assess drug concentration.[12] Key efficacy readouts include tumor growth inhibition, objective response rate, and overall survival.[11][13]

Signaling Pathways and Mechanisms of Action

Eribulin's Mechanism of Action

Eribulin's primary mechanism is the inhibition of microtubule dynamics.[15] Unlike other microtubule-targeting agents, it binds to the plus ends of microtubules, suppressing their growth and sequestering tubulin into non-functional aggregates.[2] This leads to irreversible mitotic blockade and subsequent apoptosis.[2][16] Additionally, preclinical studies have revealed non-mitotic effects, including the remodeling of the tumor vasculature, which can increase tumor perfusion and reduce hypoxia, and the reversal of EMT, thereby decreasing the metastatic potential of cancer cells.[3][4][16]

Eribulin_Mechanism cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Eribulin Eribulin Tubulin Tubulin Microtubule Microtubule (Growing Plus End) Eribulin->Microtubule Binds to Nonfunctional_Aggregates Non-functional Tubulin Aggregates Microtubule->Nonfunctional_Aggregates Sequesters Tubulin into Mitotic_Blockade Irreversible Mitotic Blockade Nonfunctional_Aggregates->Mitotic_Blockade Leads to Apoptosis Apoptosis Mitotic_Blockade->Apoptosis Induces Vascular_Remodeling Vascular Remodeling Increased_Perfusion Increased Perfusion Vascular_Remodeling->Increased_Perfusion Reduced_Hypoxia Reduced Hypoxia Increased_Perfusion->Reduced_Hypoxia EMT Epithelial-Mesenchymal Transition (EMT) MET Mesenchymal-Epithelial Transition (MET) Eribulin_TME->Vascular_Remodeling Eribulin_TME->MET Induces

Caption: Eribulin's dual mechanism of action.
DXd-based ADC Mechanism of Action

The mechanism of DXd-based ADCs, exemplified by T-DXd, is a multi-step process.[17] The ADC first binds to its target antigen (e.g., HER2) on the tumor cell surface.[5] This is followed by internalization of the ADC-antigen complex into the cell.[17] Inside the lysosome, the linker is cleaved by enzymes that are often overexpressed in cancer cells, releasing the cytotoxic payload, DXd.[5][6] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptosis.[5] The membrane-permeable nature of DXd allows it to diffuse out of the target cell and kill neighboring tumor cells, a phenomenon known as the bystander effect.[8][9]

DXd_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell cluster_bystander Neighboring Tumor Cell ADC DXd-based ADC (e.g., T-DXd) HER2 HER2 Receptor ADC->HER2 1. Binding Internalization 2. Internalization (Endocytosis) HER2->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage Lysosome->Cleavage DXd_release DXd Payload (Released) Cleavage->DXd_release Nucleus 5. Nuclear Translocation DXd_release->Nucleus Bystander_Apoptosis Apoptosis DXd_release->Bystander_Apoptosis Bystander Effect (Payload Diffusion) Topoisomerase Topoisomerase I Inhibition Nucleus->Topoisomerase DNA_Damage 6. DNA Damage Topoisomerase->DNA_Damage Apoptosis 7. Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of a DXd-based ADC.

Experimental Workflow

The following diagram illustrates a general workflow for a preclinical in vivo efficacy study.

Experimental_Workflow start Start cell_culture 1. Cell Culture / PDX Preparation start->cell_culture implantation 2. Tumor Implantation (Subcutaneous / Orthotopic) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment_group Treatment Group (Eribulin or DXd-ADC) randomization->treatment_group control_group Control Group (Vehicle or Control ADC) randomization->control_group drug_admin 5. Drug Administration treatment_group->drug_admin control_group->drug_admin efficacy_eval 6. Efficacy Evaluation (Tumor Volume, Survival) drug_admin->efficacy_eval data_analysis 7. Data Analysis efficacy_eval->data_analysis end End data_analysis->end

Caption: General workflow for a preclinical in vivo study.

Conclusion

Eribulin and DXd-based ADCs are both highly effective anticancer agents with distinct mechanisms of action. Eribulin offers a unique profile with both direct cytotoxic and tumor microenvironment-modulating effects. DXd-based ADCs provide the advantage of targeted payload delivery and the bystander effect, which can be particularly beneficial in heterogenous tumors.

The preclinical data presented in this guide, while not from direct comparative studies, demonstrate the potent in vivo activity of both therapeutic modalities across a range of cancer models. The choice between these or other therapeutic agents in a clinical setting would be guided by factors such as tumor type, biomarker status (e.g., HER2 expression for T-DXd), prior therapies, and patient-specific factors. Further preclinical studies involving direct head-to-head comparisons would be invaluable in elucidating the relative strengths of these agents in specific cancer contexts.

References

A Comparative Guide to Validating the Target Specificity of a Mal-PEG2-VCP-Eribulin Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the target specificity of a novel Antibody-Drug Conjugate (ADC), Mal-PEG2-VCP-Eribulin. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of ADCs. Here, we compare its performance with relevant alternatives and provide supporting experimental data and protocols.

The Mal-PEG2-VCP-Eribulin ADC is a targeted cancer therapeutic comprising three key components:

  • A monoclonal antibody (mAb) that specifically targets Valosin-Containing Protein (VCP).

  • The highly potent cytotoxic agent, Eribulin, a microtubule dynamics inhibitor.[1][2]

  • A linker, Mal-PEG2-VCP (Maleimide-PEG2-Valine-Citrulline-PABC), designed to be stable in circulation and release the payload upon internalization into target cells.[3][4]

Valosin-Containing Protein (VCP), also known as p97, is an ATPase associated with various cellular activities (AAA) and is a compelling target for cancer therapy.[5][6] It is overexpressed in many cancer types and plays a critical role in cellular processes essential for cancer cell survival, such as protein degradation pathways like the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[6][7][8]

Eribulin is a synthetic analog of a natural marine product, halichondrin B.[9] It has a distinct mechanism of action, inhibiting the growth phase of microtubules without affecting the shortening phase, leading to irreversible mitotic blockade and apoptosis in cancer cells.[9][10][11] Beyond its cytotoxic effects, Eribulin also exhibits non-mitotic activities, including the reversal of the epithelial-to-mesenchymal transition (EMT) and vascular remodeling.[9][11]

The specificity of an ADC is paramount, ensuring that the cytotoxic payload is delivered preferentially to tumor cells, thereby maximizing efficacy and minimizing off-target toxicity.[12] This guide outlines the critical experiments required to validate the target-specific activity of the Mal-PEG2-VCP-Eribulin ADC.

Mechanism of Action of Mal-PEG2-VCP-Eribulin ADC

The proposed mechanism of action for the Mal-PEG2-VCP-Eribulin ADC begins with the specific binding of the antibody component to VCP expressed on the surface of cancer cells. Following binding, the ADC-VCP complex is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the Valine-Citrulline linker is cleaved by lysosomal proteases, such as Cathepsin B. This cleavage releases the Eribulin payload in its active form. The released Eribulin then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Mal-PEG2-VCP-Eribulin ADC VCP VCP Receptor ADC->VCP 1. Binding Internalization Internalization (Endocytosis) VCP->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion Eribulin Released Eribulin Lysosome->Eribulin 5. Linker Cleavage & Payload Release Tubulin Tubulin Eribulin->Tubulin 6. Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule 7. Inhibits Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 8. Cell Death Cytotoxicity_Assay_Workflow start Start seed_cells Seed VCP-High & VCP-Low Cells in 96-well Plates start->seed_cells adhere Incubate Overnight (Allow Adherence) seed_cells->adhere prepare_compounds Prepare Serial Dilutions of ADC and Controls adhere->prepare_compounds treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate Incubate for 96 Hours treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Normalize Data & Calculate IC₅₀ Values read_plate->analyze end_node End analyze->end_node VCP_ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination Recognized & Tagged ER_Membrane ER Membrane VCP_Complex VCP/p97 Complex Proteasome 26S Proteasome VCP_Complex->Proteasome Delivery Ub_Protein Ubiquitinated Protein Ubiquitination->Ub_Protein Ub_Protein->VCP_Complex Extraction from ER (ATP-dependent) Degradation Degradation Proteasome->Degradation

References

A Comparative Guide to Novel Eribulin-Based Antibody-Drug Conjugates for Cross-Reactivity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel antibody-drug conjugates (ADCs) utilizing the cytotoxic payload eribulin, a microtubule dynamics inhibitor. It focuses on the preclinical cross-reactivity and efficacy data of two prominent examples: BB-1701, a HER2-targeting ADC, and MORAb-202, which targets folate receptor alpha (FRα). The performance of these novel ADCs is compared with established alternatives, supported by experimental data to inform researchers and drug development professionals.

Comparative Performance of Eribulin ADCs and Alternatives

The in vitro cytotoxicity of BB-1701 and MORAb-202 has been evaluated in various cancer cell lines and compared to other ADCs. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of HER2-Targeting Eribulin ADC (BB-1701) and Comparators
Cell LineHER2 ExpressionADCIC50 (ng/mL)
JIMT-1LowBB-17011.8
Trastuzumab deruxtecan (B607063) (T-DXd)3.5
NCI-N87HighBB-17011.1
Trastuzumab deruxtecan (T-DXd)1.4
KPL-4HighBB-17010.9
Trastuzumab deruxtecan (T-DXd)1.1

Data extracted from preclinical studies of BB-1701.[1][2][3]

Table 2: In Vitro Cytotoxicity of FRα-Targeting Eribulin ADC (MORAb-202)
Cell LineFRα ExpressionADCIC50 (nM)
IGROV-1High (MFI Ratio: 420)MORAb-2020.01
NCI-H2110Moderate (MFI Ratio: 37)MORAb-2020.74
A431-A3Low (MFI Ratio: 7.3)MORAb-20223
SJSA-1Negative (MFI Ratio: 0.95)MORAb-202>100

MFI: Mean Fluorescence Intensity. Data from preclinical evaluations of MORAb-202.[4][5][6]

Table 3: Binding Affinity of Eribulin ADCs
ADCTargetBinding Affinity (KD)
BB-1701HER2Not significantly different from parental antibody
MORAb-202FRαRetained full binding affinity relative to parental antibody

Quantitative K D values were not consistently reported in the reviewed literature, but studies confirmed retained binding characteristics.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key experiments in ADC cross-reactivity studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • ADC Treatment: Prepare serial dilutions of the Eribulin ADC and comparator ADCs. Add the diluted ADCs to the respective wells and incubate for 72-120 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a non-linear regression model.[7][8]

In Vitro Bystander Cytotoxicity Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

  • Cell Preparation: Engineer antigen-negative cells to express a fluorescent protein (e.g., GFP) for identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with the Eribulin ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells in monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the GFP-expressing antigen-negative cell population. A reduction in the number of viable GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[9][10]

Tissue Cross-Reactivity Study (Immunohistochemistry)

This protocol is used to assess the binding of an ADC to a panel of normal human tissues to identify potential on-target, off-tumor, and off-target toxicities.

  • Tissue Preparation: Obtain a panel of frozen normal human tissues (typically 32 tissues as recommended by regulatory agencies). Cryosection the tissues to a thickness of 5-10 µm.

  • Antibody Incubation: Incubate the tissue sections with the Eribulin ADC at various concentrations. A labeled parental antibody and an isotype control are used as positive and negative controls, respectively.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the human antibody of the ADC. Add a chromogenic substrate to visualize the binding.

  • Microscopic Evaluation: A pathologist evaluates the stained tissue sections to determine the location and intensity of ADC binding. The staining pattern is compared to the known expression of the target antigen.[11][12][13][14]

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and experimental designs.

Eribulin_Mechanism_of_Action cluster_0 Eribulin ADC cluster_1 Target Cell cluster_2 Microtubule Dynamics Eribulin ADC Eribulin ADC Target Receptor Target Receptor Eribulin ADC->Target Receptor 1. Binding Endosome Endosome Target Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Free Eribulin Free Eribulin Lysosome->Free Eribulin 4. Payload Release Tubulin Dimers Tubulin Dimers Free Eribulin->Tubulin Dimers 5. Binds to plus ends Microtubule Growth Microtubule Growth Free Eribulin->Microtubule Growth 6. Inhibits polymerization Tubulin Dimers->Microtubule Growth Mitotic Block Mitotic Block Microtubule Growth->Mitotic Block Microtubule Shortening Microtubule Shortening Apoptosis Apoptosis Mitotic Block->Apoptosis

Caption: Mechanism of action of Eribulin ADCs.

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K PI3K/AKT Pathway RAS RAS HER2_HER3->RAS MAPK Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation FRa_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FRa FRα Endosome Endosome FRa->Endosome Internalization JAK JAK FRa->JAK Signal Transduction ERK ERK FRa->ERK Folate Folate Folate->FRa Binding Endosome->Folate Folate Release STAT3 STAT3 JAK->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Cell Proliferation Cell Proliferation ERK->Cell Proliferation Experimental_Workflow_ADC_Comparison Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay In Vitro Studies->Cytotoxicity Assay Bystander Assay Bystander Assay In Vitro Studies->Bystander Assay Binding Assay Binding Assay In Vitro Studies->Binding Assay Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Data Analysis & Comparison Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison Bystander Assay->Data Analysis & Comparison Binding Assay->Data Analysis & Comparison Xenograft Models->Data Analysis & Comparison Toxicity Studies->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

Benchmarking Mal-PEG2-VCP-Eribulin ADCs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of antibody-drug conjugates (ADCs) utilizing the Mal-PEG2-VCP-Eribulin drug-linker system against commercially available ADCs. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes complex biological and experimental processes.

Executive Summary

The Mal-PEG2-VCP-Eribulin platform represents a promising avenue for the development of novel ADCs. Its payload, eribulin, is a potent microtubule inhibitor with a distinct mechanism of action compared to other tubulin-targeting agents.[1][2][3] This guide benchmarks a notable investigational ADC utilizing this system, MORAb-202, which targets Folate Receptor Alpha (FRα), against the commercially available FRα-targeting ADC, Elahere® (mirvetuximab soravtansine-gynx), and other leading ADCs with microtubule inhibitor payloads. The data presented herein is compiled from publicly available preclinical and clinical studies.

Data Presentation: Comparative Performance of ADCs

The following tables summarize the key characteristics and performance metrics of the Mal-PEG2-VCP-Eribulin ADC (MORAb-202) and its commercial counterparts.

Table 1: ADC Composition and Characteristics

FeatureMORAb-202 (Mal-PEG2-VCP-Eribulin ADC)Elahere® (mirvetuximab soravtansine-gynx)Kadcyla® (trastuzumab emtansine)Adcetris® (brentuximab vedotin)Padcev® (enfortumab vedotin)
Target Antigen Folate Receptor Alpha (FRα)[4][5]Folate Receptor Alpha (FRα)[1][6]HER2[7][8]CD30[9][10]Nectin-4[11][12]
Antibody Farletuzumab (humanized IgG1)[4]Mirvetuximab (chimeric IgG1)[1]Trastuzumab (humanized IgG1)[7][8]Brentuximab (chimeric IgG1)[9]Enfortumab (human IgG1)[11]
Linker Maleimido-PEG2-Valine-Citrulline-PABC (cleavable)[4]sulfo-SPDB (cleavable)[1][13]SMCC (non-cleavable)[14][15]Valine-Citrulline (cleavable)[14]Valine-Citrulline (cleavable)[11]
Payload Eribulin (Microtubule inhibitor)[4]DM4 (Maytansinoid, Microtubule inhibitor)[1][13]DM1 (Maytansinoid, Microtubule inhibitor)[7][8]MMAE (Auristatin, Microtubule inhibitor)[9][14]MMAE (Auristatin, Microtubule inhibitor)[11]
Drug-to-Antibody Ratio (DAR) ~4.0[4]~3.4[1]~3.5[15]~4[14]~4[11]

Table 2: Preclinical In Vitro Cytotoxicity Data

ADCCell LineTarget ExpressionIC50Citation
MORAb-202 IGROV1 (Ovarian)FRα-high0.03 nM[4]
MD-MB-231 (Breast)FRα-low>100 nM[4]
Elahere® KB (Cervical)FRα-high0.1 nM[1]
A549 (Lung)FRα-negative>100 nM[1]
Kadcyla® SK-BR-3 (Breast)HER2-high0.03 nM[7]
MDA-MB-468 (Breast)HER2-low>100 nM[7]
Adcetris® Karpas 299 (Lymphoma)CD30-positive~1 ng/mL[9]
Jurkat (Leukemia)CD30-negative>1000 ng/mL[9]
Padcev® BxPC3 (Pancreatic)Nectin-4-positive0.49 nM[16]

Table 3: In Vivo Efficacy in Xenograft Models

ADCTumor ModelDosingOutcomeCitation
MORAb-202 IGROV1 (Ovarian)5 mg/kg, single doseDurable tumor regression[4]
TNBC PDX5 mg/kg, single doseLong-lasting anti-tumor activity[1]
Elahere® Ovarian Cancer PDX5 mg/kg, single doseSignificant tumor growth inhibition[4]
Kadcyla® KPL-4 (Breast)15 mg/kg, single doseComplete tumor regression[7]
Adcetris® L540cy (Hodgkin Lymphoma)1 mg/kg, single doseTumor growth inhibition[9]
Padcev® Bladder Cancer CDX3 mg/kg, Q4D x 4Tumor growth inhibition of 97%[12]

Table 4: Clinical Efficacy Data

ADCIndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Citation
MORAb-202 Platinum-Resistant Ovarian Cancer33.7%-[10]
Elahere® Platinum-Resistant Ovarian Cancer42%5.6 months[17]
Kadcyla® HER2+ Metastatic Breast Cancer43.6%9.6 months[8]
Adcetris® Relapsed/Refractory Hodgkin Lymphoma75%5.6 months[18]
Padcev® Metastatic Urothelial Cancer44%5.8 months[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in ADC benchmarking.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both target antigen-positive and -negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the appropriate wells. Include untreated cells as a control.[2]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Bystander Effect Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

  • Cell Preparation: Co-culture a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.[20]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).

  • Imaging and Analysis: Image the wells using fluorescence microscopy to quantify the number of viable fluorescently-labeled antigen-negative cells.

  • Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.[20]

In Vivo Efficacy Study in Xenograft Models

This protocol assesses the anti-tumor activity of an ADC in a living organism.

  • Model Establishment: Implant human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunocompromised mice.[16]

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.[16]

  • ADC Administration: Administer the ADC, a vehicle control, and any comparator agents intravenously at the specified doses and schedule.

  • Monitoring: Measure tumor volume and body weight of the animals regularly (e.g., twice weekly).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and overall survival.[16]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Mandatory Visualizations

Experimental Workflow for ADC Benchmarking

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Target Binding Affinity Target Binding Affinity Internalization Assay Internalization Assay Target Binding Affinity->Internalization Assay In Vitro Cytotoxicity (IC50) In Vitro Cytotoxicity (IC50) Internalization Assay->In Vitro Cytotoxicity (IC50) Bystander Effect Assay Bystander Effect Assay In Vitro Cytotoxicity (IC50)->Bystander Effect Assay Xenograft Model Efficacy Xenograft Model Efficacy Pharmacokinetics (PK) Analysis Pharmacokinetics (PK) Analysis Xenograft Model Efficacy->Pharmacokinetics (PK) Analysis Toxicity Assessment Toxicity Assessment Pharmacokinetics (PK) Analysis->Toxicity Assessment Comparative Data Tables Comparative Data Tables Therapeutic Index Calculation Therapeutic Index Calculation Comparative Data Tables->Therapeutic Index Calculation In Vitro Characterization In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Data Analysis & Comparison Data Analysis & Comparison In Vivo Evaluation->Data Analysis & Comparison

Caption: Workflow for comprehensive ADC benchmarking.

Signaling Pathway of Eribulin

G cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Growth Microtubule Growth Tubulin Dimers->Microtubule Growth Polymerization Microtubule Growth->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Growth->Mitotic Spindle Formation Eribulin Eribulin Eribulin->Microtubule Growth Inhibition PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Eribulin->PI3K/AKT/mTOR Pathway Inhibition G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT/mTOR Pathway->Cell Survival & Proliferation

Caption: Eribulin's mechanism of action and signaling.

Logical Relationship of ADC Components

G ADC Antibody-Drug Conjugate Antibody Linker Payload TargetCell Target Cancer Cell Target Antigen Internalization ADC:ab->TargetCell:antigen Binding Lysosome Lysosome ADC:linker->Lysosome Cleavage ADC:payload->Lysosome Release TargetCell->Lysosome Internalization & Trafficking Apoptosis Cell Death (Apoptosis) Lysosome->Apoptosis Payload Action

Caption: Functional components of an ADC.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Different ADC Formats

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic success of an Antibody-Drug Conjugate (ADC) is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These profiles dictate the ADC's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and toxicity.[1] The intricate structure of ADCs, which combines a monoclonal antibody, a potent cytotoxic payload, and a linker, presents unique challenges and opportunities in drug development.[2][3][4][5] Key factors influencing the PK/PD of an ADC include the antibody format, the drug-to-antibody ratio (DAR), and the characteristics of the linker and payload.[2][6][7]

Different ADC analytes are monitored to create a comprehensive PK profile, including the total antibody, the conjugated antibody, and the unconjugated payload.[][9] This guide provides a comparative overview of how different ADC formats influence these critical PK and PD parameters, supported by experimental data and methodologies.

Impact of Antibody Format on PK/PD

The choice of antibody format is a critical determinant of an ADC's PK/PD properties. While full-length immunoglobulin G (IgG) antibodies are the most common scaffold, smaller antibody fragments are being explored to overcome some of the limitations of conventional ADCs.[2][10]

ADC FormatMolecular Weight (approx.)Key PK CharacteristicsKey PD Characteristics
IgG-based ADC ~150 kDaLong half-life (days to weeks) due to FcRn recycling.[2] Slower clearance. Limited tumor penetration due to large size.[10][11]High systemic exposure. Potential for the "binding site barrier" effect, leading to heterogeneous tumor distribution.[4]
Fragment-based ADCs (e.g., Fab, scFv) 6 - 80 kDaShorter half-life and faster clearance due to lack of FcRn binding.[10][12] Enhanced tumor penetration due to smaller size.[10][11][13]More rapid and homogenous tumor distribution.[10] May require half-life extension strategies for optimal therapeutic effect.[10]
Engineered Scaffolds (e.g., SIP) VariableCan be engineered for tailored pharmacokinetic properties.[10]A bivalent antibody-derived fragment (SIP)-ADC showed more rapid tumor accumulation and clearance, with significantly higher tumor uptake at 24 hours compared to an IgG-ADC.[10]

Smaller ADC formats, such as those based on single-domain antibodies, are being developed to improve tumor penetration, a significant challenge for solid tumors.[10] While smaller fragments clear more rapidly, their enhanced tumor accumulation can lead to superior efficacy.[10] For instance, a single-domain antibody-drug conjugate demonstrated that its smaller size and slower internalization rate led to better tissue penetration and increased cell killing in prostate cancer models.[13]

Influence of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, significantly impacts the PK/PD profile of an ADC.[2][6]

DAR LevelPK CharacteristicsPD Characteristics
Low DAR (e.g., 2-4) Generally comparable clearance rates to the parent antibody. Favorable PK profile.[14][15]Optimal balance between potency and safety.[2] Supported for maytansinoid ADCs.[14][15]
High DAR (e.g., >8) Rapid clearance, often accumulating in the liver.[14][15]Increased in vitro potency but can lead to decreased in vivo efficacy due to faster clearance.[14][15] Higher potential for toxicity.[6]

Studies have shown that ADCs with a DAR of 3-4 often provide a good balance between potency and a favorable pharmacokinetic profile.[2] In contrast, maytansinoid conjugates with a high DAR of approximately 9-10 exhibited rapid clearance and increased accumulation in the liver, which led to reduced efficacy.[14][15]

Visualizing Key Concepts

To better understand the complex interplay of factors in ADC development, the following diagrams illustrate key workflows and relationships.

ADC_Development_Workflow ADC_Design ADC_Design In_Vitro In_Vitro ADC_Design->In_Vitro Characterization In_Vivo In_Vivo In_Vitro->In_Vivo Candidate Selection PKPD_Modeling PKPD_Modeling In_Vivo->PKPD_Modeling Data Analysis PKPD_Modeling->ADC_Design Optimization

PKPD_Factors AntibodyFormat AntibodyFormat Clearance Clearance AntibodyFormat->Clearance HalfLife HalfLife AntibodyFormat->HalfLife TumorPenetration TumorPenetration AntibodyFormat->TumorPenetration Efficacy Efficacy Clearance->Efficacy Toxicity Toxicity Clearance->Toxicity HalfLife->Efficacy TumorPenetration->Efficacy DAR DAR DAR->Clearance LinkerStability LinkerStability LinkerStability->HalfLife

Experimental Protocols

Accurate assessment of ADC PK and PD relies on robust experimental methodologies. Below are summaries of key experimental protocols.

In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution) of different ADC analytes.

Methodology:

  • Animal Model: Typically, immunodeficient mice bearing human tumor xenografts are used.[16][17]

  • ADC Administration: ADCs are administered intravenously.[18] For comparative studies, different routes like subcutaneous or intratumoral may also be evaluated.[19]

  • Sample Collection: Blood samples are collected at various time points post-administration.[20]

  • Analyte Quantification: The concentrations of total antibody, conjugated antibody, and free payload are measured in plasma.[] This is often done using a combination of ligand-binding assays (LBA), such as ELISA, and liquid chromatography-mass spectrometry (LC-MS/MS).[3][21]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[18][22]

Tumor and Tissue Biodistribution Studies

Objective: To determine the distribution and accumulation of the ADC in the tumor and other organs.

Methodology:

  • Animal Model and ADC Administration: Similar to PK studies.

  • Labeling: The ADC can be labeled with a radioisotope (e.g., 125I, 111In) or a near-infrared fluorophore for imaging.[20][23]

  • In Vivo Imaging: Non-invasive imaging techniques like PET, SPECT, or fluorescence molecular tomography (FMT) can be used to visualize ADC distribution over time.[20]

  • Ex Vivo Analysis: At predetermined time points, animals are euthanized, and tissues of interest (tumor, liver, spleen, kidneys, etc.) are collected.[16]

  • Quantification: For radiolabeled ADCs, radioactivity in tissues is measured using a gamma counter.[20] For fluorescently labeled ADCs, tissue homogenates can be analyzed. LC-MS/MS is also used to quantify the payload concentration in tissues.[24] The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).[15]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC.

Methodology:

  • Animal Model: Mice with established cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) are commonly used.[16]

  • Treatment Groups: Animals are randomized into groups receiving the vehicle control, different doses of the ADC, or comparator agents.

  • Dosing: The ADC is administered according to a specified schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study typically concludes when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth inhibition (TGI).[17][25]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

References

Assessing the Immunogenicity of Mal-PEG2-VCP-Eribulin Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Antibody-Drug Conjugates and Immunogenicity

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] These complex molecules consist of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The Mal-PEG2-VCP-Eribulin conjugate utilizes a maleimide (B117702) (Mal) linker with a polyethylene (B3416737) glycol (PEG) spacer, a valine-citrulline (VCP) cleavable peptide, and the microtubule inhibitor eribulin (B193375) as the payload.[3][4]

While the targeted delivery of ADCs enhances their therapeutic index, their structural complexity can also elicit an unwanted immune response, a phenomenon known as immunogenicity.[5][6] The development of anti-drug antibodies (ADAs) can impact the pharmacokinetics, efficacy, and safety of the therapeutic.[5] Therefore, a thorough assessment of immunogenicity is a critical aspect of ADC development.[6][7] This guide provides a comparative overview of the Mal-PEG2-VCP-Eribulin conjugate, its potential immunogenicity, and the experimental methods used for its assessment.

Mechanism of Action of Mal-PEG2-VCP-Eribulin

The efficacy of the Mal-PEG2-VCP-Eribulin ADC is dependent on the targeted delivery and subsequent intracellular release of the eribulin payload. Eribulin is a synthetic analog of halichondrin B and functions as a potent microtubule inhibitor.[4][8] It binds to the vinca (B1221190) domain of tubulin, leading to the suppression of microtubule dynamics, irreversible mitotic blockade, and ultimately, apoptosis of the cancer cell.[8]

The linker system plays a crucial role in the ADC's function. The valine-citrulline peptide linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant within the target tumor cells.[9] Upon internalization of the ADC and trafficking to the lysosome, the linker is cleaved, releasing the eribulin payload to exert its cytotoxic effect.

eribulin_mechanism ADC Mal-PEG2-VCP-Eribulin ADC TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Eribulin Free Eribulin Lysosome->Eribulin Linker Cleavage Microtubules Microtubules Eribulin->Microtubules Inhibition of Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of Action of Eribulin-based ADC.

Comparison of ADC Payloads and Linkers

The immunogenic potential of an ADC can be influenced by its various components. Different payloads and linkers can affect the overall properties of the ADC, including its stability and potential to be recognized by the immune system. Below is a comparison of Mal-PEG2-VCP-Eribulin with other common drug-linker technologies.

FeatureMal-PEG2-VCP-EribulinVc-MMAESMCC-DM1CL2A-SN-38
Payload Type Microtubule Inhibitor (Eribulin)[3][4]Microtubule Inhibitor (Monomethyl Auristatin E)[10]Microtubule Inhibitor (Mertansine)[11]DNA Topoisomerase I Inhibitor (SN-38)[10]
Linker Type Protease-cleavable (Val-Cit)[12]Protease-cleavable (Val-Cit)[10]Non-cleavable (Thioether)Protease-cleavable[10]
Release Mechanism Enzymatic cleavage in lysosome[9]Enzymatic cleavage in lysosomeAntibody degradation in lysosomeEnzymatic cleavage in lysosome
Reported ADA Incidence Data not publicly available for this specific conjugateVaries depending on the antibody and indicationGenerally low to moderateData emerging from clinical trials
Key Characteristics Potent against various tumor types; may alter tumor microenvironment.[8]Widely used in approved and clinical-stage ADCs.Component of an approved ADC; stable in circulation.Potent payload with a distinct mechanism of action.

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach is typically employed to evaluate the immunogenicity of ADCs, involving screening, confirmation, and characterization of ADAs.[6]

Anti-Drug Antibody (ADA) Detection by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a common method for detecting ADAs in patient samples.[13][14] A bridging ELISA format is often used for its ability to detect all isotypes of ADAs.

Protocol:

  • Coating: Microplate wells are coated with the Mal-PEG2-VCP-Eribulin conjugate and incubated to allow for binding.

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated conjugate.

  • Detection: A biotinylated version of the Mal-PEG2-VCP-Eribulin conjugate is added, which will bind to the ADAs already captured on the plate, forming a "bridge".

  • Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated conjugate.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of ADAs in the sample.

elisa_workflow cluster_elisa Bridging ELISA for ADA Detection Coating 1. Coat plate with Mal-PEG2-VCP-Eribulin Blocking 2. Block non-specific sites Coating->Blocking Sample 3. Add patient serum Blocking->Sample Detection 4. Add biotinylated Mal-PEG2-VCP-Eribulin Sample->Detection Enzyme 5. Add Streptavidin-HRP Detection->Enzyme Substrate 6. Add TMB substrate Enzyme->Substrate Read 7. Read absorbance Substrate->Read

Workflow for a bridging ELISA to detect ADAs.
T-cell Response Assessment by ELISpot

The ELISpot assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level, providing insights into the T-cell response to an ADC.[15][16][17]

Protocol:

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-2).

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from the patient are added to the wells and stimulated with the Mal-PEG2-VCP-Eribulin conjugate.

  • Incubation: The plate is incubated to allow cells to secrete cytokines, which are captured by the antibodies on the plate surface.

  • Cell Removal: The cells are washed away, leaving the secreted cytokines bound to the capture antibodies.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.

  • Spot Development: A substrate is added that forms an insoluble precipitate, creating a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. Each spot represents a single reactive T-cell.

elispot_workflow cluster_elispot ELISpot Assay for T-cell Response Coat_Plate 1. Coat plate with cytokine capture Ab Add_Cells 2. Add PBMCs and stimulate with ADC Coat_Plate->Add_Cells Incubate 3. Incubate to allow cytokine secretion Add_Cells->Incubate Wash_Cells 4. Wash away cells Incubate->Wash_Cells Add_Detection_Ab 5. Add biotinylated detection Ab Wash_Cells->Add_Detection_Ab Add_Enzyme 6. Add Streptavidin-enzyme Add_Detection_Ab->Add_Enzyme Add_Substrate 7. Add substrate to develop spots Add_Enzyme->Add_Substrate Analyze 8. Count spots Add_Substrate->Analyze

Workflow for an ELISpot assay.
Immune Cell Profiling by Flow Cytometry

Flow cytometry is a powerful tool for detailed analysis of immune cell populations (immunophenotyping) and their activation status in response to ADC treatment.[18][19][20][21]

Protocol:

  • Sample Preparation: A blood sample is collected from the patient. Red blood cells are lysed, and the remaining white blood cells are washed.

  • Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies that bind to specific cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD4, CD8) and activation markers.

  • Intracellular Staining (Optional): If analyzing intracellular proteins like cytokines, the cells are permeabilized and stained with antibodies against these targets.

  • Data Acquisition: The stained cells are run through a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light from each individual cell.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell subsets and their expression of various markers.

flow_cytometry_workflow cluster_flow Flow Cytometry for Immunophenotyping Sample_Prep 1. Isolate PBMCs from blood sample Staining 2. Stain with fluorescent antibodies (e.g., CD3, CD4, CD8) Sample_Prep->Staining Acquisition 3. Acquire data on flow cytometer Staining->Acquisition Analysis 4. Analyze cell populations and activation markers Acquisition->Analysis

Workflow for immune cell profiling by flow cytometry.

Conclusion

The assessment of immunogenicity is a critical component in the development of ADCs like Mal-PEG2-VCP-Eribulin. A comprehensive evaluation using a combination of assays such as ELISA, ELISpot, and flow cytometry is essential to understand the potential for an immune response and its clinical implications. By carefully characterizing the immunogenic profile, researchers and drug developers can better predict and manage the safety and efficacy of these promising cancer therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The multifaceted nature of Antibody-Drug Conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, necessitates a comprehensive suite of analytical methods for their characterization and validation.[1][2] This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection and implementation of robust validation strategies.

Key Quality Attributes and Analytical Platforms

The critical quality attributes (CQAs) of an ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-linked species, the presence of aggregates and fragments, charge heterogeneity, and the biological activity of both the antibody and the payload. A variety of analytical platforms are employed to assess these attributes, each with its own strengths and limitations. The primary techniques can be broadly categorized into chromatography, mass spectrometry, electrophoresis, and functional assays.

Comparative Analysis of Core Analytical Techniques

A comparative analysis of the most commonly employed analytical techniques for ADC characterization is presented below. The selection of a particular method or a combination of methods will depend on the specific ADC, its conjugation chemistry, and the developmental stage.[3]

Table 1: Comparison of Chromatographic Methods for ADC Analysis
FeatureSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RPLC)
Primary Application Analysis of aggregates and fragments.[3][4][5]Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution.[6][7][8][9][10][11]DAR determination (often coupled with MS), analysis of fragments, and positional isomers.[6][12][13][14]
Principle of Separation Separation based on hydrodynamic volume (size).[3]Separation based on the hydrophobicity of the ADC species.[7][10][11]Separation based on hydrophobicity under denaturing conditions.[14]
Mobile Phase Aqueous buffer (e.g., phosphate (B84403) buffer with salt).[4][5]High salt concentration to promote interaction, with a decreasing salt gradient for elution.[6][8][11]Aqueous buffer with organic solvents (e.g., acetonitrile) and ion-pairing agents (e.g., TFA).[6][14]
Advantages - Mild, non-denaturing conditions.[4] - Reliable for quantifying high molecular weight species.- Gold standard for DAR determination under native conditions.[6][15] - Good resolution of different drug-loaded species.[11]- High resolution.[14] - Directly compatible with mass spectrometry.[6]
Limitations - Potential for non-specific interactions with the column matrix, affecting peak shape.[4]- High salt concentrations are incompatible with direct MS coupling.[6][16] - Lower recovery for highly hydrophobic ADCs.[13]- Denaturing conditions can lead to the dissociation of ADC subunits, losing information on the intact conjugate.[6]
Table 2: Comparison of Mass Spectrometry and Electrophoresis Methods for ADC Analysis
FeatureMass Spectrometry (MS)Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)Imaged Capillary Isoelectric Focusing (iCIEF)
Primary Application Intact mass analysis, DAR determination, identification of impurities and degradation products, peptide mapping to confirm conjugation sites.[12]Purity assessment, analysis of fragments and non-covalently bound species.[2][17][18]Analysis of charge heterogeneity.[2][19][20][21][22]
Principle of Separation Separation of ions based on their mass-to-charge ratio (m/z).Separation of SDS-coated proteins based on their molecular size in a sieving matrix.[23][24]Separation of proteins based on their isoelectric point (pI) in a pH gradient.[20][22]
Sample Preparation Often coupled with LC for online separation. May require desalting.Denaturation and reduction (for reduced CE-SDS) or alkylation (for non-reduced CE-SDS).[17][18]Sample is mixed with ampholytes and pI markers.[20][22]
Advantages - High sensitivity and specificity. - Provides detailed structural information.- High resolution and reproducibility.[23] - Quantitative purity analysis.- High resolution for charge variants.[20][22] - Rapid analysis time.[20]
Limitations - Complex data analysis. - Potential for ion suppression effects.- Denaturing conditions.- Can be challenging for ADCs with high DARs due to increased hydrophobicity.[19]
Table 3: Experimental Data Comparison for DAR Determination of a Cysteine-Linked ADC

The following table summarizes the average DAR values obtained for four different batches of a Trastuzumab-MMAE conjugate using four different analytical techniques. This provides a direct comparison of their performance.

ADC BatchHIC-UV/Vis (Average DAR)RPLC-QToF-MS (Average DAR)RPLC-Orbitrap-MS (Average DAR)MALDI-TOF-MS (Average DAR)
Batch 1 3.83.73.73.9
Batch 2 3.23.13.13.3
Batch 3 2.52.42.42.6
Batch 4 1.81.71.71.9

Data adapted from a comparative study on cysteine-linked ADCs.[1] The results indicate a good correlation between the different techniques for the determination of the average DAR.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlines for key experiments.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.[6]

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).[6]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, 25% Isopropanol, pH 7).[6]

  • Gradient: A linear gradient from high salt to low salt is applied to elute the ADC species. A typical gradient might start at 90% A, decrease to 75% A over 2 minutes, then to 0% A over 10 minutes.[6]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[6]

  • Column Temperature: The column is maintained at a constant temperature, for example, 25°C.[6]

  • Detection: UV absorbance is monitored at 280 nm.[6]

  • Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Subunit Analysis
  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[6]

  • Column: A reversed-phase column suitable for proteins (e.g., Thermo MabPac RP) is used.[6]

  • Mobile Phase A: Water with 0.1% formic acid (FA) and 0.015% trifluoroacetic acid (TFA).[6]

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% FA and 0.015% TFA.[6]

  • Gradient: A gradient from low to high organic solvent concentration is used. For example, starting at 10% B and increasing to 48% B over 12 minutes.[6]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[6]

  • Column Temperature: The column is heated to a high temperature, for instance, 70°C, to improve peak shape.[6]

  • MS Detection: The eluent is directed to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for mass analysis of the light and heavy chain fragments.

MTT Cytotoxicity Assay
  • Cell Seeding: Target cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[25][26]

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 48 to 144 hours.[25][26]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[25][26]

  • Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[25][26]

  • Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.[25][26]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined by fitting the data to a sigmoidal dose-response curve.[25]

Antibody Internalization Assay using Flow Cytometry
  • Cell Preparation: Target cells are harvested and resuspended in a suitable buffer.

  • Antibody Binding: Cells are incubated with a fluorescently labeled ADC at 4°C to allow binding to the cell surface without internalization.[27]

  • Induction of Internalization: The temperature is shifted to 37°C to initiate internalization, and samples are collected at various time points.[27]

  • Quenching of Surface Fluorescence: A quenching agent is added to distinguish between surface-bound and internalized antibodies.[28][29]

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer.

  • Data Analysis: The percentage of internalization is calculated based on the increase in fluorescence over time compared to the initial surface-bound fluorescence.[27]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in ADC characterization.

ADC_Characterization_Workflow cluster_0 Physicochemical Characterization cluster_1 Biological Characterization cluster_2 Structural Characterization DAR_Analysis DAR & Drug Load Distribution HIC HIC DAR_Analysis->HIC HIC-UV RPLC_MS RPLC_MS DAR_Analysis->RPLC_MS RPLC-MS Aggregation Aggregation & Fragmentation SEC SEC Aggregation->SEC SEC Charge_Variants Charge Heterogeneity iCIEF iCIEF Charge_Variants->iCIEF iCIEF Binding_Assay Target Binding Internalization Internalization Assay Binding_Assay->Internalization Cytotoxicity Cytotoxicity Assay Internalization->Cytotoxicity Intact_Mass Intact Mass Analysis Peptide_Mapping Peptide Mapping (Conjugation Site) Intact_Mass->Peptide_Mapping ADC_Product ADC Product ADC_Product->DAR_Analysis ADC_Product->Aggregation ADC_Product->Charge_Variants ADC_Product->Binding_Assay ADC_Product->Intact_Mass

Caption: A typical workflow for the analytical characterization of an ADC product.

ADC_Internalization_Pathway cluster_cell Target Cell ADC ADC Binding Binding ADC->Binding Receptor Target Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: Signaling pathway of ADC action, from binding to cytotoxicity.

Conclusion

The validation of analytical methods for ADC characterization is a critical and complex process that requires a multi-pronged approach. A combination of chromatographic, mass spectrometric, electrophoretic, and functional assays is necessary to fully elucidate the CQAs of an ADC. This guide provides a framework for comparing and selecting the most appropriate analytical techniques, along with foundational experimental protocols. The use of orthogonal methods is highly recommended to ensure the accuracy and reliability of the data, ultimately leading to the development of safe and effective ADC therapeutics.

References

Navigating the Nuances of ADC Synthesis: A Comparison of Mal-PEG2-VCP-Eribulin Conjugation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of potent cytotoxic agents to monoclonal antibodies has revolutionized targeted cancer therapy. Among the myriad of available linker-payload systems, Mal-PEG2-VCP-Eribulin has emerged as a significant player, combining the microtubule-disrupting activity of Eribulin with a cleavable linker system designed for controlled release within the tumor microenvironment. However, the reproducibility of conjugation protocols is a critical factor influencing the therapeutic window and overall success of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of conjugation protocols involving Mal-PEG2-VCP-Eribulin, focusing on reproducibility, data from relevant studies, and alternative strategies to overcome common challenges.

The Chemistry at its Core: Maleimide-Thiol Conjugation

The conjugation of Mal-PEG2-VCP-Eribulin to a monoclonal antibody (mAb) typically relies on the reaction between the maleimide (B117702) group on the linker and thiol groups on the antibody. These thiol groups are most commonly generated by the reduction of interchain disulfide bonds within the antibody's hinge region. This process, while widely used, is sensitive to various reaction parameters that can significantly impact the drug-to-antibody ratio (DAR) and the overall homogeneity of the final ADC product.

Experimental Protocol: A Representative Thiol-Maleimide Conjugation

The following protocol is a synthesized methodology based on established principles for conjugating maleimide-containing linkers to antibodies via reduced cysteines.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mal-PEG2-VCP-Eribulin linker-payload

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: N-acetylcysteine

  • Reaction buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[1]

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction:

    • The mAb is treated with a molar excess of a reducing agent (e.g., TCEP or DTT) to selectively reduce the interchain disulfide bonds.

    • The reaction is typically incubated at 37°C for 30-60 minutes.[1] The molar equivalents of the reducing agent are critical in controlling the number of available thiol groups and, consequently, the final DAR.[2]

  • Removal of Excess Reducing Agent:

    • The reduced antibody is purified to remove the excess reducing agent, often by size-exclusion chromatography (e.g., a desalting column).

  • Conjugation Reaction:

    • The Mal-PEG2-VCP-Eribulin, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution.

    • The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours. The pH of the reaction buffer is crucial and should be maintained between 6.5 and 7.5 to ensure specific reaction with thiols and minimize side reactions.

  • Quenching:

    • The reaction is quenched by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • The resulting ADC is purified to remove unreacted linker-payload, quenched maleimides, and any aggregated protein. SEC and HIC are commonly used for this purpose.

Understanding the Workflow: A Visual Representation

experimental_workflow cluster_reduction Antibody Reduction cluster_purification1 Purification cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification2 Final Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Incubation TCEP Reducing Agent (TCEP) TCEP->reduced_mAb desalting Desalting Column reduced_mAb->desalting conjugation_reaction Conjugation Reaction (pH 6.5-7.5) desalting->conjugation_reaction linker_payload Mal-PEG2-VCP-Eribulin linker_payload->conjugation_reaction quenching_step Quenching conjugation_reaction->quenching_step quencher N-acetylcysteine quencher->quenching_step purification SEC/HIC quenching_step->purification final_ADC final_ADC purification->final_ADC Purified ADC logical_relationship cluster_problem Challenge with Standard Maleimide Chemistry cluster_consequences Consequences cluster_solutions Improved Chemistries cluster_outcomes Improved Outcomes instability Thiosuccinimide Instability retro_michael Retro-Michael Reaction instability->retro_michael deconjugation Deconjugation in vivo retro_michael->deconjugation self_hydrolyzing Self-Hydrolyzing Maleimides retro_michael->self_hydrolyzing Mitigated by bifunctional Bifunctional Linkers retro_michael->bifunctional Mitigated by off_target Off-Target Toxicity deconjugation->off_target reduced_efficacy Reduced Efficacy deconjugation->reduced_efficacy stable_linkage Stable Linkage self_hydrolyzing->stable_linkage bifunctional->stable_linkage homogeneous_adc Homogeneous ADC bifunctional->homogeneous_adc improved_reproducibility Improved Reproducibility stable_linkage->improved_reproducibility wider_therapeutic_window Wider Therapeutic Window stable_linkage->wider_therapeutic_window homogeneous_adc->improved_reproducibility

References

Unveiling the Potent Mechanisms of Novel Eribulin-Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of novel Eribulin-based Antibody-Drug Conjugates (ADCs) with other microtubule-targeting agents. Featuring supporting experimental data, detailed protocols, and visual representations of key biological processes, this document serves as a critical resource for advancing the understanding and development of next-generation cancer therapeutics.

Eribulin (B193375), a synthetic analog of the marine natural product halichondrin B, has a unique mode of action among microtubule dynamics inhibitors.[1][2] Unlike other agents that primarily cause microtubule depolymerization, eribulin inhibits microtubule growth by binding to the plus ends of microtubules, leading to a non-productive state that triggers mitotic catastrophe and apoptosis.[1][3] This distinct mechanism has positioned eribulin as a promising payload for ADCs, offering a potential advantage in overcoming resistance to other microtubule inhibitors.[4][5] This guide delves into the mechanistic intricacies of novel Eribulin ADCs, such as BB-1701 and MORAb-202, and compares their performance with established ADC payloads.

Comparative Analysis of In Vitro Cytotoxicity

Novel Eribulin ADCs have demonstrated potent and specific cytotoxic activity across a range of cancer cell lines, including those with low target antigen expression. Preclinical studies have shown that Eribulin-containing ADCs can be more potent than ADCs with other payloads, such as DM1 and deruxtecan (B607063) (Dxd), particularly in HER2-low expressing models.[4][6][7]

ADCTargetPayloadCell LineIC50 (ng/mL)Reference
BB-1701 HER2EribulinNCI-N87 (HER2-high)5.6[7]
JIMT-1 (HER2-low)33.6[8]
T-DM1 HER2DM1NCI-N87 (HER2-high)Higher than BB-1701[7]
JIMT-1 (HER2-low)Less effective than BB-1701[7]
T-DXd HER2DeruxtecanNCI-N87 (HER2-high)Higher than BB-1701[7]
JIMT-1 (HER2-low)Less effective than BB-1701[7]
MORAb-202 FRαEribulinFRα-positive cell linesPotent cytotoxicity[6][9]

The Bystander Effect: A Key Advantage of Eribulin ADCs

A significant feature of Eribulin ADCs is their ability to induce a potent bystander effect, killing not only the target cancer cells but also adjacent antigen-negative tumor cells.[4][10][11] This is attributed to the cell-permeable nature of the released eribulin payload, which can diffuse across cell membranes. This bystander killing is crucial for treating heterogeneous tumors where antigen expression can be varied.[4]

In co-culture assays, Eribulin ADCs have been shown to effectively kill HER2-null cells when cultured with HER2-high cells, a characteristic not as prominent with some other ADC payloads.[4][10]

Induction of Immunogenic Cell Death (ICD)

Beyond direct cytotoxicity, Eribulin and its ADC counterparts have been shown to induce immunogenic cell death (ICD).[4][12][13] ICD is a form of apoptosis that triggers an immune response against the tumor. Key markers of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1).[13][14] The induction of ICD by Eribulin ADCs suggests a dual mechanism of action: direct tumor cell killing and the stimulation of a systemic anti-tumor immune response.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ADCs.

Materials:

  • Cancer cell lines (e.g., NCI-N87, JIMT-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Eribulin ADC and control ADCs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADCs in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the diluted ADCs.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • If using a solubilization solution that requires medium removal, carefully aspirate the medium.

  • Add 100-150 µL of the solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

Bystander Effect Co-Culture Assay

This protocol assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cell line (e.g., NCI-N87)

  • Antigen-negative cell line, stably expressing a fluorescent protein (e.g., U87MG-GFP)

  • Complete culture medium

  • Eribulin ADC and control ADCs

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). The total cell number should be similar to the cytotoxicity assay.

  • Incubate overnight to allow for cell attachment.

  • Treat the co-cultured cells with serial dilutions of the ADCs.

  • Incubate for 72-96 hours.

  • Wash the cells with PBS to remove dead cells.

  • Quantify the number of surviving fluorescently-labeled antigen-negative cells using a fluorescence microscope or a plate reader.

  • Compare the viability of the antigen-negative cells in the co-culture setting to their viability when cultured and treated alone.

Immunogenic Cell Death (ICD) Marker Analysis

This protocol describes the detection of key ICD markers.

Calreticulin (CRT) Exposure:

  • Treat cancer cells with the Eribulin ADC at a concentration known to induce apoptosis.

  • At an early time point (e.g., 24-48 hours), harvest the cells.

  • Stain the cells with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., DAPI).

  • Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells among the dying cell population.

ATP Release:

  • Treat cells with the Eribulin ADC.

  • At various time points, collect the cell culture supernatant.

  • Measure the amount of ATP in the supernatant using a luciferin-luciferase-based ATP determination kit according to the manufacturer's instructions.

HMGB1 Secretion:

  • Treat cells with the Eribulin ADC for a longer duration (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The mechanism of action of Eribulin ADCs involves a series of steps from antibody binding to the induction of cell death and an immune response. The following diagrams illustrate these key processes.

Eribulin ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC Eribulin ADC Tumor Cell Tumor Cell (Antigen-Positive) ADC->Tumor Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Eribulin Free Eribulin Lysosome->Eribulin 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Eribulin->Microtubules 5. Inhibition of Microtubule Growth Bystander Cell Bystander Cell (Antigen-Negative) Eribulin->Bystander Cell 6. Diffusion Mitotic Arrest G2/M Arrest Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD Bystander Apoptosis Apoptosis Bystander Cell->Bystander Apoptosis

Caption: Mechanism of action of a novel Eribulin ADC.

Experimental Workflow for ADC Evaluation Start ADC Candidate Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Bystander Bystander Effect Assay (Co-culture) IC50->Bystander BystanderEffect Assess Bystander Killing Bystander->BystanderEffect ICD_Analysis Immunogenic Cell Death Analysis BystanderEffect->ICD_Analysis ICD_Markers Measure CRT, ATP, HMGB1 ICD_Analysis->ICD_Markers InVivo In Vivo Efficacy Studies (Xenograft Models) ICD_Markers->InVivo TumorGrowth Evaluate Tumor Growth Inhibition InVivo->TumorGrowth End Lead Candidate Selection TumorGrowth->End

Caption: Experimental workflow for evaluating Eribulin ADCs.

Eribulin Signaling Pathway Eribulin Eribulin Tubulin β-Tubulin (at plus ends of microtubules) Eribulin->Tubulin TME Tumor Microenvironment Modulation Eribulin->TME MicrotubuleGrowth Inhibition of Microtubule Growth Phase Tubulin->MicrotubuleGrowth MicrotubulePausing Promotion of Microtubule Pausing Tubulin->MicrotubulePausing Spindle Aberrant Mitotic Spindles MicrotubuleGrowth->Spindle MicrotubulePausing->Spindle MitoticBlock Irreversible Mitotic Blockade (G2/M Arrest) Spindle->MitoticBlock Apoptosis Apoptosis MitoticBlock->Apoptosis Vascular Vascular Remodeling TME->Vascular EMT Reversal of EMT TME->EMT

References

Eribulin-Based Antibody-Drug Conjugates: Navigating the Path from Preclinical Promise to Clinical Reality

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. Eribulin (B193375), a potent microtubule inhibitor with a distinct mechanism of action, has emerged as a promising payload for a new generation of ADCs. However, the journey from preclinical concept to clinical success is fraught with challenges. This guide provides an objective comparison of Eribulin-based ADCs (E-ADCs) with other ADC platforms, highlighting the key preclinical to clinical translation hurdles and presenting supporting experimental data to inform future drug development.

The Eribulin Advantage: A Unique Payload for ADCs

Eribulin, a synthetic analog of the marine natural product halichondrin B, functions by a unique mechanism of microtubule dynamics inhibition. Unlike taxanes and vinca (B1221190) alkaloids, it inhibits microtubule growth without affecting shortening, leading to irreversible mitotic blockage and apoptosis.[1] This distinct mechanism of action presents a potential advantage against tumors that have developed resistance to other microtubule-targeting agents.

Key preclinical findings have highlighted two additional features of E-ADCs that are critical for their therapeutic potential: the bystander effect and the induction of immunogenic cell death (ICD) .

  • Bystander Effect: Eribulin's physicochemical properties allow it to be cell-permeable. When an E-ADC is internalized by an antigen-positive cancer cell and eribulin is released, the payload can diffuse into neighboring antigen-negative cancer cells, leading to their death.[2][3][4] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.

  • Immunogenic Cell Death (ICD): Preclinical studies have shown that eribulin can induce ICD, a form of cancer cell death that stimulates an anti-tumor immune response.[3][5] This suggests that E-ADCs may not only directly kill cancer cells but also recruit the patient's immune system to fight the tumor, potentially leading to more durable responses.

Preclinical Performance: Eribulin ADCs vs. Other Platforms

Preclinical studies have demonstrated the potential of E-ADCs, particularly in models of HER2-low and ADC-resistant cancers. Here, we compare the preclinical performance of two investigational E-ADCs, BB-1701 (targeting HER2) and MORAb-202 (farletuzumab ecteribulin, targeting folate receptor alpha), with established ADCs.

In Vitro Cytotoxicity

Preclinical data indicates that E-ADCs exhibit potent cytotoxicity, especially in cancer cell lines with low target antigen expression.

ADC PlatformTargetCell LineHER2 ExpressionIC50 (ng/mL)Reference
BB-1701 (Eribulin) HER2NCI-N87High~1[3]
A549Low<10 [3]
NCI-H1975Low<10 [3]
NUGC-3Low<10 [3]
T-DM1 (DM1) HER2NCI-N87High~1[3]
A549Low>1000[3]
NCI-H1975Low>1000[3]
NUGC-3Low>1000[3]
Trastuzumab Deruxtecan (B607063) (DXd) HER2NCI-N87High~10[3]
A549Low>1000[3]
NCI-H1975Low>1000[3]
NUGC-3Low>1000[3]

As shown in the table, BB-1701 demonstrated significantly higher potency (lower IC50 values) in HER2-low expressing cell lines compared to both T-DM1 and trastuzumab deruxtecan in a preclinical study.[3]

In Vivo Efficacy in Xenograft Models

E-ADCs have shown robust and durable anti-tumor responses in various patient-derived xenograft (PDX) models, including those resistant to other ADC therapies.

ADCTargetXenograft ModelKey FindingsReference
BB-1701 (Eribulin) HER2HER2-low Breast Cancer PDXShowed clear antitumor activity at lower doses (3 mg/kg) in stromal-rich models.[6]
T-DM1/T-DXd Insensitive ModelsEffectively suppressed tumor growth.[2]
MORAb-202 (Eribulin) FRαTriple-Negative Breast Cancer (TNBC) PDXExhibited durable efficacy proportional to tumor FRα expression with a single administration.[2]
Trastuzumab Deruxtecan (DXd) HER2HER2-low Breast Cancer PDXExhibited antitumor activity.[6]

These preclinical in vivo studies suggest that E-ADCs have the potential to be effective in patient populations with unmet needs, such as those with low antigen expression or resistance to current ADC therapies.

Signaling Pathways and Experimental Workflows

Eribulin ADC Mechanism of Action

Eribulin_ADC_MOA Eribulin ADC Mechanism of Action ADC Eribulin ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome EribulinRelease Eribulin Release Lysosome->EribulinRelease Microtubule Microtubule Disruption EribulinRelease->Microtubule BystanderCell Antigen-Negative Neighboring Cell EribulinRelease->BystanderCell Bystander Effect MitoticBlock Irreversible Mitotic Block Microtubule->MitoticBlock Apoptosis Apoptosis MitoticBlock->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD BystanderCell->Apoptosis ImmuneResponse Anti-Tumor Immune Response ICD->ImmuneResponse

Caption: Mechanism of action for an Eribulin-based ADC.

Preclinical to Clinical Translation Workflow

Preclinical_to_Clinical_Workflow Preclinical to Clinical Translation Workflow for E-ADCs cluster_preclinical Preclinical Development cluster_clinical Clinical Development InVitro In Vitro Studies (Cytotoxicity, Bystander Effect, ICD) InVivo In Vivo Xenograft Models (Efficacy, Tolerability) InVitro->InVivo Tox Toxicology Studies (Non-human primates) InVivo->Tox Phase1 Phase I Trials (Safety, PK, RP2D) Tox->Phase1 IND Submission Phase2 Phase II Trials (Efficacy in specific populations) Phase1->Phase2 Phase3 Phase III Trials (Comparison to standard of care) Phase2->Phase3

Caption: A simplified workflow for E-ADC development.

Key Translational Challenges and Clinical Data

The transition from promising preclinical data to successful clinical outcomes is a major hurdle for all ADCs. For E-ADCs, key challenges and emerging clinical data are centered around the following:

Challenge 1: Predicting Human Toxicity

While non-human primate studies provide valuable safety data, predicting all potential toxicities in humans remains a challenge. For MORAb-202, the major toxicity observed in cynomolgus monkeys was hematologic, which is consistent with the known side effects of eribulin.[2] Early clinical data for MORAb-202 in patients with FRα-positive solid tumors showed treatment-emergent adverse events including leukopenia and neutropenia.[7]

Challenge 2: Translating the Bystander Effect

Demonstrating the clinical relevance of the preclinical bystander effect is crucial. This requires careful patient selection, particularly in tumors with heterogeneous antigen expression, and the development of biomarkers to assess the bystander effect in patient samples. While direct clinical evidence is still emerging, the activity of E-ADCs in HER2-low patient populations in early trials provides indirect support for the clinical translation of this phenomenon.

Challenge 3: Confirming Immunogenic Cell Death in Patients

Translating the preclinical observation of ICD into a tangible clinical benefit is a significant challenge. This involves assessing changes in the tumor microenvironment and systemic immune responses in patients treated with E-ADCs. Clinical trials are increasingly incorporating biomarker analyses to investigate the immunomodulatory effects of ADCs, which will be critical for validating the clinical relevance of ICD.[8][9]

Emerging Clinical Data for Eribulin ADCs

Early-phase clinical trials of E-ADCs have shown encouraging results, particularly in heavily pretreated patients and those with low antigen expression.

ADCTargetTrialPatient PopulationKey Clinical OutcomesReference
BB-1701 HER2NCT04257110 (Phase I)Locally advanced/metastatic HER2-expressing solid tumorsManageable safety profile. Antitumor activity observed, including in patients who had progressed on other anti-HER2 ADCs.[3]
MORAb-202 FRαNCT03386942 (Phase I)FRα-positive advanced solid tumorsGenerally well-tolerated. Showed promising antitumor activity.[7]
SMP-656 HER2Phase I/IbHeavily pre-treated cancersPartial responses in ADC-naïve and prior ADC-treated patients, including those resistant to trastuzumab deruxtecan.[10]

These early clinical results suggest that the preclinical promise of E-ADCs is translating into meaningful clinical activity, warranting further investigation in larger, randomized trials.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key preclinical assays.

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the E-ADC and control ADCs. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)
  • Tumor Implantation: Subcutaneously implant tumor fragments or a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the E-ADC, comparator ADCs, or vehicle control intravenously at the designated dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

In Vitro Bystander Effect Co-Culture Assay
  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios.

  • ADC Treatment: Treat the co-cultures with the E-ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

  • Imaging and Analysis: After a set incubation period, use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[11]

Conclusion and Future Directions

Eribulin-based ADCs represent a promising new class of targeted therapies with a unique mechanism of action and the potential to overcome key resistance mechanisms. Preclinical data has consistently demonstrated their potency, particularly in tumors with low antigen expression, and has highlighted the importance of the bystander effect and immunogenic cell death.

The primary challenge moving forward is the robust clinical validation of these preclinical observations. Key areas of focus for the successful clinical translation of E-ADCs will include:

  • Biomarker-driven patient selection: Identifying patients most likely to benefit from E-ADCs based on tumor characteristics beyond just antigen expression, such as the tumor microenvironment composition and immune status.

  • Rational combination strategies: Exploring combinations with immunotherapy and other targeted agents to enhance the anti-tumor immune response initiated by ICD.

  • Management of toxicities: Optimizing dosing schedules and supportive care to manage the known side effects of eribulin.

As more data from ongoing and future clinical trials become available, the full potential of Eribulin-based ADCs in the evolving landscape of cancer therapy will become clearer. The insights gained from the preclinical to clinical translation of this novel ADC platform will undoubtedly shape the development of the next generation of targeted cancer treatments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Mal-PEG2-VCP-Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of the antibody-drug conjugate (ADC) Mal-PEG2-VCP-Eribulin, a compound requiring stringent handling due to its high cytotoxicity.

Antibody-drug conjugates like Mal-PEG2-VCP-Eribulin are potent compounds used in targeted cancer therapy.[1][2] The cytotoxic component, eribulin, is a microtubule dynamics inhibitor that is highly toxic and requires special handling and disposal procedures.[3][] Due to the hazardous nature of this ADC, all personnel must be trained in handling potent compounds and follow established safety protocols to prevent exposure and environmental contamination.[5]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves Mal-PEG2-VCP-Eribulin, it is crucial to observe the following handling and storage practices:

  • Engineering Controls : All activities that could generate aerosols must be conducted within an appropriate engineering control, such as a certified biological safety cabinet or a containment isolator.[][6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, double gloves, and eye protection. For handling significant quantities or cleaning spills, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) with a full facepiece may be necessary.[6][7]

  • Storage : Store Mal-PEG2-VCP-Eribulin in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[8] Recommended long-term storage is at -20°C or -80°C to maintain stability.[7][9]

Step-by-Step Disposal Protocol

The proper disposal of Mal-PEG2-VCP-Eribulin and any contaminated materials is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

1. Decontamination of Surfaces and Equipment:

  • Wipe any potentially contaminated surfaces and equipment with a suitable solvent, such as 100% ethanol, at least three times.[6]
  • For equipment that cannot be decontaminated, it should be treated as hazardous waste.

2. Management of Liquid Waste:

  • Aqueous waste containing Mal-PEG2-VCP-Eribulin should not be discharged into the sewer system.[6]
  • Eisai has established an Acceptable Discharge Limit (ADL) of 0.9 µg/L for Eribulin Mesylate to protect aquatic organisms and human health.[6]
  • If this limit cannot be achieved through dilution, the collected liquid waste must be sent to an appropriately permitted incinerator for disposal.[6]

3. Disposal of Solid Waste:

  • All solid waste, including unused product, contaminated gloves, lab coats, vials, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
  • Dispose of the container in accordance with all applicable federal, state, and local environmental regulations.[6] This typically involves incineration at a licensed hazardous waste facility.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.
  • For small liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[8]
  • Carefully place the absorbed material and any broken glass into a designated hazardous waste container.[6]
  • Clean the spill area thoroughly with 100% ethanol, wiping at least three times.[6]
  • For significant liquid spills or spills of dried material, only appropriately trained personnel wearing Level B protective safety gear and a PAPR or SCBA should perform the cleanup.[6]

Experimental Protocols Cited

While specific experimental protocols for the disposal of Mal-PEG2-VCP-Eribulin are not publicly available, the disposal procedures are based on the safety data sheet for Eribulin Mesylate, which dictates the handling of the cytotoxic payload. The primary method of disposal for materials contaminated with this potent compound is high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Mal-PEG2-VCP-Eribulin.

G cluster_0 A Identify Waste Type B Liquid Waste A->B C Solid Waste A->C D Contaminated PPE & Labware A->D E Unused Product A->E F Can Eribulin concentration be < 0.9 µg/L? B->F I Collect in Labeled Hazardous Waste Container C->I D->I E->I G Discharge to Sewer (Check local regulations) F->G Yes H Collect for Incineration F->H No J Dispose via Licensed Hazardous Waste Vendor (Incineration) H->J I->J

Caption: Decision workflow for the disposal of Mal-PEG2-VCP-Eribulin waste.

By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations when handling and disposing of the potent antibody-drug conjugate, Mal-PEG2-VCP-Eribulin.

References

Personal protective equipment for handling Mal-PEG2-VCP-Eribulin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-PEG2-VCP-Eribulin. The procedures outlined are designed to minimize exposure risk and ensure a safe laboratory environment. Mal-PEG2-VCP-Eribulin is an antibody-drug conjugate (ADC) containing the cytotoxic agent eribulin (B193375).[1] Due to the high potency of the eribulin payload, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) with strict containment protocols.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling Mal-PEG2-VCP-Eribulin.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves meeting ASTM D6978 standards (chemotherapy-tested). Double gloving is required.Prevents skin contact with the cytotoxic agent. Double gloving provides an additional barrier and allows for safe removal of the outer glove in case of contamination.[1][3]
Gown Disposable, impermeable, long-sleeved gown.Protects skin and clothing from splashes and spills.[1][4]
Eye & Face Protection Safety goggles and a full-face shield.Protects eyes and face from splashes of the compound.[1][5][6][7]
Respiratory Protection A fit-tested N95 or higher-level respirator.Prevents inhalation of aerosols or powders, especially during weighing and reconstitution.[1][3]
Shoe Covers Disposable, impermeable shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Procedures

Preparation and Handling:

  • Designated Area: All handling of Mal-PEG2-VCP-Eribulin must be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a containment isolator.[1]

  • Aseptic Technique: Use aseptic techniques to prevent microbial contamination of the product.

  • Reconstitution: If the compound is in powdered form, reconstitution should be performed carefully to avoid generating aerosols.

  • Labeling: All containers with Mal-PEG2-VCP-Eribulin must be clearly labeled as "Cytotoxic" and include the compound name.

Spill Management:

In the event of a spill, immediate action is necessary to contain and decontaminate the area.

  • Evacuate: Immediately evacuate and secure the affected area.

  • Don PPE: Put on a full set of the prescribed PPE before entering the spill area.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid creating dust.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with soap and water.[9] All cleaning materials must be disposed of as cytotoxic waste.[10]

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.

Disposal Plan:

All materials that come into contact with Mal-PEG2-VCP-Eribulin are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Segregate all contaminated materials, including gloves, gowns, vials, and cleaning supplies, into clearly labeled, leak-proof cytotoxic waste containers.

  • Sharps: All needles and syringes must be disposed of in a designated cytotoxic sharps container.

  • Final Disposal: Cytotoxic waste must be incinerated or handled by a licensed hazardous waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for handling Mal-PEG2-VCP-Eribulin, from receiving to disposal.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment cluster_3 Disposal A Receiving and Storage B Donning of Full PPE A->B C Preparation in BSC/Isolator B->C D Weighing and Reconstitution C->D E Experimental Procedure D->E F Decontamination of Work Area E->F G Doffing of PPE F->G H Segregation of Cytotoxic Waste G->H I Disposal via Licensed Vendor H->I

References

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